molecular formula C5H8FNO2 B3115795 (4R)-4-Fluoro-L-proline CAS No. 21156-44-5

(4R)-4-Fluoro-L-proline

Número de catálogo: B3115795
Número CAS: 21156-44-5
Peso molecular: 133.12 g/mol
Clave InChI: ZIWHMENIDGOELV-DMTCNVIQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4R)-4-Fluoro-L-proline is a useful research compound. Its molecular formula is C5H8FNO2 and its molecular weight is 133.12 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHMENIDGOELV-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313977
Record name (4R)-4-Fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2507-61-1, 21156-44-5
Record name (4R)-4-Fluoro-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2507-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 21156-44-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Utility of a Single Fluorine Atom

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biochemical Properties of (4R)-4-Fluoro-L-proline

In the landscape of chemical biology and drug development, precision is paramount. The ability to subtly yet predictably alter the conformation and stability of peptides and proteins opens new avenues for therapeutic intervention and biotechnological innovation. Among the arsenal of non-canonical amino acids, (2S,4R)-4-Fluoro-L-proline (hereafter referred to as (4R)-FPro or Flp) stands out as a uniquely powerful tool. Its strategic deployment allows researchers to harness potent stereoelectronic effects to enforce specific structural outcomes. This guide provides an in-depth exploration of the core biochemical properties of (4R)-FPro, moving from its fundamental conformational biases to its practical applications in protein engineering and rational drug design, grounded in field-proven insights and methodologies.

The Core Principle: Stereoelectronic Control of Conformation

Proline's distinctive pyrrolidine ring already imposes significant conformational constraints on a polypeptide chain.[1][2] The introduction of a highly electronegative fluorine atom at the 4R position dramatically amplifies this control by creating a strong conformational bias, a direct consequence of stereoelectronic effects.

The Gauche Effect and Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring of proline is not planar and rapidly interconverts between two primary puckered conformations: Cγ-endo and Cγ-exo.[3] In the Cγ-endo pucker, the Cγ (C4) atom is on the same side of the ring as the carboxylate group, while in the Cγ-exo pucker, it is on the opposite side. For unsubstituted proline, the energy difference between these states is minimal (~0.5 kcal/mol).[1]

The introduction of a fluorine atom at the 4R position decisively tips this equilibrium. Due to a powerful gauche effect—a stereoelectronic interaction that favors a gauche arrangement of vicinal electronegative substituents—(4R)-FPro strongly prefers the Cγ-exo pucker.[4][5] This effect arises from a stabilizing hyperconjugative interaction between the C-H σ orbital and the C-F σ* antibonding orbital.[5]

Biasing the Prolyl Amide Bond: The Primacy of the trans Conformation

The conformation of the pyrrolidine ring is directly coupled to the isomerization state (cis vs. trans) of the preceding peptide bond (the Xaa-Pro bond). The Cγ-exo pucker, enforced by the 4R-fluoro substituent, sterically and electronically favors the trans conformation of the amide bond.[5][6] This stabilization is further enhanced by an n→π* interaction, where the lone pair (n) of the proline nitrogen interacts favorably with the antibonding orbital (π*) of the preceding carbonyl group, an interaction only possible in the trans geometry.[1][7]

Conversely, the stereoisomer (4S)-4-Fluoro-L-proline (flp) stabilizes the Cγ-endo pucker, which in turn favors the cis amide bond.[4][6] This predictable, stereochemistry-dependent control over both ring pucker and amide bond isomerization is the cornerstone of (4R)-FPro's utility.

PropertyUnmodified L-ProlineThis compound (4S)-4-Fluoro-L-proline
Preferred Ring Pucker Weak preference for Cγ-endoStrong preference for Cγ-exo Strong preference for Cγ-endo
Favored Amide Bond trans (but cis is accessible)Strongly favors trans Favors cis
Governing Effect Minimal intrinsic biasGauche Effect / n→π Interaction*Gauche Effect

Table 1: Conformational Preferences of Proline and its 4-Fluoro Derivatives. Data compiled from multiple spectroscopic and crystallographic studies.[1][3][4][5]

G cluster_4R This compound cluster_4S (4S)-4-Fluoro-L-proline r_fluoro 4R-Fluorine Substituent r_gauche Gauche Effect r_fluoro->r_gauche Induces r_exo Cγ-exo Pucker r_gauche->r_exo Enforces r_trans trans Amide Bond (Stabilized by n→π* interaction) r_exo->r_trans Strongly Favors s_fluoro 4S-Fluorine Substituent s_gauche Gauche Effect s_fluoro->s_gauche Induces s_endo Cγ-endo Pucker s_gauche->s_endo Enforces s_cis cis Amide Bond s_endo->s_cis Favors

Figure 1: Logical flow of stereoelectronic control in 4-fluoroprolines.

Engineering Protein Stability and Function

The ability of (4R)-FPro to "pre-organize" a polypeptide chain into a desired conformation can be leveraged to significantly enhance protein stability without disruptive structural perturbations.[8]

Case Study: Enhancing Collagen Stability

Collagen, the most abundant protein in animals, derives its immense tensile strength from a characteristic triple-helical structure.[1][3] This structure requires proline residues at the Xaa position and (4R)-4-hydroxyproline (Hyp) at the Yaa position of its repeating Gly-Xaa-Yaa sequence. The stability of the triple helix is critically dependent on the Cγ-exo pucker of the residue in the Yaa position.[3][9]

By replacing Hyp with (4R)-FPro, the stability of collagen mimetic peptides is dramatically increased.[5][7] The fluorine atom's powerful inductive effect enforces the requisite Cγ-exo pucker even more strongly than the hydroxyl group of Hyp, leading to a more stable triple helix.[5] This finding was instrumental in demonstrating that stereoelectronic effects, rather than hydrogen bonding from the hydroxyl group, are the primary source of collagen's stability.[7]

Rational Stabilization of Globular Proteins: The Ubiquitin Model

This principle extends beyond fibrous proteins. Human ubiquitin, a small (76-residue) globular protein, contains three proline residues, all of which adopt a Cγ-exo pucker and a trans amide bond in the native structure.[10] This makes it an ideal model system for testing the stabilizing effects of (4R)-FPro.

When all three prolines were globally substituted with (4R)-FPro via expression in a proline-auxotrophic E. coli strain, the resulting fluorinated ubiquitin was significantly stabilized.[8][10] In contrast, attempts to incorporate the Cγ-endo-favoring (4S)-FPro failed, resulting in unfolded protein, underscoring the importance of matching the fluorine stereochemistry to the native proline conformation.[8][10]

Protein VariantΔGunfolding (kJ·mol⁻¹)Change in Stability (ΔΔG)Reference
Wild-Type Ubiquitin(Reference)0[8][10]
(4R)-FPro-Ubiquitin(Value not directly stated)-4.71 kJ·mol⁻¹ (more stable)[8][10]

Table 2: Thermodynamic Stabilization of Ubiquitin by (4R)-FPro. A negative ΔΔG value indicates increased stability compared to the wild-type protein.

Modulating Protein Folding Kinetics

The strong electron-withdrawing effect of the 4-fluoro substituent has another important consequence: it reduces the double-bond character of the C-N bond in the preceding amide.[1][3] This lowers the rotational energy barrier for cis/trans isomerization, a process that is often a rate-limiting step in protein folding.[1][6] By accelerating this isomerization, (4R)-FPro can facilitate faster and more efficient protein folding, a property that has been observed in studies of fluorinated green fluorescent protein (EGFP) and other proteins.[3][4]

Applications in Drug Discovery and Chemical Biology

Beyond protein stabilization, (4R)-FPro is a versatile tool for modulating the biological activity of peptides and investigating enzyme mechanisms.

Modulating Bioactivity of Peptides

The conformation of proline-rich regions is often critical for molecular recognition and biological function. Substituting specific proline residues with (4R)-FPro can lock in a bioactive conformation, leading to enhanced or altered activity. For example, in a study of the proline-rich antimicrobial peptide Api137, substituting a specific proline with (4R)-FPro, which promotes the native trans conformation, potently enhanced the peptide's ability to inhibit bacterial ribosome assembly.[11][12] This demonstrates how (4R)-FPro can be used to dissect and optimize the structure-activity relationship of therapeutic peptides.

Probing and Inhibiting Enzyme Activity

(4R)-FPro serves as a valuable mechanistic probe and potential inhibitor for enzymes that process proline. A key example is prolyl 4-hydroxylase (P4H), the enzyme responsible for synthesizing hydroxyproline in collagen.[9] While (4R)-FPro is not a direct substrate for hydroxylation, peptides containing fluoroproline derivatives can act as inhibitors of P4H, thereby blocking collagen synthesis.[9][13] This has significant therapeutic potential for treating fibrotic diseases, such as pulmonary fibrosis, which are characterized by excessive collagen deposition.[13]

Experimental Methodologies

Harnessing the properties of (4R)-FPro requires robust methods for its synthesis, incorporation into proteins, and subsequent characterization.

Chemical Synthesis

Practical, scalable syntheses of (4R)-FPro are crucial for its widespread use. Most modern routes start from the inexpensive and readily available (2S,4R)-4-hydroxyproline (Hyp).[14] A common strategy involves a Mitsunobu reaction to invert the stereochemistry at the C4 position, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST).[1] More recent methods utilize fluoride salts, which are safer and more suitable for large-scale synthesis.[14]

G start (2S,4R)-4-Hydroxyproline (Hyp) step1 Protect Amine & Acid (e.g., Boc, Pac esters) start->step1 step2 Invert C4 Stereocenter (Mitsunobu Reaction) step1->step2 intermediate (2S,4S)-4-Hydroxyproline derivative step2->intermediate step3 Fluorination (e.g., DAST, Morpholinosulfur trifluoride) intermediate->step3 step4 Deprotection step3->step4 end (2S,4R)-4-Fluoro-L-proline step4->end

Figure 2: Generalized synthetic workflow for (4R)-FPro from Hyp.

Protocol: Incorporation of (4R)-FPro into a Recombinant Protein

This protocol outlines the global substitution of proline with (4R)-FPro using a proline-auxotrophic E. coli strain, a method validated in the ubiquitin stability studies.[8][10]

Rationale: A proline auxotroph cannot synthesize its own proline and is therefore forced to incorporate the (4R)-FPro supplied in the growth medium into all newly synthesized proteins.

Step-by-Step Methodology:

  • Strain and Plasmid Preparation:

    • Transform a proline-auxotrophic E. coli strain (e.g., BL21(DE3) ΔproC) with an expression plasmid encoding the target protein.

    • Culture the transformed cells overnight in a rich medium (e.g., LB) supplemented with L-proline (200 mg/L) and the appropriate antibiotic.

  • Minimal Medium Growth:

    • Inoculate a larger volume of M9 minimal medium, supplemented with all essential amino acids except L-proline, with the overnight culture.

    • Grow the cells at 37°C with shaking until the OD₆₀₀ reaches ~0.5. This step is critical to deplete the intracellular pool of natural proline.

  • Induction and (4R)-FPro Addition:

    • Add this compound to a final concentration of 200-250 mg/L.

    • Immediately induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 1 mM.

  • Expression and Harvest:

    • Continue to culture the cells for 4-6 hours at a reduced temperature (e.g., 30°C) to promote proper folding of the fluorinated protein.

    • Harvest the cells by centrifugation.

  • Purification and Verification:

    • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

    • Verify the successful incorporation of (4R)-FPro using ESI-MS (Electrospray Ionization Mass Spectrometry). A mass shift corresponding to the difference between FPro (133.12 g/mol ) and Pro (115.13 g/mol ) per proline residue is expected.

Protocol: Analysis of Protein Stability via Chemical Denaturation

Rationale: This method measures the free energy of unfolding (ΔG) by monitoring a structural signal (e.g., tryptophan fluorescence) as a function of denaturant concentration. It provides a quantitative measure of the stabilizing effect of (4R)-FPro.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a series of solutions of the purified wild-type and (4R)-FPro-containing proteins in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Each solution should contain a different concentration of a chemical denaturant (e.g., 0 to 8 M guanidinium chloride (GdmCl)).

    • The protein concentration should be kept low (e.g., 5-10 µM) to avoid aggregation.

  • Equilibration:

    • Allow the samples to equilibrate at a constant temperature (e.g., 25°C) for several hours or overnight to ensure the unfolding transition is complete.

  • Spectroscopic Measurement:

    • Measure the intrinsic tryptophan or tyrosine fluorescence of each sample using a spectrofluorometer. Typically, excitation is at 280 nm or 295 nm, and emission is monitored from 310-380 nm.

    • The emission maximum will shift to a longer wavelength (red-shift) as the protein unfolds and the fluorophore becomes solvent-exposed.

  • Data Analysis:

    • Plot the fluorescence signal (e.g., wavelength of maximum emission) against the denaturant concentration.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Cₘ (the denaturant concentration at the midpoint of the transition) and the m-value (a measure of the dependence of ΔG on denaturant concentration).

    • Calculate the free energy of unfolding in the absence of denaturant (ΔGH₂O) using the equation: ΔGH₂O = m · Cₘ.

    • Compare the ΔGH₂O values of the wild-type and (4R)-FPro-containing proteins to quantify the change in stability (ΔΔG).

Structural Characterization
  • X-Ray Crystallography: This technique provides atomic-resolution three-dimensional structures, allowing direct visualization of the Cγ-exo pucker and trans amide bond enforced by (4R)-FPro.[1][15][16] Successful crystallization of (4R)-FPro-containing proteins has been reported and is essential for validating the structural consequences of the substitution.[1]

  • NMR Spectroscopy: ¹⁹F NMR is a powerful tool for studying fluorinated proteins.[17][18] The ¹⁹F chemical shift is highly sensitive to the local chemical environment, providing a unique probe to monitor conformational changes, protein folding, and ligand binding at the site of incorporation.[17][19]

Conclusion and Future Outlook

This compound is far more than a simple analog; it is a precision tool for manipulating the energetic landscape of peptides and proteins. Its ability to predictably enforce a Cγ-exo ring pucker and a trans amide bond through dominant stereoelectronic effects provides a rational basis for enhancing protein stability, modulating biological activity, and probing complex biochemical mechanisms. As synthetic methodologies become more robust and our understanding of its effects deepens, the applications of (4R)-FPro in the development of stabilized biologics, conformationally constrained peptide therapeutics, and novel enzyme inhibitors will undoubtedly continue to expand, solidifying its place as an indispensable component of the modern chemical biology toolkit.

References

The Fluorine Gauche Effect: A Technical Guide to the Stereoelectronic Control of Peptide Conformation by 4R-Fluoroproline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein engineering. Among these, 4-fluoroprolines have emerged as exceptionally powerful tools for modulating the conformational stability and biological activity of peptides and proteins. This in-depth technical guide explores the profound stereoelectronic effects exerted by (2S,4R)-4-fluoroproline (4R-Flp or Flp) on peptide conformation. We will dissect the underlying principles of the gauche effect, its influence on pyrrolidine ring pucker, and the subsequent preorganization of backbone dihedral angles. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage 4R-fluoroproline to engineer peptides with enhanced stability and novel functionalities, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Unique Power of Fluorine in Peptide Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties—small van der Waals radius (1.47 Å), high bond strength with carbon, and low polarizability—making it a valuable tool in medicinal chemistry.[1][2] When incorporated into amino acids, fluorine can dramatically alter a peptide's physicochemical properties, including its stability, hydrophobicity, and resistance to proteolytic degradation.[3][4][5] This guide focuses specifically on (2S,4R)-4-fluoroproline, a proline analog where a single fluorine atom at the Cγ position acts as a powerful conformational switch, dictating the local and global structure of a peptide chain.[6][7]

The Core Principle: Stereoelectronic Control via the Gauche Effect

The conformational landscape of the proline ring is not random; it exists in a dynamic equilibrium between two primary puckered states: Cγ-exo and Cγ-endo.[8] The introduction of an electronegative substituent at the C4 position dramatically shifts this equilibrium through a powerful stereoelectronic interaction known as the gauche effect .[9][10]

The gauche effect describes the tendency of a molecule to adopt a conformation where vicinal electron-withdrawing groups are oriented gauche (a dihedral angle of approximately 60°) to one another. In the case of 4R-fluoroproline, the highly electronegative fluorine atom and the ring nitrogen are positioned gauche to each other, which stabilizes the Cγ-exo pucker .[11][12] Conversely, its diastereomer, (2S,4S)-4-fluoroproline (4S-flp), stabilizes the Cγ-endo pucker.[9][13] This stereospecific control over ring conformation is the foundation of 4R-fluoroproline's utility in peptide design.

G cluster_4R (2S,4R)-4-Fluoroproline (Flp) cluster_4S (2S,4S)-4-Fluoroproline (flp) a F c a->c gauche (60°) b N c->b d Stabilizes Cγ-exo Pucker e F g e->g anti (180°) f N g->f h Stabilizes Cγ-endo Pucker G A (2S,4R)-Fluoroproline (Flp) B Gauche Effect (F, N) A->B C Cγ-exo Ring Pucker B->C D Preorganization of φ and ψ angles C->D E Stabilization of trans-amide bond (n→π*) C->E F Enhanced Stability in Yaa position of Collagen D->F G Increased Population of PPII Helix E->G G A Start: Fmoc-(2S,4S)-Hyp-OH B 1. Protect Carboxyl Group (e.g., Methyl Ester) A->B C 2. Activate Hydroxyl Group (e.g., MsCl, TsCl) B->C D 3. SN2 Displacement with Fluoride Source (e.g., TBAF, CsF) C->D E 4. Deprotect Carboxyl Group (e.g., Saponification) D->E F Product: Fmoc-(2S,4R)-Flp-OH E->F

References

An In-Depth Technical Guide: Harnessing (4R)-4-Fluoro-L-proline to Modulate Prolyl Amide Bond Isomerization

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The cis-trans isomerization of the prolyl amide bond is a fundamental, rate-limiting step in many biological processes, including protein folding, signaling, and catalysis.[1][2] Controlling this conformational switch is a key objective in peptide and protein engineering, as well as in drug design. This guide provides a comprehensive technical overview of (4R)-4-Fluoro-L-proline (Flp), a powerful tool for influencing this isomerization. We will delve into the core stereoelectronic principles that govern its action, present detailed methodologies for its application and analysis, and offer insights into its strategic deployment in research and development.

Introduction: The Prolyl Bond Conundrum

Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the Xaa-Pro bond can exist as a significant population of both cis and trans isomers.[3] The energy barrier for their interconversion is substantial (~20 kcal/mol), making this isomerization a slow process on the biological timescale.[4] This inherent kinetic barrier is exploited by nature, where prolyl cis-trans isomerization can act as a molecular timer or switch, regulating protein function.[1][2]

The conformation of the prolyl amide bond is intrinsically linked to the pucker of the five-membered pyrrolidine ring.[3] The ring can adopt two primary, low-energy conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). This puckering, in turn, influences the main-chain dihedral angles (φ and ψ) and the stability of the preceding amide bond's isomeric state.[5][6]

This compound: A Stereoelectronic Intervention

The introduction of a fluorine atom at the C4 position of the proline ring provides a subtle yet powerful means to control its conformation. The high electronegativity of fluorine creates a profound stereoelectronic effect, primarily the gauche effect . This effect describes the tendency of a molecule to adopt a conformation where the fluorine atom is gauche (at a 60° dihedral angle) to an adjacent electron-donating group, in this case, the ring nitrogen.[3][7]

Crucially, the stereochemistry at the C4 position dictates the conformational outcome.[8]

  • This compound (Flp): The R configuration of the fluorine substituent stabilizes the Cγ-exo pucker .[7][9]

  • (4S)-4-Fluoro-L-proline (flp): The S configuration stabilizes the Cγ-endo pucker .[7][9]

This guide focuses on the (4R) diastereomer. The Cγ-exo pucker enforced by Flp has a critical downstream consequence: it promotes an n→π* interaction between the lone pair of the oxygen of the (i-1) carbonyl group and the π* orbital of the proline carbonyl group.[5][6] This interaction is only possible in the trans conformation of the prolyl amide bond, thus stabilizing the trans isomer and increasing the trans:cis ratio.[5][6]

Furthermore, the electron-withdrawing inductive effect of the fluorine atom reduces the double-bond character of the prolyl amide bond.[5][10] This lowers the rotational energy barrier, leading to an acceleration of the cis-trans isomerization rate .[5][10][11]

Mandatory Visualization 1: Stereoelectronic Control of Ring Pucker

G Figure 1. Gauche effect in 4-fluoroprolines. cluster_4R This compound (Flp) cluster_4S (4S)-4-Fluoro-L-proline (flp) r_node Fluorine in R position r_effect Gauche Effect r_node->r_effect r_pucker Favors Cγ-exo Pucker r_effect->r_pucker r_amide Stabilizes trans Amide Bond r_pucker->r_amide s_node Fluorine in S position s_effect Gauche Effect s_node->s_effect s_pucker Favors Cγ-endo Pucker s_effect->s_pucker s_amide Favors cis Amide Bond s_pucker->s_amide

Caption: Dichotomous effect of 4-fluoroproline diastereomers on ring pucker and amide bond preference.

Experimental Design and Methodologies

Investigating the influence of this compound requires a combination of peptide synthesis, spectroscopic analysis, and computational modeling.

Peptide Synthesis with this compound

The incorporation of Flp into peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols. Fmoc-protected this compound is commercially available.

An alternative and versatile method is "proline editing," where a peptide is first synthesized with (4R)-4-hydroxyproline (Hyp).[6] The hydroxyl group is then chemically converted to fluorine on the solid support, allowing for the generation of both (4R) and (4S) fluorinated peptides from a single precursor.[5][6]

Protocol: On-Resin Fluorination via Proline Editing

  • Incorporate Hyp: Synthesize the peptide on a solid support using standard Fmoc-SPPS, incorporating Fmoc-(4R)-Hyp-OH at the desired position. Protect the hydroxyl group, for instance, as a trityl ether, before continuing the synthesis.[5][12]

  • Deprotection: After completing the peptide sequence, selectively remove the hydroxyl protecting group (e.g., 2% TFA for trityl).[5]

  • Fluorination: Treat the resin-bound peptide with a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This reaction proceeds with inversion of stereochemistry, converting the (4R)-hydroxyl to a (4S)-fluoro group. To obtain the desired (4R)-fluoro derivative, one must start with (4S)-hydroxyproline or perform a two-step inversion on the (4R)-hydroxyl.[5]

  • Cleavage and Purification: Cleave the final peptide from the resin and purify using standard methods like reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the peptide by mass spectrometry and NMR spectroscopy.

Kinetic Analysis by NMR Spectroscopy

NMR spectroscopy is the primary tool for quantifying the kinetics of prolyl amide bond isomerization.[13][14] One-dimensional and two-dimensional exchange spectroscopy (EXSY) experiments are particularly powerful.[4]

Protocol: 2D ¹H-¹H EXSY for Isomerization Rate Measurement

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a known concentration.

  • Initial Spectra: Acquire a series of 1D ¹H NMR spectra at the desired temperature to identify the distinct signals for the cis and trans isomers. Proline Hα and Hδ protons are often well-resolved.

  • EXSY Data Acquisition: Record a series of 2D ¹H-¹H EXSY (or NOESY) spectra with varying mixing times (τₘ).[13] The mixing time is the period during which chemical exchange (isomerization) occurs.

  • Data Analysis: Integrate the volumes of the diagonal peaks (representing magnetization that did not exchange) and the cross-peaks (representing magnetization that exchanged between cis and trans forms).

  • Rate Constant Calculation: The rate constants for the cis-to-trans (k_ct) and trans-to-cis (k_tc) isomerization can be determined by fitting the build-up of the cross-peak intensities as a function of the mixing time.[13][14]

Mandatory Visualization 2: Experimental Workflow for Kinetic Analysis

G Figure 2. Workflow for NMR-based kinetic analysis. cluster_synthesis Peptide Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation s1 Solid-Phase Peptide Synthesis (Incorporate Flp) s2 Cleavage & Purification (HPLC) s1->s2 s3 Characterization (MS, NMR) s2->s3 n1 Sample Preparation (Deuterated Solvent) s3->n1 n2 Acquire 2D EXSY Spectra (Varying Mixing Times) n1->n2 n3 Integrate Peak Volumes (Diagonal & Cross-Peaks) n2->n3 a1 Fit Intensity vs. Time Data n3->a1 a2 Calculate Rate Constants (k_ct, k_tc) a1->a2 a3 Determine Thermodynamic Parameters (ΔG‡, K_eq) a2->a3

Caption: Step-by-step workflow for determining prolyl isomerization kinetics using NMR.

Quantitative Data and Comparative Analysis

The incorporation of this compound leads to predictable and quantifiable changes in the thermodynamics and kinetics of prolyl amide bond isomerization.

ParameterUnsubstituted ProlineThis compound (Flp)Rationale for Change
Ring Pucker Preference Cγ-endo / Cγ-exo equilibriumPredominantly Cγ-exoGauche effect between F and ring N stabilizes exo pucker.[7][9]
Amide Bond Equilibrium (K_trans/cis_) ~4:1 (sequence dependent)Increased trans populationCγ-exo pucker promotes n→π* interaction, stabilizing the trans state.[5][6]
Isomerization Rate BaselineAcceleratedInductive electron withdrawal by F reduces amide bond double-bond character.[5][10]
Activation Energy (ΔG‡) ~20 kcal/molLoweredThe reduced rotational barrier directly corresponds to a lower activation energy.[4][15]

Note: Exact values are highly dependent on the peptide sequence, solvent, and temperature.

Applications in Drug Development and Protein Engineering

The ability to rationally control the prolyl amide bond conformation with this compound has significant implications:

  • Stabilizing Bioactive Conformations: For many peptides and proteins, biological activity is associated with a specific isomer. Incorporating Flp can lock the molecule into the desired trans conformation, enhancing affinity and efficacy.[3]

  • Modulating Protein Folding: As prolyl isomerization is often a rate-limiting step in protein folding, Flp can be used to accelerate this process, potentially improving protein production yields and preventing misfolding.[5][10]

  • Probing Structure-Function Relationships: The dichotomous effects of (4R)- and (4S)-fluoroproline provide a precise tool to dissect the functional importance of the cis versus trans conformation at a specific proline residue.[8][16]

  • Enhancing Collagen Stability: In collagen mimetic peptides, Flp in the Yaa position of the Xaa-Yaa-Gly repeat strongly stabilizes the triple helix by pre-organizing the backbone into the required Cγ-exo pucker and trans amide bond.[5][9]

Conclusion

This compound is more than a simple modified amino acid; it is a precision tool for interrogating and manipulating one of the most fundamental conformational equilibria in biochemistry. By leveraging a deep understanding of its underlying stereoelectronic principles, researchers can rationally design peptides and proteins with enhanced stability, accelerated folding kinetics, and controlled biological activity. The methodologies outlined in this guide provide a robust framework for the successful application of this powerful molecular technology.

References

A Senior Application Scientist's Guide to the Stereoselective Synthesis of (4R)-4-Fluoro-L-proline from 4-Hydroxyproline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Prolines in Modern Drug Discovery

The incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. Its unique electronic properties—high electronegativity, a small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the myriad of fluorinated building blocks, fluorinated proline analogues have garnered significant attention. These conformationally restricted amino acids, when integrated into peptides or small molecules, can enhance metabolic stability, modulate binding affinity, and fine-tune cellular permeability.

Specifically, (4R)-4-Fluoro-L-proline is a highly sought-after synthon. Its distinct stereochemistry imparts a Cγ-exo ring pucker, a conformational preference that can be pivotal for optimizing interactions with biological targets such as enzymes and protein-protein interfaces. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the core strategies for the stereoselective synthesis of this compound, commencing from the readily available and chiral precursor, (2S,4R)-4-hydroxyproline. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into the critical parameters that govern the success of these synthetic endeavors.

Retrosynthetic Blueprint: A Logic-Driven Approach

The synthesis of this compound from its 4-hydroxy counterpart is a testament to the power of stereocontrolled reactions. A critical analysis of the target molecule reveals that the stereochemistry at the C-4 position is identical to that of the common starting material, (2S,4R)-4-hydroxyproline. However, the quintessential fluorination reaction for converting an alcohol to an alkyl fluoride, particularly with reagents like diethylaminosulfur trifluoride (DAST), proceeds through a nucleophilic substitution that inverts the stereocenter. This necessitates a strategic double-inversion approach. The overall retrosynthetic logic is depicted below.

G target This compound intermediate1 (2S,4S)-4-Hydroxy-L-proline derivative target->intermediate1 Fluorination (Inversion) start (2S,4R)-4-Hydroxy-L-proline intermediate1->start Hydroxyl Inversion

Caption: Retrosynthetic analysis for this compound.

Synthetic Strategies and Mechanistic Insights

The successful synthesis hinges on two pivotal stages: the initial protection of the starting material and the subsequent stereochemical inversions.

Stage 1: Protection of (2S,4R)-4-hydroxyproline

To prevent unwanted side reactions, the amine and carboxylic acid functionalities of the starting (2S,4R)-4-hydroxyproline must be protected. The tert-butoxycarbonyl (Boc) group is a common choice for the amine due to its stability under various reaction conditions and its straightforward removal under acidic conditions. The carboxylic acid is typically converted to a methyl or benzyl ester.

G cluster_0 Protection Scheme start (2S,4R)-4-hydroxyproline step1 Boc Anhydride, Base start->step1 intermediate N-Boc-(2S,4R)-4-hydroxyproline step1->intermediate step2 Esterification (e.g., MeI, K2CO3) intermediate->step2 product Protected Starting Material (e.g., N-Boc-(2S,4R)-4-hydroxyproline methyl ester) step2->product

Caption: General protection workflow for the starting material.

Stage 2: Synthesis of this compound via Double Inversion

With the protected starting material in hand, the core of the synthesis involves two sequential inversions of the C-4 stereocenter.

Route A: Mitsunobu Inversion Followed by Fluorination

The Mitsunobu reaction is a powerful and reliable method for inverting the stereochemistry of a secondary alcohol.[1] In this context, a carboxylic acid, such as benzoic acid or p-nitrobenzoic acid, acts as the nucleophile. The reaction proceeds with clean inversion at the C-4 position to yield the (2S,4S)-4-acyloxyproline derivative. Subsequent hydrolysis of the ester furnishes the crucial (2S,4S)-4-hydroxyproline intermediate.

This intermediate is then subjected to fluorination, most commonly with diethylaminosulfur trifluoride (DAST). The reaction mechanism involves the initial formation of an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by the fluoride ion, in an SN2 fashion, leads to the desired (2S,4R)-4-fluoroproline derivative with inversion of configuration.[2][3]

G start Protected (2S,4R)-4-hydroxyproline mitsunobu Mitsunobu Reaction (DEAD, PPh3, RCOOH) start->mitsunobu intermediate1 Protected (2S,4S)-4-acyloxyproline mitsunobu->intermediate1 hydrolysis Hydrolysis intermediate1->hydrolysis intermediate2 Protected (2S,4S)-4-hydroxyproline hydrolysis->intermediate2 fluorination DAST Fluorination intermediate2->fluorination product Protected (2S,4R)-4-fluoroproline fluorination->product deprotection Deprotection product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow via Mitsunobu inversion.

Route B: Lactonization-Hydrolysis Followed by Fluorination

An alternative and often scalable approach to the Mitsunobu reaction involves the formation of a lactone. The hydroxyl group of the protected (2S,4R)-4-hydroxyproline is first activated by converting it into a good leaving group, typically a mesylate or tosylate. Treatment with a base then promotes intramolecular cyclization to form a bicyclic lactone. This intramolecular SN2 reaction proceeds with inversion of stereochemistry at the C-4 position. Subsequent hydrolysis of the lactone opens the ring to afford the same pivotal (2S,4S)-4-hydroxyproline intermediate as in Route A. The synthesis is then completed by DAST fluorination and deprotection as previously described.

G start Protected (2S,4R)-4-hydroxyproline activation Activation (e.g., MsCl, Py) start->activation intermediate1 Protected (2S,4R)-4-mesyloxyproline activation->intermediate1 lactonization Base-induced Lactonization intermediate1->lactonization intermediate2 Bicyclic Lactone lactonization->intermediate2 hydrolysis Lactone Hydrolysis intermediate2->hydrolysis intermediate3 Protected (2S,4S)-4-hydroxyproline hydrolysis->intermediate3 fluorination DAST Fluorination intermediate3->fluorination product Protected (2S,4R)-4-fluoroproline fluorination->product deprotection Deprotection product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow via lactonization.

Field-Proven Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and substrate batches.

Protocol 1: Synthesis of N-Boc-(2S,4S)-4-hydroxy-L-proline methyl ester via Mitsunobu Inversion
  • Protection: To a solution of (2S,4R)-4-hydroxy-L-proline (1.0 equiv) in a suitable solvent such as a mixture of dioxane and water, add sodium bicarbonate (2.5 equiv). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the N-Boc protected product. The crude product is then esterified, for example, by treatment with methyl iodide in the presence of a base like potassium carbonate in acetone, to yield N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester.

  • Mitsunobu Inversion: Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 equiv), triphenylphosphine (1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF. Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.[4] Allow the reaction to stir at room temperature overnight. Quench the reaction, remove the solvent under reduced pressure, and purify the resulting (2S,4S)-4-(p-nitrobenzoyloxy) derivative by column chromatography.

  • Hydrolysis: Dissolve the purified acyloxy intermediate in a mixture of methanol and water, and add a base such as potassium carbonate or lithium hydroxide. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). Neutralize the reaction mixture, extract the product, and purify by column chromatography to obtain N-Boc-(2S,4S)-4-hydroxy-L-proline methyl ester.

Protocol 2: Synthesis of N-Boc-(2S,4R)-4-fluoro-L-proline methyl ester via DAST Fluorination
  • Fluorination: Dissolve N-Boc-(2S,4S)-4-hydroxy-L-proline methyl ester (1.0 equiv) in anhydrous dichloromethane and cool the solution to -78 °C under a nitrogen atmosphere. Add diethylaminosulfur trifluoride (DAST) (1.2 equiv) dropwise.[5][6] Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(2S,4R)-4-fluoro-L-proline methyl ester.

Protocol 3: Deprotection to Yield this compound
  • Boc Deprotection: Dissolve the purified N-Boc-(2S,4R)-4-fluoro-L-proline methyl ester in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and dichloromethane (e.g., 1:1 v/v).[7] Stir at room temperature for 1-2 hours until the deprotection is complete.

  • Ester Hydrolysis: Following the removal of the Boc group, the methyl ester can be hydrolyzed. For acid-labile substrates, a two-step deprotection is preferable. If the Boc group is removed first, the resulting amine hydrochloride can be subjected to basic hydrolysis with an aqueous base like lithium hydroxide. Alternatively, if both protecting groups are acid-labile, treatment with a strong acid like 6M HCl at elevated temperatures can achieve simultaneous deprotection.

  • Isolation: After deprotection, the product is typically isolated by evaporation of the solvent and any volatile reagents. The resulting crude amino acid can be purified by recrystallization or ion-exchange chromatography.

Quantitative Data Summary

StepReagents and ConditionsTypical YieldReference
Protection (Boc & Me) 1. Boc₂O, NaHCO₃, Dioxane/H₂O2. MeI, K₂CO₃, Acetone>90%[8]
Mitsunobu Inversion DEAD, PPh₃, p-NO₂BzOH, THF60-75%[4][9]
Lactonization-Hydrolysis 1. MsCl, Py2. Base3. LiOH, H₂O~70% (over 3 steps)[10]
DAST Fluorination DAST, CH₂Cl₂, -78 °C to rt70-85%[5][6][11]
Deprotection (Boc & Me) 1. 4M HCl in Dioxane or TFA/CH₂Cl₂2. LiOH or 6M HCl>90%[7][12][13]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Chromatographic Monitoring: Each reaction step should be closely monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material and formation of the desired product.

  • Spectroscopic Confirmation: The structure and stereochemistry of all intermediates and the final product must be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. In ¹⁹F NMR, the fluorine signal will provide direct evidence of successful fluorination.

  • Stereochemical Integrity: The stereochemical purity of the final product can be assessed by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. The coupling constants in the ¹H NMR spectrum of the proline ring can also provide valuable information about the ring pucker and the stereochemistry of the substituents.

By adhering to these principles of meticulous experimental execution and thorough analytical characterization, researchers can confidently synthesize this compound with high purity and stereochemical fidelity.

References

A Senior Application Scientist's Guide to the Stereoselective Synthesis of Fmoc-(4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Prolines in Modern Drug Discovery

In the landscape of peptide therapeutics and chemical biology, the precise control over peptide conformation is paramount to achieving desired biological activity, stability, and cell permeability. Proline residues, with their unique cyclic structure, act as key conformational switches, influencing the local peptide backbone by favoring specific puckers of the pyrrolidine ring and modulating the cis/trans isomerization of the preceding peptide bond.[1][2] The introduction of fluorine, a small and highly electronegative atom, provides a powerful tool to stereoelectronically bias these conformational preferences.[3]

Fmoc-(4R)-4-Fluoro-L-proline (Fmoc-L-Flp-OH) is a particularly valuable building block. The (4R)-stereoisomer strongly favors a Cγ-exo ring pucker, which in turn promotes a trans conformation of the preceding peptide bond.[3][4] This pre-organization can enhance binding affinity to target proteins and increase proteolytic stability. Furthermore, the presence of the ¹⁹F nucleus offers a sensitive NMR probe for studying peptide-protein interactions and dynamics without isotopic labeling.[2]

This guide provides an in-depth examination of the principal, field-proven chemical synthesis routes to Fmoc-(4R)-4-Fluoro-L-proline, starting from the readily available and economical chiral precursor, (2S,4R)-4-hydroxyproline. We will dissect two primary strategies, explaining the causal chemistry behind each transformation and providing detailed, reproducible protocols suitable for a research or process development setting.

Chapter 1: Retrosynthetic Analysis and Core Strategic Considerations

The synthesis of Fmoc-(4R)-4-Fluoro-L-proline presents a central stereochemical challenge: the installation of a fluorine atom at the C4 position with R configuration, starting from a precursor that has the opposite stereochemistry at that center. All practical and scalable syntheses commence with (2S,4R)-4-hydroxyproline (HypOH), a natural amino acid abundant in collagen.[5]

Our retrosynthetic analysis reveals two divergent and logical pathways from this common starting point:

  • Strategy A: Direct Deoxyfluorination. This approach involves the direct replacement of the hydroxyl group with fluorine using a deoxyfluorinating agent. This reaction must proceed with retention of configuration to yield the desired (4R) product from the (4R) starting alcohol.

  • Strategy B: Stereochemical Inversion followed by Nucleophilic Fluorination. This two-stage strategy first inverts the stereochemistry of the C4 hydroxyl group from R to S. The resulting (4S)-alcohol is then activated and subjected to an Sₙ2 reaction with a fluoride nucleophile, which proceeds with a second inversion of configuration , delivering the final (4R)-fluoro product.

The final step in both strategies is the protection of the secondary amine with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering the molecule ready for solid-phase peptide synthesis (SPPS).

G Fmoc_Product Fmoc-(2S,4R)-4-Fluoro-L-proline Free_Amino_Acid (2S,4R)-4-Fluoro-L-proline Fmoc_Product->Free_Amino_Acid Fmoc Protection Protected_Intermediate_A Protected (2S,4R)-4-Fluoro-L-proline Free_Amino_Acid->Protected_Intermediate_A Deprotection Protected_Intermediate_B Protected (2S,4S)-4-Hydroxy-L-proline Free_Amino_Acid->Protected_Intermediate_B Deprotection Protected_Intermediate_A->Protected_Intermediate_B Starting_Material Protected (2S,4R)-4-Hydroxy-L-proline Protected_Intermediate_A->Starting_Material Strategy A: Deoxyfluorination (Retention) Protected_Intermediate_B->Starting_Material Epimerization (e.g., Mitsunobu) HypOH (2S,4R)-4-Hydroxyproline (HypOH) Starting_Material->HypOH Protection

Caption: Retrosynthetic overview of the two primary strategies.

Chapter 2: Synthesis Route A: Direct Deoxyfluorination with Retention

This strategy is conceptually the most direct. It relies on reagents that can replace a secondary hydroxyl group with a fluorine atom while preserving the original stereochemistry. Aminosulfur trifluorides are the reagents of choice for this transformation.

Causality and Mechanistic Insight: Deoxyfluorinating agents like Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogues, such as morpholinosulfur trifluoride (Morph-DAST), are highly effective.[6] The reaction of the alcohol with the reagent forms an intermediate fluorosulfite ester. The subsequent intramolecular delivery of the fluoride ion to the carbon center typically proceeds through an Sₙi-like mechanism (substitution nucleophilic internal), involving a tight ion pair, which results in overall retention of configuration. The choice of a sterically bulky ester protecting group, such as tert-butyl, can further favor this pathway by discouraging competing elimination or Sₙ2 pathways.[7]

G cluster_0 Route A Workflow A1 1. N-Boc & O-tBu Protection of HypOH A2 2. Deoxyfluorination (e.g., Morph-DAST) A1->A2 Boc-(2S,4R)-Hyp-OtBu A3 3. Acidic Deprotection (Boc & tBu) A2->A3 Boc-(2S,4R)-Flp-OtBu A4 4. Fmoc Protection A3->A4 (2S,4R)-Flp A_Final Fmoc-(4R)-Flp-OH A4->A_Final

Caption: Workflow for the direct deoxyfluorination route.

Experimental Protocol: Synthesis via Deoxyfluorination

Step 2.1: Synthesis of tert-Butyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate

  • Suspend (2S,4R)-N-Boc-4-hydroxy-L-proline (1.0 eq) in dichloromethane (DCM, approx. 5 mL per 1 g of starting material).

  • Add O-tert-butyl-N,N'-diisopropylisourea (1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 16-24 hours. The mixture should become homogeneous.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the mixture to remove the diisopropylurea byproduct.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to yield the desired product as a colorless oil or white solid.

Step 2.2: Synthesis of tert-Butyl (2S,4R)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylate

  • [CAUTION: Deoxyfluorination reagents are moisture-sensitive and can release HF upon decomposition. Handle in a well-ventilated fume hood with appropriate personal protective equipment.]

  • Dissolve the protected hydroxyproline from Step 2.1 (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 g) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add morpholinosulfur trifluoride (Morph-DAST) (1.5 eq) dropwise via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by ¹⁹F NMR or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes).

Step 2.3 & 2.4: Deprotection and Fmoc Installation

This two-step, one-pot procedure is detailed in Chapter 4, as it is common to both synthetic strategies.

Chapter 3: Synthesis Route B: Epimerization and Sₙ2 Fluorination

This route is less direct but often provides higher stereochemical fidelity and avoids the use of specialized, and potentially hazardous, aminosulfur trifluoride reagents. The strategy hinges on two sequential inversions at the C4 center.

Causality and Mechanistic Insight:

  • Epimerization: The first inversion is typically accomplished via a Mitsunobu reaction.[5][6] The reaction of the (4R)-alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in the presence of a carboxylic acid nucleophile (e.g., 4-nitrobenzoic acid) forms an activated oxyphosphonium intermediate. The carboxylate anion then displaces the activated oxygen via an Sₙ2 reaction, inverting the stereocenter to (4S). Subsequent hydrolysis of the ester reveals the (4S)-hydroxyl group.

  • Sₙ2 Fluorination: The newly formed (4S)-hydroxyl group is converted into a good leaving group, typically a tosylate (-OTs) or triflate (-OTf).[5][8] A nucleophilic fluoride source, such as tetra-n-butylammonium fluoride (TBAF), is then used to displace the leaving group in another classic Sₙ2 reaction. This second inversion cleanly provides the desired (4R)-fluoro configuration.[5]

G cluster_1 Route B Workflow B1 1. N-Boc & O-Me Protection of HypOH B2 2. Mitsunobu Inversion (DEAD, PPh3, Acid) B1->B2 Boc-(2S,4R)-Hyp-OMe B3 3. Ester Hydrolysis B2->B3 Boc-(2S,4S)-Hyp-O-Bz B4 4. Activation of OH (e.g., TsCl) B3->B4 Boc-(2S,4S)-Hyp-OMe B5 5. SN2 Fluorination (e.g., TBAF) B4->B5 Boc-(2S,4S)-OTs-Pro-OMe B6 6. Deprotection & Fmoc B5->B6 Boc-(2S,4R)-Flp-OMe B_Final Fmoc-(4R)-Flp-OH B6->B_Final

References

The Molecular Basis of (4R)-4-Fluoro-L-proline Induced Protein Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Proline and the Power of Fluorination

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imposes significant conformational constraints on the polypeptide backbone.[1] This inherent rigidity is a cornerstone of protein structure, defining turns, loops, and overall protein architecture. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (up) and Cγ-exo (down). The subtle balance of this pucker equilibrium, along with the cis/trans isomerization of the preceding peptide bond, plays a pivotal role in protein folding and stability.

The strategic substitution of hydrogen with fluorine on the proline ring has emerged as a powerful tool in protein engineering and drug design.[1] Fluorine, being the most electronegative element, exerts potent stereoelectronic effects with minimal steric hindrance.[2] This guide delves into the molecular principles governing the remarkable protein-stabilizing effects of one specific diastereomer, (4R)-4-Fluoro-L-proline ((4R)-FPro), providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the underlying stereoelectronic forces, detail experimental methodologies for quantifying stability, and offer insights into the practical application of this unique amino acid.

Part 1: The Core Mechanism - Stereoelectronic Control of Proline Pucker

The enhanced stability conferred by (4R)-FPro is not a result of simple steric or hydrophobic effects, but rather a nuanced interplay of stereoelectronic forces that pre-organize the protein backbone into a more stable conformation.[3][4]

The Gauche Effect: A Preference for Cγ-exo

The primary stabilizing force is the gauche effect. In the pyrrolidine ring of proline, the electronegative fluorine atom at the 4R position creates a strong preference for a Cγ-exo pucker.[5][6][7] This is due to a stabilizing hyperconjugative interaction between the C-H bonding orbital on the adjacent carbon and the anti-periplanar C-F anti-bonding orbital (σCH → σ*CF).[8] This interaction lowers the energy of the gauche conformer, effectively locking the ring in the Cγ-exo pucker.[5][6]

Conversely, the (4S) diastereomer, (4S)-4-Fluoro-L-proline ((4S)-FPro), favors the Cγ-endo pucker due to a similar gauche effect.[5][7] This stereochemical dichotomy is the foundation for the differential effects of these two isomers on protein stability.[5][7]

G N_exo N Ca_exo N_exo->Ca_exo Cb_exo Ca_exo->Cb_exo Cg_exo Cb_exo->Cg_exo Cd_exo Cg_exo->Cd_exo F_exo F (R) Cg_exo->F_exo Cd_exo->N_exo N_endo N Ca_endo N_endo->Ca_endo Cb_endo Ca_endo->Cb_endo Cg_endo Cb_endo->Cg_endo Cd_endo Cg_endo->Cd_endo F_endo F (S) Cg_endo->F_endo Cd_endo->N_endo label_exo (4R)-FPro Cγ-exo Pucker label_endo (4S)-FPro Cγ-endo Pucker

Figure 1: Stereochemically driven pucker preference of (4R)- and (4S)-4-Fluoro-L-proline.

Pre-organization and Entropic Stabilization

Many proteins, notably collagen, require a specific proline pucker for their native conformation.[3][5][6] For instance, in the collagen triple helix, prolines in the Yaa position of the repeating Xaa-Yaa-Gly sequence adopt a Cγ-exo pucker.[6] By incorporating (4R)-FPro at these positions, the pyrrolidine ring is "pre-organized" into the required conformation, reducing the entropic penalty of folding.[3][6] This pre-organization is a key contributor to the observed increase in protein stability.[3][4]

Influence on Peptide Bond Isomerization

The electronic effects of the fluorine atom also influence the equilibrium of the preceding peptide bond. The (4R)-FPro diastereomer, with its Cγ-exo pucker, favors a trans peptide bond.[9][10] This is due to a stabilizing n→π* interaction between the lone pair of the preceding carbonyl oxygen and the anti-bonding orbital of the proline carbonyl.[1] In many protein structures, the trans conformation is the predominant and functionally required form. By biasing the equilibrium towards trans, (4R)-FPro further contributes to the stability of the native state.

Part 2: Quantifying Stability - Experimental Approaches

A robust assessment of the stabilizing effects of (4R)-FPro requires quantitative experimental techniques. This section provides an overview and detailed protocols for two widely used methods: Circular Dichroism (CD) spectroscopy and Thermal Shift Assays (TSA).

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Thermal Stability

CD spectroscopy is a powerful technique for assessing the secondary structure and folding properties of proteins.[11][12][13] It measures the differential absorption of left and right-circularly polarized light by chiral molecules, which is highly sensitive to the protein's secondary structure content (α-helices, β-sheets, and random coils).[13][14] By monitoring the CD signal as a function of temperature, one can determine the melting temperature (Tm), a direct measure of the protein's thermal stability.[12]

  • Sample Preparation:

    • Prepare protein solutions (wild-type and (4R)-FPro-containing mutant) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4).

    • Ensure the buffer has low absorbance in the far-UV region.

    • Degas the samples to prevent bubble formation during heating.

  • Instrument Setup:

    • Use a CD spectrometer equipped with a Peltier temperature controller.

    • Set the wavelength to a value where the CD signal change upon unfolding is maximal (e.g., 222 nm for α-helical proteins).

    • Set the temperature range for the experiment (e.g., 20 °C to 95 °C) with a heating rate of 1 °C/min.

  • Data Acquisition:

    • Place the sample in a 1 mm pathlength quartz cuvette.

    • Record the CD signal (in millidegrees) as a function of temperature.

    • Record a baseline with the buffer alone and subtract it from the protein data.

  • Data Analysis:

    • Plot the CD signal versus temperature. The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

    • Fit the data to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the transition.

    • A higher Tm for the (4R)-FPro-containing protein compared to the wild-type indicates increased thermal stability.

G cluster_0 CD Thermal Denaturation Workflow A Prepare Protein Samples (WT and (4R)-FPro mutant) B Set up CD Spectrometer (Wavelength, Temp. Range) A->B Load Sample C Acquire CD Signal vs. Temp. B->C Start Experiment D Plot and Analyze Data C->D Data Output E Determine Tm D->E Fit to Model

Figure 2: Workflow for determining protein thermal stability using Circular Dichroism.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA, also known as DSF, is a high-throughput method for measuring protein thermal stability.[15][16][17] It relies on the use of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein.[17] In the folded state, these hydrophobic regions are buried within the protein core. As the protein is heated and unfolds, these regions become exposed, allowing the dye to bind and fluoresce. The temperature at which the fluorescence signal rapidly increases corresponds to the protein's melting temperature (Tm).[18]

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent dye (e.g., 5000x SYPRO Orange in DMSO).

    • Prepare the protein solutions (wild-type and (4R)-FPro mutant) at a final concentration of 2-5 µM in a suitable buffer.

  • Assay Setup (96- or 384-well plate):

    • In each well, add the protein solution.

    • Add the fluorescent dye to a final concentration of 5x.

    • Include control wells with buffer and dye only (no protein).

    • Seal the plate with an optically clear seal.

  • Data Acquisition:

    • Use a real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

    • Set the instrument to heat the plate from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a ramp rate of 0.5-1.0 °C/min.

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature.

    • The Tm is determined as the peak of the first derivative of the melting curve or by fitting the curve to a Boltzmann equation.

    • An increase in the Tm for the (4R)-FPro variant signifies enhanced stability.[16]

Protein Variant Melting Temperature (Tm) in °C Change in Tm (ΔTm) in °C
Wild-Type Protein65.2 ± 0.3-
(4R)-FPro Mutant71.5 ± 0.2+6.3

Table 1: Example data from a Thermal Shift Assay comparing a wild-type protein to its (4R)-FPro-containing counterpart.

Part 3: Practical Implementation - Incorporating (4R)-FPro into Proteins

The synthesis of this compound is a non-trivial process, but several routes have been established, often starting from the readily available (2S,4R)-4-hydroxyproline.[19][20][21] Once synthesized, there are two primary methods for incorporating this non-canonical amino acid into a target protein: chemical peptide synthesis and in vivo incorporation using an auxotrophic bacterial strain.

In Vivo Incorporation using Auxotrophic Strains

For larger proteins, in vivo incorporation is often the more feasible approach. This method utilizes an E. coli strain that is auxotrophic for proline, meaning it cannot synthesize its own proline and must obtain it from the growth medium.

  • Strain and Plasmid:

    • Use a proline auxotrophic E. coli strain (e.g., BL21(DE3) pro-).

    • Transform the strain with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7).

  • Culture Growth:

    • Grow the cells in a minimal medium containing all essential amino acids except proline.

    • Induce protein expression (e.g., with IPTG).

    • Simultaneously, supplement the medium with this compound. The cellular machinery will incorporate the analog into the expressed protein at proline positions.

  • Protein Purification and Verification:

    • Lyse the cells and purify the protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

    • Verify the incorporation of (4R)-FPro using mass spectrometry, which will show a mass shift corresponding to the substitution of proline with fluoroproline.

It is important to note that the incorporation efficiency can vary, and in some cases, attempts to incorporate the (4S) diastereomer may fail due to its destabilizing effects on the protein structure.[4][10]

Conclusion: A Versatile Tool for Protein Engineering

This compound is a powerful tool for enhancing protein stability. Its mechanism of action is rooted in fundamental stereoelectronic principles that pre-organize the protein backbone, reducing the entropic cost of folding. The stabilizing effect is particularly pronounced in proteins where the native structure requires a Cγ-exo pucker for proline residues, such as in collagen. The ability to rationally design and introduce (4R)-FPro into proteins opens up exciting possibilities for the development of more robust and effective protein-based therapeutics, industrial enzymes, and research tools. The experimental techniques outlined in this guide provide a robust framework for quantifying the stabilizing effects of this unique amino acid and for advancing our understanding of the intricate relationship between protein structure, stability, and function.

References

In-Depth Technical Guide: Understanding the Gauche Effect in (4R)-4-Fluoroproline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Stereoelectronic Control for Advanced Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. Among the vast arsenal of fluorinated building blocks, (4R)-4-fluoroproline (Flp) has emerged as a powerful tool for modulating peptide and protein conformation, stability, and function. This guide provides an in-depth technical analysis of the gauche effect as the primary stereoelectronic driving force behind the unique conformational behavior of (4R)-4-fluoroproline. We will dissect the intricate interplay between the gauche effect, pyrrolidine ring pucker, and the subsequent influence on peptide backbone dihedral angles and amide bond isomerization. This document will serve as a comprehensive resource, bridging fundamental principles with practical applications, and is intended to empower researchers to leverage the predictable conformational biases of (4R)-4-fluoroproline in the rational design of novel therapeutics.

Introduction: The Unique Role of Proline and the Power of Fluorine

Proline stands unique among the proteinogenic amino acids due to its secondary amine being constrained within a five-membered pyrrolidine ring.[1][2][3] This cyclic structure imparts significant conformational rigidity to the polypeptide backbone, restricting the main-chain dihedral angle φ and influencing the propensity for cis-trans isomerization of the preceding peptide bond.[1][2] These inherent constraints make proline a critical determinant of protein secondary structure and folding kinetics.[1]

The introduction of a fluorine atom at the C4 position of the proline ring, creating 4-fluoroproline, offers a subtle yet powerful means to further manipulate these conformational preferences.[2][4] Unlike the hydroxyl group in the naturally occurring 4-hydroxyproline, the fluoro group's strong inductive effect and inability to act as a hydrogen bond donor allow for the isolation and amplification of stereoelectronic effects.[1][2][3][4] The strong inductive effect of the fluoro group has three primary consequences: it enforces a specific pucker upon the pyrrolidine ring, biases the conformation of the preceding peptide bond, and accelerates the rate of cis/trans prolyl peptide bond isomerization.[1][2][3][4]

This guide will focus specifically on the (2S,4R) diastereomer of 4-fluoroproline, hereafter referred to as (4R)-4-fluoroproline or Flp, and the fundamental role of the gauche effect in dictating its conformational landscape.

The Gauche Effect: A Counterintuitive Stabilization

In simple acyclic systems like butane, steric hindrance dictates that the anti conformation, where bulky substituents are 180° apart, is the most stable. The gauche conformation, with a 60° dihedral angle between these groups, is typically less stable due to van der Waals repulsion. However, the gauche effect describes the counterintuitive phenomenon where a gauche conformation is more stable than the anti conformation.[5][6] This is particularly prominent in molecules containing electronegative substituents, such as 1,2-difluoroethane.[5][6]

The primary explanation for the gauche effect lies in hyperconjugation .[5][6][7][8] This stabilizing interaction involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In the case of 1,2-difluoroethane, the gauche conformation allows for optimal overlap between the C-H σ bonding orbital (a good electron donor) and the C-F σ antibonding orbital (a good electron acceptor).[5][6] This σC-H → σ*C-F interaction stabilizes the gauche rotamer.

Pyrrolidine Ring Pucker: The Conformational Playground of Proline

The five-membered pyrrolidine ring of proline is not planar and exists in two primary "puckered" envelope conformations: Cγ-exo and Cγ-endo.[9] The nomenclature describes the displacement of the Cγ carbon relative to the plane formed by the other four ring atoms. In the Cγ-exo pucker, the Cγ atom is on the opposite side of the ring from the carboxyl group, while in the Cγ-endo pucker, it is on the same side.[9]

For unsubstituted proline, the energy difference between the exo and endo puckers is small (~0.5 kcal/mol), and they rapidly interconvert at room temperature.[1] However, the introduction of an electronegative substituent at the C4 position, such as fluorine, dramatically biases this equilibrium.

(4R)-4-Fluoroproline: The Gauche Effect in Action

In (4R)-4-fluoroproline, the fluorine atom is in the R configuration at the C4 carbon. The gauche effect dictates the conformational preference of the pyrrolidine ring. Specifically, a gauche relationship between the electronegative fluorine atom and the ring nitrogen is favored. This is achieved when the C-F bond is oriented antiperiplanar to an adjacent C-H bond, allowing for a stabilizing σC-H → σ*C-F hyperconjugative interaction.[1]

This stereoelectronic demand forces the pyrrolidine ring of (4R)-4-fluoroproline to strongly favor the Cγ-exo pucker .[1][2][10] In this conformation, the fluoro group is positioned away from the carboxyl group, satisfying the gauche effect.[1] This enforced puckering has profound consequences for the overall conformation of peptides and proteins containing this modified amino acid.

The following diagram illustrates the key stereoelectronic interactions that stabilize the Cγ-exo pucker in (4R)-4-fluoroproline.

Caption: The gauche effect in (4R)-4-fluoroproline strongly favors the Cγ-exo pucker due to stabilizing hyperconjugation.

Consequences for Peptide Structure and Function

The strong preference of (4R)-4-fluoroproline for the Cγ-exo pucker has several important downstream effects on peptide and protein structure:

5.1. Influence on Backbone Dihedral Angles (φ and ψ)

The Cγ-exo pucker is associated with more compact main-chain conformations, influencing the allowable φ and ψ dihedral angles.[9] This pre-organization of the backbone can be exploited to stabilize specific secondary structures, such as the polyproline II (PPII) helix, which is crucial for the structure of collagen.[11] Indeed, the incorporation of (4R)-4-fluoroproline in the Yaa position of collagen mimetic peptides leads to a significant increase in triple helix stability.[4][12][13]

5.2. Biasing the trans Amide Bond Conformation

The Cγ-exo pucker also influences the equilibrium between the cis and trans conformations of the preceding (Xaa-Pro) peptide bond. The exo pucker shortens the distance between the oxygen of the preceding carbonyl group and the carbon of the proline carbonyl group. This geometric arrangement enhances a stabilizing n→π interaction, where the lone pair (n) of the preceding carbonyl oxygen donates electron density into the antibonding orbital (π) of the proline carbonyl.[1][14][15] This interaction is only possible in the trans conformation of the peptide bond.[15] Consequently, the incorporation of (4R)-4-fluoroproline strongly favors the trans amide bond.[2][10]

The interplay of these effects is summarized in the following table:

FeatureUnsubstituted Proline(4R)-4-Fluoroproline (Flp)(4S)-4-Fluoroproline (flp)
Dominant Pucker Weak preference for endo (endo:exo ≈ 2:1)Strongly exo Strongly endo
Driving Force MinimalGauche Effect (σC-H → σC-F)Gauche Effect (σC-H → σC-F)
Amide Bond Preference trans favored, but cis is significantly populatedStrongly trans cis is more favored than in Pro
Stabilizing Interaction Weak n→πStrong n→π Weakened n→π*
5.3. Accelerated cis-trans Isomerization

The strong electron-withdrawing nature of the fluorine atom reduces the electron density on the proline nitrogen. This, in turn, decreases the double-bond character of the preceding amide bond, lowering the rotational barrier for cis-trans isomerization.[1][2] This property has been utilized to study protein folding kinetics, as prolyl isomerization can be a rate-limiting step.[1]

Experimental and Computational Methodologies

The conformational preferences of (4R)-4-fluoroproline are elucidated through a combination of experimental and computational techniques.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the conformation of proline derivatives in solution.

  • ³J-Coupling Constants: The analysis of vicinal proton-proton (³JH,H) and proton-fluorine (³JH,F) coupling constants provides information about the dihedral angles within the pyrrolidine ring, allowing for the determination of the preferred pucker.[16]

  • Nuclear Overhauser Effect (NOE): NOE data can be used to determine through-space proximities between protons, which helps to differentiate between cis and trans amide bond isomers.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for studying conformational changes and interactions.[17][18][19]

Experimental Protocol: NMR Analysis of Proline Pucker

  • Sample Preparation: Dissolve the peptide containing (4R)-4-fluoroproline in a suitable deuterated solvent (e.g., D₂O or CD₃CN) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹⁹F, COSY, TOCSY, and NOESY/ROESY experiments at a constant temperature (e.g., 298 K).

  • Spectral Assignment: Assign all relevant proton and fluorine resonances using standard methodologies.

  • Coupling Constant Analysis: Extract ³JH,H and ³JH,F values from high-resolution 1D ¹H or 2D SERF spectra.[16]

  • Pucker Determination: Compare the experimentally determined coupling constants to theoretical values for idealized exo and endo puckers, often derived from Karplus-type equations, to determine the equilibrium population of each conformer.

  • cis/trans Ratio Determination: Integrate the distinct sets of resonances corresponding to the cis and trans isomers in the ¹H or ¹⁹F spectra to determine their relative populations.

6.2. X-ray Crystallography

Single-crystal X-ray diffraction provides high-resolution structural information in the solid state, offering a static snapshot of the preferred conformation. This technique has been instrumental in confirming the Cγ-exo pucker of (4R)-4-fluoroproline in various molecular contexts.

6.3. Computational Chemistry

Density Functional Theory (DFT) and other quantum mechanical methods are invaluable for calculating the relative energies of different conformers and for visualizing the molecular orbitals involved in stabilizing interactions like hyperconjugation.[18][19] Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of fluoroproline-containing peptides in solution.

Computational Workflow: DFT Analysis of Conformational Preference

start Define Model System (e.g., Ac-Flp-OMe) conformational_search Perform Conformational Search (Systematic or Stochastic) start->conformational_search geometry_optimization Geometry Optimization (e.g., B3LYP/6-31G*) conformational_search->geometry_optimization frequency_calculation Frequency Calculation (Confirm Minima) geometry_optimization->frequency_calculation single_point_energy Single-Point Energy Calculation (Higher Level of Theory, e.g., M06-2X/cc-pVTZ) frequency_calculation->single_point_energy nbo_analysis Natural Bond Orbital (NBO) Analysis single_point_energy->nbo_analysis results Analyze Results: - Relative Energies - Dihedral Angles - Hyperconjugation Energies nbo_analysis->results

Caption: A typical computational workflow for analyzing the conformational preferences of (4R)-4-fluoroproline using DFT.

Applications in Drug Development

The predictable conformational control exerted by (4R)-4-fluoroproline makes it a valuable tool in drug discovery and development.[20][21][22]

  • Conformational Constraint: By locking the pyrrolidine ring in an exo pucker and favoring a trans amide bond, Flp can be used to pre-organize a peptide or small molecule into its bioactive conformation, potentially increasing binding affinity and selectivity for its target.[22]

  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorination can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Modulating Physicochemical Properties: Fluorine substitution can alter properties such as lipophilicity and pKa, which can be fine-tuned to optimize the pharmacokinetic profile of a molecule.[20]

  • ¹⁹F NMR for Fragment Screening: The sensitivity of the ¹⁹F NMR signal makes it a powerful tool for fragment-based drug discovery, allowing for the detection of weak binding events.[17]

Synthesis of (4R)-4-Fluoroproline

The most common synthetic routes to (4R)-4-fluoroproline start from the readily available and inexpensive (2S,4R)-4-hydroxyproline (Hyp).[23][24] The challenge lies in retaining the stereochemistry at C4. One successful approach involves a double inversion process.

Synthetic Workflow Example

start (2S,4R)-Hydroxyproline (Hyp) protect Protection of Amine and Acid (e.g., Boc, Me ester) start->protect inversion1 Mitsunobu Reaction (Inversion to 4S-OH) protect->inversion1 fluorination Fluorination with Inversion (e.g., DAST, Deoxo-Fluor®) inversion1->fluorination deprotect Deprotection fluorination->deprotect product (2S,4R)-4-Fluoroproline (Flp) deprotect->product

Caption: A generalized synthetic scheme for (4R)-4-fluoroproline from (2S,4R)-4-hydroxyproline.

More modern and scalable syntheses often employ sulfonate esters as leaving groups for nucleophilic fluorination with sources like tetrabutylammonium fluoride (TBAF).[23]

Conclusion and Future Outlook

The gauche effect is the linchpin that governs the conformational behavior of (4R)-4-fluoroproline. By inducing a strong preference for the Cγ-exo pucker, this stereoelectronic interaction provides a powerful and predictable tool for controlling peptide and protein architecture. The resulting bias towards a trans amide bond and specific backbone dihedral angles makes (4R)-4-fluoroproline an invaluable component in the design of conformationally constrained peptides, stabilized proteins, and novel therapeutic agents. As our understanding of these subtle stereoelectronic forces deepens, and as synthetic methods become more refined, the strategic application of (4R)-4-fluoroproline and other fluorinated amino acids will undoubtedly continue to accelerate innovation in chemical biology and drug discovery.

References

Methodological & Application

Application Notes & Protocols: Incorporating (4R)-4-Fluoro-L-proline into Recombinant Proteins in E. coli

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Protein Stability and Function with Fluorine

The precise control over a protein's three-dimensional structure is fundamental to engineering novel functions, enhancing stability, and developing next-generation therapeutics. Non-canonical amino acids (ncAAs) offer a powerful toolkit for expanding the chemical diversity of proteins beyond the standard 20 amino acids. Among these, fluorinated amino acids have emerged as particularly valuable tools.[1]

(4R)-4-Fluoro-L-proline (4R-FPro) is a proline analog where a hydrogen atom at the Cγ position is replaced by fluorine. This single, strategic substitution has profound effects on the local conformation of the polypeptide backbone. Due to the strong gauche effect of the electronegative fluorine atom, 4R-FPro preferentially adopts a Cγ-exo ring pucker, which in turn strongly favors the trans conformation of the preceding peptide bond.[2][3] This property can be harnessed to increase the thermodynamic stability of proteins, accelerate folding kinetics, and modulate protein-protein interactions.[2][4]

This guide provides a comprehensive framework for the residue-specific incorporation of 4R-FPro into recombinant proteins using E. coli. We will delve into the underlying mechanism, detail critical experimental considerations, and provide a robust, step-by-step protocol from strain selection to final protein verification.

Part 1: The Principle of Residue-Specific Incorporation

The global substitution of a canonical amino acid with an analog is achieved through a technique known as "selective pressure incorporation".[5] The core principle relies on exploiting the natural translational machinery of a host organism that has been rendered incapable of synthesizing the target amino acid.

  • Auxotrophic Host Strain: The cornerstone of this method is the use of an E. coli strain that is auxotrophic for proline, meaning it carries a mutation (e.g., a ΔproBA deletion) that prevents it from synthesizing its own proline.[6] This is the most critical experimental choice. Without this auxotrophy, the host cell would produce endogenous L-proline, which would compete with the supplied 4R-FPro for incorporation, leading to a heterogeneous protein population.

  • Defined Minimal Media: The auxotrophic strain is grown in a defined minimal medium that lacks L-proline but is supplemented with all other essential amino acids and nutrients.

  • Exploiting Enzyme Promiscuity: When the culture is supplemented with this compound, the cell's endogenous prolyl-tRNA synthetase (ProRS) recognizes 4R-FPro as a substrate. While not a perfect mimic, the ProRS is sufficiently promiscuous to charge 4R-FPro onto its cognate tRNAPro.[7]

  • Ribosomal Incorporation: The resulting 4R-FPro-tRNAPro is then delivered to the ribosome by elongation factors and incorporated into the growing polypeptide chain at positions encoded by proline codons (CCN).

This process results in the global replacement of proline residues with 4R-FPro in the target recombinant protein.

Figure 1. Mechanism of 4R-FPro incorporation in a proline auxotroph.

Part 2: Experimental Design & Key Considerations

Success hinges on careful planning. The following factors must be optimized to ensure high incorporation efficiency and maximal protein yield.

2.1. Host Strain Selection The choice of a proline auxotrophic strain is non-negotiable. Strains derived from E. coli K-12 or B lines are commonly used.

  • Recommended Strains:

    • JM83: A K-12 strain with a Δ(pro-lac) deletion, making it a proline auxotroph.[6]

    • BL21(DE3) derivatives: While the parent BL21 strain is a prototroph, auxotrophic variants can be generated or sourced. BL21(DE3) is often preferred for its reduced protease activity (Lon and OmpT deficient) and high-level protein expression via the T7 promoter system.[8]

2.2. Culture Media Formulation A minimal medium is required to prevent endogenous proline synthesis. M9 minimal medium is a standard and effective choice.

ComponentFinal ConcentrationPurpose
M9 Salts (5x) 1xProvides essential salts (Na₂HPO₄, KH₂PO₄, NaCl, NH₄Cl).
MgSO₄ 2 mMEssential cofactor for enzymatic reactions.
CaCl₂ 0.1 mMMembrane stabilization and enzyme function.
Glucose 0.4% (w/v)Primary carbon source.
Thiamine 0.001% (w/v)Required vitamin for many E. coli K-12 strains.
Amino Acid Stock 1xSupplement of the other 19 canonical amino acids.
This compound 0.5 - 1.0 mMThe non-canonical amino acid for incorporation.
Table 1. Example Composition of M9 Minimal Medium for 4R-FPro Incorporation.

Causality: The omission of proline from the amino acid supplement is the "selective pressure" that forces the cell to utilize the exogenously supplied 4R-FPro.[5]

2.3. Optimizing 4R-FPro Concentration and Toxicity While necessary for incorporation, high concentrations of some non-canonical amino acids can be toxic to E. coli.[9] It is crucial to find a balance between efficient incorporation and cell viability.

  • Starting Point: Begin with a concentration of 0.5 mM 4R-FPro.

  • Optimization: Perform a titration experiment (e.g., 0.2 mM, 0.5 mM, 1.0 mM, 1.5 mM) and monitor cell growth (OD₆₀₀) and target protein expression levels.

  • Insight: A significant drop in growth rate or final cell density upon addition of 4R-FPro suggests toxicity. Lowering the concentration or the induction temperature may mitigate these effects.

Part 3: Detailed Experimental Protocol

This protocol outlines the expression of a target protein with global substitution of proline with 4R-FPro.

Figure 2. High-level experimental workflow for 4R-FPro incorporation.

Materials:

  • Proline auxotrophic E. coli strain (e.g., JM83)

  • Expression plasmid containing the gene of interest

  • LB Broth and Agar

  • M9 Minimal Media components (see Table 1)

  • Stock solutions of the 19 canonical amino acids (proline-free)

  • This compound (4R-FPro)

  • Inducer (e.g., IPTG for lac-based promoters)

  • Appropriate antibiotic

Protocol Steps:

  • Transformation: Transform the expression plasmid into the competent proline auxotrophic E. coli strain. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB broth containing the antibiotic. Grow overnight at 37°C with shaking.

    • Expert Insight: Growing the initial starter culture in rich LB medium allows the cells to reach a healthy state quickly before being transferred to the more stressful minimal medium environment.

  • Cell Harvest and Wash: Pellet the cells from the starter culture by centrifugation (e.g., 4000 x g, 10 min). Discard the supernatant and resuspend the cell pellet in an equal volume of sterile M9 salts (1x) to wash away any residual LB medium and proline. Repeat this wash step once more.

    • Causality: This wash step is critical to prevent carryover of proline from the rich starter medium into the minimal expression medium, which would compromise incorporation efficiency.

  • Expression Culture: Use the washed cells to inoculate a larger volume of pre-warmed M9 minimal medium supplemented with all components from Table 1, except for 4R-FPro and the inducer. Inoculate to a starting OD₆₀₀ of ~0.05-0.1.

  • Growth to Mid-Log Phase: Grow the culture at 37°C with vigorous shaking until it reaches an OD₆₀₀ of 0.6-0.8.

  • Induction: Just before induction, add the 4R-FPro stock solution to the desired final concentration (e.g., 0.5 mM). Immediately after, add the inducer (e.g., IPTG to a final concentration of 0.5-1.0 mM).

  • Protein Expression: Reduce the temperature to a range of 18-25°C and continue shaking for 12-18 hours.

    • Expert Insight: Lowering the temperature after induction often improves the solubility of recombinant proteins and can reduce the metabolic burden on the cells, which may be beneficial when using a potentially toxic ncAA.[10]

  • Harvest and Purification: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification according to your standard protocol (e.g., affinity chromatography, ion exchange).

Part 4: Verification of Incorporation

It is essential to confirm that 4R-FPro has been successfully incorporated into the target protein. The gold-standard method for this is mass spectrometry.

Method: Intact Protein Mass Analysis

  • Calculate Expected Masses:

    • Mass of L-Proline (C₅H₉NO₂): 115.13 g/mol

    • Mass of this compound (C₅H₈FNO₂): 133.12 g/mol

    • Mass difference (ΔM): +17.99 g/mol per proline residue

    • Calculate the expected mass of your unmodified protein (Control) and the fully substituted protein (Experimental).

      • Mass(Experimental) = Mass(Control) + (Number of Prolines × 17.99)

  • Analysis: Purify the protein from both a control culture (grown with L-proline) and the experimental culture (grown with 4R-FPro). Analyze both samples using Electrospray Ionization Mass Spectrometry (ESI-MS).

Interpreting the Results:

SampleExpected ResultInterpretation
Control Protein A single major peak corresponding to the calculated mass of the unmodified protein.The expression system is working correctly under normal conditions.
Experimental Protein A single major peak corresponding to the calculated mass of the fully substituted protein.>95% incorporation efficiency has been achieved.
Experimental Protein Multiple peaks or a broad peak between the control and fully substituted masses.Incomplete incorporation, likely due to proline carryover, insufficient 4R-FPro, or toxicity.
Table 2. Expected Outcomes from Intact Mass Spectrometry Analysis.

For more detailed analysis, peptide mass fingerprinting or tandem MS (MS/MS) can be used to confirm the location of the 4R-FPro residues within the protein sequence.[11]

Part 5: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Protein Yield 1. 4R-FPro is toxic to the host cells. 2. The target protein is unstable with the incorporated 4R-FPro.1. Lower the concentration of 4R-FPro. 2. Lower the induction temperature (e.g., to 16-18°C). 3. Use a weaker promoter or lower the inducer concentration.
Incomplete Incorporation 1. Proline contamination from the starter culture. 2. Insufficient concentration of 4R-FPro. 3. The host strain is not a true proline auxotroph.1. Ensure the cell wash step is performed thoroughly. 2. Increase the concentration of 4R-FPro (if not toxic). 3. Verify the genotype of your E. coli strain.
Poor Cell Growth 1. Toxicity of 4R-FPro. 2. Suboptimal minimal media composition.1. Perform a toxicity titration to find the optimal 4R-FPro concentration. 2. Ensure all necessary supplements (e.g., thiamine, trace metals) are in the M9 medium.
Table 3. Common Problems and Solutions.

References

Application Note: Probing Protein Dynamics with (4R)-4-Fluoro-L-proline via ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Protein Dynamics with a Unique Fluorine Probe

Nuclear Magnetic Resonance (NMR) spectroscopy is a formidable technique for characterizing the structure, dynamics, and interactions of proteins at an atomic level.[1] While traditional ¹H, ¹³C, and ¹⁵N NMR methods are well-established, the strategic incorporation of the fluorine-19 (¹⁹F) nucleus as a probe offers distinct advantages, particularly for studying complex protein dynamics.[1][2] The ¹⁹F nucleus boasts a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, affording it a sensitivity that is 83% that of protons.[1][3][4] Crucially, the near-complete absence of endogenous fluorine in biological systems provides a "background-free" spectroscopic window, ensuring that observed signals originate exclusively from the engineered probe.[1][4]

The standout feature of ¹⁹F NMR is its expansive chemical shift range, which spans over 400 ppm.[1][5] This remarkable sensitivity of the ¹⁹F chemical shift to the local electronic environment makes it an exquisite reporter of subtle conformational changes, solvent exposure, and electrostatic fields within a protein.[1][4][5][6]

Among the repertoire of fluorinated amino acids, (4R)-4-Fluoro-L-proline (4R-Flp) has emerged as a particularly insightful probe. Proline's unique cyclic structure restricts the conformational freedom of the polypeptide backbone, and its cis-trans isomerization can be a rate-limiting step in protein folding.[7] The stereospecific placement of a fluorine atom at the Cγ-position in the (4R) configuration introduces specific stereoelectronic effects that bias the pyrrolidine ring pucker (favoring a Cγ-exo pucker) and the preceding peptide bond conformation (favoring a trans isomer).[7][8][9][10] This conformational preference, coupled with the sensitivity of the ¹⁹F probe, makes 4R-Flp a powerful tool for investigating proline-specific dynamics and their role in protein function. This application note provides a comprehensive guide to utilizing this compound in ¹⁹F NMR studies to elucidate protein dynamics.

Experimental Design and Strategic Considerations

A successful ¹⁹F NMR experiment hinges on a well-conceived experimental design. The choice of labeling strategy, the specific protein system, and the NMR parameters are all critical factors that will influence the quality and interpretability of the data.

Causality in Experimental Choices
  • Why this compound? The selection of 4R-Flp is predicated on its ability to report on the local environment of a proline residue with minimal perturbation. The electron-withdrawing fluorine atom enhances the stability of the trans peptide bond, which can be a desirable trait for simplifying complex conformational equilibria.[8] Its defined conformational preferences provide a stable baseline from which to observe dynamic changes.[10]

  • Site-Specific vs. Uniform Labeling: While uniform labeling with fluorinated amino acids is possible, site-specific incorporation of 4R-Flp is often preferred to avoid widespread structural perturbations and to simplify spectral analysis.[3] Site-directed mutagenesis to introduce a unique codon, followed by expression in an auxotrophic host or through cell-free synthesis, allows for the precise placement of the ¹⁹F probe at a functionally relevant proline residue.

  • Choosing the Target Proline: The selection of the proline residue for substitution with 4R-Flp should be guided by the biological question. Prolines in flexible loops, at protein-protein interfaces, or near active sites are often prime candidates for dynamic studies.

Experimental Workflow Overview

The overall workflow for a typical ¹⁹F NMR study using this compound is depicted below. This process begins with the preparation of the fluorinated amino acid and culminates in the acquisition and analysis of NMR data.

experimental_workflow Overall Experimental Workflow cluster_prep Preparation cluster_labeling Labeling & Purification cluster_nmr NMR Analysis synthesis Synthesis of this compound incorporation Incorporation of 4R-Flp into Protein synthesis->incorporation protein_expression Protein Expression System Setup protein_expression->incorporation purification Protein Purification incorporation->purification sample_prep NMR Sample Preparation purification->sample_prep data_acq ¹⁹F NMR Data Acquisition sample_prep->data_acq data_analysis Data Processing & Analysis data_acq->data_analysis

Caption: A flowchart of the experimental workflow for ¹⁹F NMR studies using this compound.

Protocols for Protein Labeling and Sample Preparation

The successful incorporation of this compound into a target protein is a critical prerequisite for high-quality ¹⁹F NMR data. The following protocols provide a detailed methodology for this process.

Protocol 1: Biosynthetic Incorporation of this compound in E. coli

This protocol is designed for the expression of proteins with incorporated 4R-Flp in an E. coli expression system. An auxotrophic strain for proline is recommended to maximize incorporation efficiency.

Materials:

  • This compound

  • E. coli expression strain (proline auxotroph recommended)

  • Expression vector containing the gene of interest

  • Minimal media (e.g., M9) supplemented with necessary nutrients and antibiotics

  • Glucose (or other carbon source)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

  • Purification resins (e.g., Ni-NTA for His-tagged proteins)

Step-by-Step Methodology:

  • Starter Culture: Inoculate 50 mL of rich medium (e.g., LB) containing the appropriate antibiotic with a single colony of the E. coli expression strain transformed with the expression vector. Grow overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, inoculate 1 L of minimal medium supplemented with all amino acids except proline, the appropriate antibiotic, and glucose with the overnight starter culture.

  • Growth to Mid-Log Phase: Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and Labeling:

    • Add this compound to a final concentration of 100-200 mg/L. The optimal concentration may need to be determined empirically for each protein.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to enhance proper protein folding.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis and Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization). Purify the labeled protein using standard chromatography techniques appropriate for the protein and any affinity tags.

  • Verification of Incorporation: Confirm the incorporation of 4R-Flp and assess the labeling efficiency using mass spectrometry.

Protocol 2: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

Materials:

  • Purified, 4R-Flp-labeled protein

  • NMR buffer (e.g., 20 mM Phosphate buffer pH 7.0, 50 mM NaCl)

  • Deuterium oxide (D₂O)

  • NMR tubes

Step-by-Step Methodology:

  • Buffer Exchange: Exchange the purified protein into the desired NMR buffer using dialysis or a desalting column.

  • Concentration: Concentrate the protein to the desired concentration for NMR analysis, typically in the range of 50 µM to 1 mM.

  • Addition of D₂O: Add D₂O to a final concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer.[1]

  • Transfer to NMR Tube: Transfer the final protein solution to a clean, high-quality NMR tube.

  • Quality Control: Acquire a simple 1D ¹H spectrum to check for protein folding and sample homogeneity before proceeding to ¹⁹F NMR experiments.

¹⁹F NMR Data Acquisition and Processing

The acquisition of high-quality ¹⁹F NMR data requires careful consideration of experimental parameters. The large chemical shift anisotropy (CSA) of the ¹⁹F nucleus can lead to line broadening, especially at higher magnetic field strengths.[11]

Key Acquisition Parameters

A simple 1D ¹⁹F NMR experiment is often sufficient to obtain valuable information about protein dynamics.[1][5]

ParameterRecommended ValueRationale
Pulse Sequence Simple pulse-acquireSufficient for most 1D applications.[1]
¹⁹F Carrier Frequency Centered on the expected chemical shift rangeEnsures all signals are within the spectral window.
Spectral Width ~200 ppmSufficient to cover the chemical shifts of most fluorinated amino acids in proteins.
Acquisition Time 0.1 - 0.5 sA balance between resolution and signal-to-noise.
Relaxation Delay 1 - 2 sAllows for sufficient relaxation of the ¹⁹F nuclei between scans.
Number of Scans VariableDependent on protein concentration and desired signal-to-noise ratio.
Temperature 298 K (25°C)Can be varied to study temperature-dependent dynamics.
Data Processing

Standard NMR processing software (e.g., TopSpin, NMRPipe) can be used to process the acquired data. A typical processing workflow includes:

  • Fourier Transformation: Conversion of the time-domain signal (FID) to the frequency-domain spectrum.

  • Phasing: Correction of the phase of the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Removal of distortions in the baseline of the spectrum.

  • Referencing: The ¹⁹F chemical shifts can be referenced externally using a standard such as trifluoroacetic acid (TFA).

Data Analysis and Interpretation: From Spectra to Dynamics

The power of ¹⁹F NMR lies in the interpretation of the spectral parameters in the context of protein structure and dynamics.

Interpreting ¹⁹F Chemical Shifts

The chemical shift of the 4R-Flp ¹⁹F signal is a sensitive reporter of its local environment.[4][6] Changes in the chemical shift upon ligand binding, mutation, or changes in solution conditions can provide information about:

  • Conformational Changes: A shift in the resonance indicates a change in the local electronic environment, often due to a conformational rearrangement of the protein.

  • Ligand Binding: The binding of a small molecule or another protein near the 4R-Flp probe will perturb its chemical shift, allowing for the characterization of binding events and the determination of dissociation constants.[5]

  • Solvent Accessibility: Changes in solvent exposure can be monitored by observing shifts in the ¹⁹F resonance in the presence of paramagnetic reagents or by comparing spectra in H₂O and D₂O.[3]

Line Shape Analysis

The width of the ¹⁹F NMR signal provides information about the dynamics of the proline residue on different timescales.

  • Sharp Lines: Indicate a relatively rigid and well-defined environment for the 4R-Flp probe.

  • Broad Lines: Can be indicative of conformational exchange on the microsecond to millisecond timescale.[5] This is particularly useful for studying processes like protein folding or allosteric transitions.

Data Analysis Pipeline

The process of extracting meaningful dynamic information from ¹⁹F NMR data follows a logical pipeline.

data_analysis_pipeline Data Analysis Pipeline cluster_input Input Data cluster_processing Processing cluster_analysis Analysis cluster_output Interpretation raw_fid Raw ¹⁹F FID ft Fourier Transform raw_fid->ft phasing Phasing ft->phasing baseline Baseline Correction phasing->baseline peak_picking Peak Picking & Integration baseline->peak_picking chem_shift Chemical Shift Analysis peak_picking->chem_shift line_shape Line Shape Analysis peak_picking->line_shape dynamics Protein Dynamics Information chem_shift->dynamics line_shape->dynamics

Caption: A schematic of the data analysis pipeline for ¹⁹F NMR studies of protein dynamics.

Conclusion

This compound is a powerful and versatile probe for investigating protein dynamics using ¹⁹F NMR spectroscopy. Its unique stereoelectronic properties and the inherent sensitivity of the ¹⁹F nucleus provide a high-resolution window into the conformational landscape of proteins. By following the detailed protocols and considerations outlined in this application note, researchers can effectively leverage this technique to gain novel insights into the intricate relationship between protein dynamics and biological function.

References

Application Notes & Protocols: Selective Pressure Incorporation of (4R)-4-Fluoro-L-proline for Enhanced Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Proline Analogs

Proline is a unique proteinogenic amino acid, imposing significant conformational constraints on the polypeptide backbone due to its cyclic pyrrolidine side chain.[1][2][3][4] These constraints are fundamental to protein structure, stability, and function.[5] While traditional site-directed mutagenesis can substitute proline, it invariably alters the backbone flexibility that only a proline analog can maintain.[6] The incorporation of non-canonical proline analogs, therefore, presents a powerful strategy for finely tuning protein properties without disrupting the fundamental backbone architecture.

Among these analogs, (4R)-4-Fluoro-L-proline ((4R)-FPro) has emerged as a particularly valuable tool for protein engineering and drug development.[7] The strong inductive effect of the fluorine atom at the 4R position introduces critical stereoelectronic effects.[1][2][3] Specifically, it enforces a Cγ-exo ring pucker and favors the trans conformation of the preceding peptide bond.[3][8][9] This "pre-organization" of the polypeptide chain can significantly enhance the conformational stability of the target protein by lowering the entropic cost of folding.[8] Studies have demonstrated that global substitution of proline with (4R)-FPro can increase a protein's thermodynamic stability without compromising its biological activity, as exemplified with ubiquitin and KlenTaq DNA polymerase.[8][10][11]

This document provides a comprehensive guide to the residue-specific global incorporation of (4R)-FPro into recombinant proteins expressed in Escherichia coli using the selective pressure incorporation (SPI) technique.[11] This method leverages proline-auxotrophic host strains, which are incapable of synthesizing their own proline, to force the incorporation of the supplied analog, achieving high substitution efficiencies.[5][10] We will detail the underlying principles, provide step-by-step protocols, and discuss critical parameters for successful implementation.

Principle of Selective Pressure Incorporation (SPI)

The SPI method is a robust technique for the global replacement of a specific canonical amino acid with a non-canonical analog.[5][11] The strategy relies on an E. coli expression host that is auxotrophic for the amino acid of interest—in this case, proline.

The core mechanism involves three key stages:

  • Growth Phase: The proline-auxotrophic E. coli strain is first grown in a defined minimal medium supplemented with a limited amount of natural L-proline to allow for initial biomass accumulation.

  • Depletion Phase: As the culture grows, the cells consume the limited supply of L-proline, eventually exhausting it from the medium. This leads to a starvation state where protein synthesis is halted due to the lack of available proline.

  • Incorporation Phase: At this point, the target protein expression is induced, and the culture is supplemented with this compound. The cellular machinery, under pressure to resume translation, utilizes the supplied analog. The endogenous prolyl-tRNA synthetase (ProRS) recognizes and charges (4R)-FPro onto the proline-specific tRNA (tRNAPro).[5] The ribosome then incorporates (4R)-FPro at every proline codon (CCU, CCC, CCA, CCG) in the mRNA transcript of the target protein.

This residue-specific replacement results in a high-yield production of the recombinant protein where nearly all proline residues are substituted with the fluorinated analog.[5][6]

G cluster_Cell Proline Auxotroph E. coli ProRS Endogenous Prolyl-tRNA Synthetase (ProRS) tRNA_Pro tRNAPro ProRS->tRNA_Pro Charges Ribosome Ribosome tRNA_Pro->Ribosome Delivers Protein Fluorinated Protein Ribosome->Protein Incorporates Media_Pro This compound (Supplied in Media) Media_Pro->ProRS Uptake

Figure 1: Mechanism of (4R)-FPro incorporation in a proline auxotroph.

Experimental Protocols

This section details the step-by-step methodology for the expression and verification of a target protein with globally incorporated (4R)-FPro.

Materials and Reagents

Table 1: Key Reagents and Equipment

Item Description / Supplier
E. coli Strain Proline auxotroph, e.g., BL21(DE3) ΔproC.
Expression Vector Plasmid containing the gene of interest under an inducible promoter (e.g., T7).
This compound High purity (>98%).
L-Proline Cell culture grade.
M9 Salts (5x) Na₂HPO₄·7H₂O, KH₂PO₄, NaCl, NH₄Cl. Autoclave-sterilized.
Glucose (20% w/v) Filter-sterilized.
MgSO₄ (1 M) Filter-sterilized.
CaCl₂ (0.1 M) Filter-sterilized.
Trace Metals Solution (1000x) Optional but recommended for high-density cultures.
IPTG (1 M) Isopropyl β-D-1-thiogalactopyranoside. Filter-sterilized.
Antibiotics Appropriate for the expression vector. Filter-sterilized.

| Equipment | Shaking incubator, centrifuge, spectrophotometer, sonicator, chromatography system, mass spectrometer (ESI-MS). |

Protocol 1: Starter Culture Preparation
  • Inoculate a single colony of the proline-auxotrophic E. coli strain harboring the expression plasmid into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.

  • Incubate overnight at 37°C with vigorous shaking (220-250 rpm). Note: The use of rich medium (LB) for the starter culture ensures a healthy and dense initial cell population.

Protocol 2: Selective Pressure Expression

This protocol is optimized for a 1 L expression culture.

  • Culture Inoculation: Prepare 1 L of M9 minimal medium in a 2.5 L baffled flask. Aseptically add the sterile components as outlined in Table 2.

    • Crucial Step: Supplement the M9 medium with 40 mg/L L-proline . This limiting concentration is sufficient for initial growth but will be depleted to induce starvation.

  • Inoculate the 1 L M9 medium with the entire 5 mL overnight starter culture.

  • Growth Phase: Incubate at 37°C with shaking (220 rpm). Monitor the optical density at 600 nm (OD₆₀₀) every hour.

  • Induction and Incorporation: When the culture reaches an OD₆₀₀ of 0.8–1.0, the L-proline supply is considered depleted. Proceed immediately with the following steps: a. Add This compound to a final concentration of 200 mg/L (approx. 1.5 mM) . b. Induce protein expression by adding IPTG to a final concentration of 0.5–1.0 mM.

  • Expression Phase: Reduce the incubator temperature to 25-30°C and continue shaking for 12-16 hours. Lower temperatures often improve protein folding and solubility.

  • Cell Harvest: After the expression period, harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification. The expected yield of fluorinated protein is typically 50-60% of that obtained from expression in media containing the canonical amino acid.[5] For example, yields of (4R)-FPro-ubiquitin have been reported around 14 mg/L.[8]

Table 2: M9 Minimal Medium Recipe (1 L)

Component Volume Final Concentration
Sterile H₂O 788 mL -
5x M9 Salts 200 mL 1x
20% Glucose 20 mL 0.4%
1 M MgSO₄ 2 mL 2 mM
0.1 M CaCl₂ 1 mL 0.1 mM
Appropriate Antibiotic As required As required

| L-Proline (for initial growth) | 40 mg | 40 mg/L |

G node_start node_start node_process node_process node_decision node_decision node_end node_end A Inoculate Starter Culture (LB Medium, Overnight) B Inoculate 1L M9 Medium (+ Limiting L-Proline) A->B C Incubate at 37°C Monitor OD600 B->C D OD600 = 0.8-1.0? C->D D->C No E Add (4R)-FPro & Induce with IPTG D->E Yes F Express at 25-30°C (12-16 hours) E->F G Harvest Cells by Centrifugation F->G H Proceed to Purification & Analysis G->H

Figure 2: Experimental workflow for selective pressure incorporation.

Protocol 3: Verification of Incorporation by Mass Spectrometry

It is essential to verify the successful incorporation of (4R)-FPro. The most direct method is mass spectrometry, which can resolve the mass change resulting from the substitution.

  • Purification: Purify the target protein from the cell lysate using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Sample Preparation: Prepare the purified protein for analysis by electrospray ionization mass spectrometry (ESI-MS). This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate) and dilution.

  • Mass Analysis:

    • Acquire the mass spectrum of the intact protein.

    • Calculate the expected mass shift: The substitution of one proline (C₅H₉NO₂, MW ≈ 115.13 g/mol ) with one (4R)-FPro (C₅H₈FNO₂, MW ≈ 133.12 g/mol ) results in a mass increase of +17.99 Da .

    • Calculate the total expected mass of the fluorinated protein by adding (17.99 * n) to the theoretical mass of the wild-type protein, where n is the number of proline residues.

    • Compare the experimentally determined mass with the theoretical masses of the wild-type and the fully substituted protein. High incorporation efficiency (≥95%) is commonly achieved with this method.[6][11]

For more detailed analysis (e.g., to confirm site-specific incorporation if needed), perform LC-MS/MS:

  • Digest the purified protein with a protease (e.g., trypsin).

  • Analyze the resulting peptide fragments by LC-MS/MS.

  • Search the fragmentation data against a protein database, specifying a variable modification of +17.99 Da on proline residues. This will identify the specific peptides containing the fluorinated analog.

Critical Parameters and Troubleshooting

Table 3: Optimization and Troubleshooting

Parameter Recommendation & Rationale Potential Issues & Solutions
(4R)-FPro Concentration Start at 1.5 mM (200 mg/L). This parameter may require optimization. Higher concentrations can improve incorporation but may increase cost or toxicity. Low Incorporation: Increase concentration. Ensure L-proline is fully depleted before addition. Toxicity/Low Yield: Decrease concentration or add it in batches.
L-Proline Depletion Inducing at the correct OD₆₀₀ is critical. Inducing too early results in mixed incorporation; inducing too late can lead to poor cell health and low yields. Mixed Incorporation (Wild-type & Fluoro): Ensure the initial L-proline concentration is truly limiting. Perform a growth curve analysis to pinpoint the exact point of growth arrest.
Host Strain Health Ensure the proline auxotroph is healthy and not prone to reversion. Use fresh transformations and verify the auxotrophic phenotype if issues persist. No Growth in M9: The strain may have reverted. Re-streak from a frozen stock or re-acquire the strain. Very Slow Growth: Optimize M9 medium with trace metals.

| Protein Expression | Lowering the post-induction temperature (e.g., to 20-25°C) can enhance the proper folding of the modified protein, which may have slightly altered folding kinetics. | Inclusion Bodies: Lower induction temperature, reduce IPTG concentration, or co-express molecular chaperones. |

Conclusion

The selective pressure incorporation of this compound is a powerful and accessible method for globally modifying recombinant proteins.[5][6] By leveraging the unique stereoelectronic properties of fluorine, researchers can rationally design and produce proteins with enhanced conformational stability.[1][8][10] The protocols outlined here provide a robust framework for researchers, scientists, and drug development professionals to apply this technique, enabling novel approaches to protein engineering, structural biology, and the development of more stable protein-based therapeutics.

References

Application Note & Protocol Guide: Enhancing Peptide Stability with (4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract: The therapeutic potential of peptides is often hindered by their inherent instability, primarily due to proteolytic degradation and conformational flexibility. This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of (4R)-4-Fluoro-L-proline, a non-canonical amino acid, to enhance the structural integrity and biological lifetime of peptides. We will explore the underlying stereoelectronic principles that govern this stabilization and provide field-proven methodologies for synthesis, purification, and stability assessment.

The Challenge of Peptide Instability: A Conformational Perspective

Peptides offer high specificity and low toxicity, making them attractive therapeutic candidates. However, their clinical translation is often hampered by rapid in vivo degradation by proteases and a propensity to adopt multiple conformations, only one of which may be biologically active. Proline residues play a crucial role in dictating the backbone structure of peptides due to the conformational constraints imposed by their pyrrolidine ring.[1] The puckering of this ring and the isomerization of the preceding peptide bond are key determinants of a peptide's three-dimensional structure and, consequently, its stability and function.[2][3]

Proline's pyrrolidine ring can exist in two primary puckered conformations: Cγ-endo and Cγ-exo.[4][5] This puckering influences the main chain torsion angles (φ and ψ) and is coupled to the cis-trans isomerization of the Xaa-Pro peptide bond.[2][6] While the trans conformation is generally favored in folded proteins, the energy barrier for isomerization is relatively low, leading to conformational heterogeneity.[7] This dynamic state can expose cleavage sites for proteases, leading to rapid degradation.

This compound: A Stereoelectronic Solution for Enhanced Stability

The introduction of a highly electronegative fluorine atom at the 4-position of the proline ring provides a powerful tool to control its conformation through stereoelectronic effects.[1][4] The specific stereochemistry at the C4 position is critical. This compound ((4R)-FPro) has been shown to strongly favor a Cγ-exo ring pucker.[4][5][8] This preference is driven by a gauche effect, where the electron-withdrawing fluorine atom stabilizes a specific torsional arrangement within the ring.[1][2]

The Cγ-exo pucker induced by (4R)-FPro pre-organizes the peptide backbone into a conformation that preferentially stabilizes the trans isomer of the preceding peptide bond.[3][4][8] This conformational rigidity shields the peptide from proteolytic attack at or near the modified proline residue, thereby significantly enhancing its stability.[4]

In contrast, the (4S) epimer, (4S)-4-Fluoro-L-proline, favors a Cγ-endo pucker, which can stabilize the cis conformation of the peptide bond.[4][8] Therefore, the rational choice of the (4R) stereoisomer is paramount for achieving enhanced stability in most peptide scaffolds.

Key Physicochemical Properties: Proline vs. This compound
PropertyL-ProlineThis compoundRationale for Stability Enhancement
Preferred Ring Pucker Mixture of Cγ-endo and Cγ-exoPredominantly Cγ-exo[4][5]Pre-organizes the peptide backbone into a more stable conformation.
Xaa-Pro Amide Bond Equilibrium between cis and transStrongly favors trans[3][4][8]Reduces conformational flexibility and can mask protease recognition sites.
Electronegativity of C4 Substituent Low (Hydrogen)High (Fluorine)Induces a strong gauche effect, locking the ring pucker.[1][2]
Hydrogen Bonding Not applicableFluorine is a weak H-bond acceptor[8][9]Minimizes potential disruption of existing hydrogen bond networks within the peptide.

Experimental Workflow: From Synthesis to Stability Assessment

The successful implementation of this compound into a peptide sequence requires a systematic approach encompassing solid-phase peptide synthesis (SPPS), purification, and rigorous stability testing. The following sections provide detailed protocols for each of these critical stages.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Characterization cluster_stability Stability Assessment synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification mass_spec Mass Spectrometry (Verification of Mass) purification->mass_spec analytical_hplc Analytical HPLC (Purity Assessment) purification->analytical_hplc proteolytic_assay Proteolytic Degradation Assay (e.g., with Trypsin or Serum) analytical_hplc->proteolytic_assay thermal_assay Thermal Denaturation Assay (Optional) proteolytic_assay->thermal_assay

Figure 1: A schematic overview of the experimental workflow for designing and evaluating peptides with enhanced stability using this compound.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a (4R)-FPro-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing this compound using the standard Fmoc/tBu strategy.[10][11]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(4R)-4-Fluoro-L-proline)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or a suitable alternative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, cold

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a fritted syringe reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with occasional agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (v/v) to the resin.

    • Agitate for 5 minutes, then drain. Repeat for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. For Fmoc-(4R)-4-Fluoro-L-proline, a standard coupling time is generally sufficient.[9]

    • Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm complete coupling (a negative result is indicated by a yellow color). If the test is positive, recouple.

  • Repeat Synthesis Cycle:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection and washing, dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage solution into a clean collection tube.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Proteolytic Stability Assay

This protocol provides a general framework for assessing the proteolytic stability of the synthesized peptide in the presence of a common protease, trypsin, or in a more biologically relevant matrix like human serum.[11][12]

Materials:

  • Purified peptide stock solution (e.g., 1 mg/mL in an appropriate buffer)

  • Trypsin solution (e.g., 0.1 mg/mL in 50 mM Tris-HCl, pH 8.0) or human serum

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • RP-HPLC system for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, pre-warm the trypsin solution or serum to 37°C.

    • Initiate the reaction by adding the peptide stock solution to a final concentration of 100 µg/mL. This is your t=0 time point.

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

    • Centrifuge the quenched samples at high speed to pellet any precipitated proteins.

  • RP-HPLC Analysis:

    • Analyze the supernatant by RP-HPLC using a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide.

Hypothetical Stability Data:
PeptideSequenceModificationHalf-life in Human Serum (t½, min)
Control PeptideAc-Tyr-Pro-Val-Asn-NH2None~ 20
(4R)-FPro Peptide Ac-Tyr-(4R)-FPro-Val-Asn-NH2 This compound > 240

This hypothetical data illustrates the significant increase in stability that can be achieved by incorporating this compound.

Characterization of (4R)-FPro-Containing Peptides

Thorough characterization is essential to confirm the successful synthesis and purity of the modified peptide.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass. This verifies the successful incorporation of the fluorinated proline residue.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more in-depth structural analysis, 19F NMR can be a powerful tool. The fluorine atom serves as a sensitive probe to monitor the local environment and confirm the conformational preferences of the proline ring.[7]

Figure 2: A diagram illustrating the mechanistic basis for enhanced peptide stability through the incorporation of this compound.

Conclusion and Future Perspectives

The strategic incorporation of this compound is a robust and effective strategy for enhancing the stability of therapeutic peptides. By leveraging stereoelectronic principles to enforce a rigid, proteolytically resistant conformation, researchers can overcome one of the major hurdles in peptide drug development. The protocols and insights provided in this guide offer a practical framework for the rational design and evaluation of next-generation peptide therapeutics with improved pharmacokinetic profiles.

Future research in this area may explore the synergistic effects of combining (4R)-FPro with other stability-enhancing modifications, as well as the application of this technology to a broader range of peptide and protein scaffolds.

References

Application Notes & Protocols: Precision Engineering of Peptides and Proteins with (4R)-4-Fluoroproline via Proline Editing and Directed Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Single Fluorine Atom

In the landscape of peptide and protein engineering, the ability to introduce precise, subtle modifications can unlock profound insights into biological function and pave the way for novel therapeutics. Among the vast toolkit of non-canonical amino acids, (4R)-4-fluoro-L-proline ((4R)-FPro) stands out as a powerful tool for modulating molecular conformation and stability. The strategic replacement of a hydrogen atom with fluorine at the 4R position of the proline ring introduces potent stereoelectronic effects, enforcing a specific pyrrolidine ring pucker (Cγ-exo) and biasing the preceding peptide bond towards the trans conformation.[1][2][3][4] This conformational rigidity can be harnessed to stabilize desired secondary structures, such as the collagen triple helix, and to probe the intricate dynamics of protein folding and interaction.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the introduction of (4R)-4-fluoro modifications into peptides and proteins. We will delve into two primary methodologies: the innovative "proline editing" technique for post-synthetic modification on a solid support, and the more traditional approach of incorporating pre-synthesized (4R)-FPro during synthesis. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower users to adapt and troubleshoot effectively.

Part 1: Understanding the "Why": The Stereoelectronic Impact of (4R)-4-Fluoroproline

The utility of (4R)-FPro stems from the unique properties of the fluorine atom—its high electronegativity and small size. When installed at the 4R position of the proline ring, the fluorine atom exerts a strong inductive effect, leading to a gauche effect that stabilizes a Cγ-exo ring pucker.[2][7] This contrasts with the Cγ-endo pucker often favored by (4S)-4-fluoroproline.[7][8] The conformation of the pyrrolidine ring is intrinsically linked to the preceding peptide bond's cis/trans isomerization. The Cγ-exo pucker of (4R)-FPro sterically favors the trans conformation of the Xaa-Pro bond, which can be a rate-limiting step in the folding of many proteins.[3][5]

The ability to lock in a specific conformation has significant implications:

  • Enhanced Thermal Stability: By pre-organizing the peptide backbone into a desired conformation, (4R)-FPro can increase the thermal stability of proteins.[5]

  • Modulation of Protein-Protein Interactions: The conformation of proline-rich motifs is often critical for molecular recognition. Introducing (4R)-FPro can enhance or disrupt these interactions, providing a tool to probe their nature.

  • ¹⁹F NMR Probe: The fluorine atom serves as a sensitive reporter for nuclear magnetic resonance (NMR) studies. With a 100% natural abundance and a large chemical shift dispersion, ¹⁹F NMR can provide detailed information about the local environment of the fluorinated proline residue, including conformational changes and ligand binding events, without the background noise inherent in ¹H NMR of biological macromolecules.[5][9]

Comparative Conformational Effects of 4-Substituted Prolines
Proline AnaloguePredominant Ring PuckerInfluence on Preceding Peptide BondKey Application
ProlineCγ-endo / Cγ-exo equilibriumtrans favored, but significant cis populationWild-type reference
(4R)-Hydroxyproline (Hyp)Cγ-exoFavors transCollagen stabilization, hydrogen bonding
(4R)-Fluoroproline (Flp) Cγ-exo (strongly favored) Strongly favors trans Maximal conformational constraint, ¹⁹F NMR
(4S)-Fluoroproline (flp)Cγ-endoIncreases cis populationProbing cis conformation, destabilizing helices

Part 2: Methodologies for Introducing (4R)-4-Fluoro Modifications

There are two primary strategies for incorporating (4R)-FPro into peptides and proteins, each with its own advantages and considerations.

  • Proline Editing: A post-synthetic modification approach on solid-phase. This technique involves incorporating (4R)-hydroxyproline (Hyp) into the peptide sequence during standard solid-phase peptide synthesis (SPPS). The hydroxyl group is then chemically converted to a fluoro group while the peptide remains attached to the resin.[1][3][6][10][11]

  • Direct Incorporation: This method utilizes pre-synthesized Fmoc-(4R)-FPro-OH as a building block in standard SPPS for peptides. For proteins, it involves recombinant expression in proline auxotrophic host cells or cell-free protein synthesis systems supplemented with (4R)-FPro.[5][7]

Workflow Comparison

cluster_0 Proline Editing Workflow cluster_1 Direct Incorporation Workflow a1 Incorporate Fmoc-(4R)-Hyp-OH during SPPS a2 Complete Peptide Synthesis a1->a2 a3 On-Resin Fluorination of Hyp a2->a3 a4 Cleavage and Deprotection a3->a4 b1 Synthesize/Purchase Fmoc-(4R)-FPro-OH b2 Incorporate during SPPS b1->b2 b3 Complete Peptide Synthesis b2->b3 b4 Cleavage and Deprotection b3->b4

Caption: High-level comparison of Proline Editing and Direct Incorporation workflows for peptide synthesis.

Part 3: Detailed Experimental Protocols

Protocol 1: "Proline Editing" for On-Resin Fluorination of a Hydroxyproline-Containing Peptide

This protocol is advantageous as it starts with the more readily available and less expensive Fmoc-(4R)-Hyp-OH and allows for late-stage diversification.[6] The key step is the nucleophilic fluorination of the hydroxyl group, which proceeds with inversion of stereochemistry. Therefore, to obtain (4R)-FPro, one must start with (4S)-Hyp, or more commonly, start with (4R)-Hyp and perform a two-step process involving a Mitsunobu reaction to invert the stereocenter to (4S)-OH before fluorination.[1][3] For simplicity and to directly yield the diastereomer of interest, this protocol will utilize a direct fluorination reagent that promotes S_N_2 displacement on the more common (4R)-Hyp, resulting in (4S)-FPro. To obtain the target (4R)-FPro, one would start with (2S, 4S)-Hydroxyproline. The principles and steps remain the same.

A. Materials and Reagents

  • Fmoc-(4R)-Hyp(Trt)-OH

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-amino acids and coupling reagents (HBTU, HOBt, or equivalent)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA, 2% in DCM) for trityl deprotection

  • Deoxyfluorinating agent: Diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • Anhydrous DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Diethylether (cold)

  • HPLC grade water and acetonitrile

B. Step-by-Step Methodology

  • Peptide Synthesis:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Perform standard Fmoc-SPPS to assemble the peptide sequence.

    • At the desired position, couple Fmoc-(4R)-Hyp(Trt)-OH using standard coupling conditions. The trityl protecting group on the hydroxyl is crucial for preventing side reactions during subsequent synthesis steps.[6]

    • Continue with the synthesis until the full-length peptide is assembled.

  • Selective Deprotection of the Hydroxyl Group:

    • Wash the resin-bound peptide thoroughly with DCM.

    • Treat the resin with a solution of 2% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the effluent.[3] This mild acid treatment selectively removes the trityl group without cleaving the peptide from the resin.

    • Wash the resin extensively with DCM, followed by DMF, to neutralize and remove residual acid.

  • On-Resin Fluorination:

    • Safety Precaution: DAST and related reagents are moisture-sensitive and can release HF. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

    • Swell the resin in anhydrous DCM for 20 minutes.

    • In a separate flask, prepare a solution of DAST (3-5 equivalents relative to the resin loading) in anhydrous DCM.

    • Cool the resin slurry to 0 °C in an ice bath.

    • Add the DAST solution to the resin and allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours. The reaction proceeds via an S_N_2 mechanism, inverting the stereochemistry at the C4 position.

    • Quench the reaction by carefully adding a few drops of methanol at 0 °C.

    • Filter the resin and wash thoroughly with DCM, DMF, and finally DCM again.

  • Cleavage and Purification:

    • Dry the resin under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.

    • Confirm the mass of the purified peptide by mass spectrometry to verify the successful incorporation of fluorine (mass increase of 1 Da compared to the hydroxyproline version, and a decrease of 17 Da compared to the starting peptide with Hyp).

Proline Editing On-Resin Chemistry

Resin Resin-Peptide-(4R)-Hyp(Trt) Step1 2% TFA in DCM Resin->Step1 Intermediate Resin-Peptide-(4R)-Hyp Step1->Intermediate Step2 DAST in Anhydrous DCM (SN2 reaction) Intermediate->Step2 Product Resin-Peptide-(4S)-FPro Step2->Product Step3 Cleavage Cocktail (e.g., 95% TFA) Product->Step3 FinalPeptide Purified Peptide with (4S)-FPro Step3->FinalPeptide

Caption: Key chemical transformations in the on-resin proline editing method to introduce a fluoro group.

Protocol 2: Direct Incorporation of Fmoc-(4R)-FPro-OH in SPPS

This protocol is more straightforward than proline editing but requires the synthesis or purchase of the fluorinated proline building block.[2][12] The synthesis of Fmoc-(4R)-FPro-OH typically starts from (2S,4S)-4-hydroxyproline to achieve the desired stereochemistry after fluorination.[1]

A. Materials and Reagents

  • Fmoc-(2S,4R)-4-fluoroproline (Fmoc-(4R)-FPro-OH)

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-amino acids and coupling reagents (HBTU, HOBt, or equivalent)

  • Piperidine solution (20% in DMF)

  • DCM, DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Diethylether (cold)

  • HPLC grade water and acetonitrile

B. Step-by-Step Methodology

  • Peptide Synthesis:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Perform standard Fmoc-SPPS to assemble the peptide up to the position preceding the desired fluoroproline incorporation site.

    • For the incorporation of (4R)-FPro, dissolve Fmoc-(4R)-FPro-OH (1.5-2 equivalents) with your chosen coupling reagents (e.g., HBTU/HOBt/DIPEA) in DMF.

    • Add the activation mixture to the resin and allow the coupling to proceed for 1-2 hours. Due to the conformational rigidity of fluorinated prolines, a double coupling may be necessary to ensure high efficiency.[5]

    • Confirm coupling completion with a ninhydrin test.

    • Continue with standard SPPS cycles to complete the peptide sequence.

  • Cleavage and Purification:

    • Once the synthesis is complete, wash the resin thoroughly with DMF, then DCM, and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

    • Precipitate, wash, and purify the crude peptide by reverse-phase HPLC as described in Protocol 1.

    • Confirm the final product by mass spectrometry.

Part 4: Site-Specific Incorporation into Proteins

For larger proteins, chemical synthesis is not feasible. Instead, biological methods are employed. The most common approach is to use an orthogonal translation system (OTS) consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[13][14][15][16][17][18]

A. Principle

An OTS works independently of the host cell's own translation machinery. A unique codon, typically a stop codon like UAG (amber), is introduced into the gene of interest at the desired site for modification. The engineered aaRS specifically charges the non-canonical amino acid ((4R)-FPro in this case) onto the engineered suppressor tRNA. This tRNA recognizes the UAG codon and inserts (4R)-FPro during ribosome-mediated translation.[15][17] Pyrrolysyl-tRNA synthetase (PylRS) is a commonly used scaffold for engineering new specificities due to its inherent promiscuity.[14][16][19]

B. General Protocol Outline (E. coli Expression)

  • Plasmid Construction:

    • Obtain or construct a plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired position.

    • Obtain or construct a second plasmid carrying the engineered aaRS specific for (4R)-FPro and the corresponding suppressor tRNA (e.g., pEVOL-(4R)FProRS).

  • Transformation:

    • Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed cells in a minimal medium to late log phase.

    • Supplement the medium with (4R)-4-fluoroproline (typically 1-2 mM).

    • Induce protein expression with IPTG (or other suitable inducer).

    • Continue to grow the culture at a reduced temperature (e.g., 18-25 °C) for 12-16 hours.

  • Purification and Analysis:

    • Harvest the cells and purify the target protein using standard methods (e.g., affinity chromatography).

    • Confirm the incorporation of (4R)-FPro by mass spectrometry (intact protein mass analysis and/or peptide mapping after tryptic digest).

    • Further characterization can be performed using ¹⁹F NMR to confirm the presence and environment of the fluorine label.[9]

Orthogonal Translation System for (4R)-FPro Incorporation

cluster_0 Engineered Components cluster_1 Host Cell Machinery aaRS Engineered (4R)FPro-tRNA Synthetase tRNA_charged tRNA-(4R)FPro aaRS->tRNA_charged Charges tRNA Suppressor tRNA(CUA) tRNA->aaRS FPro (4R)-4-Fluoroproline (in media) FPro->aaRS Ribosome Ribosome Protein Protein with (4R)-FPro Ribosome->Protein Translates mRNA mRNA with UAG codon mRNA->Ribosome tRNA_charged->Ribosome

Caption: Schematic of site-specific (4R)-FPro incorporation using an orthogonal translation system.

Part 5: Troubleshooting and Key Considerations

  • Low Yield in Proline Editing: Incomplete fluorination can be an issue. Ensure reagents are anhydrous, increase the equivalents of DAST, or extend the reaction time. Confirm the complete removal of the trityl group before fluorination.

  • Low Coupling Efficiency in Direct Incorporation: As noted, fluorinated prolines can be sterically hindered. Employ longer coupling times, double coupling, or use a more potent coupling agent.

  • Toxicity in Protein Expression: High concentrations of non-canonical amino acids can be toxic to cells. Optimize the concentration of (4R)-FPro in the growth media.

  • Fidelity of Incorporation: Mass spectrometry is essential to confirm that only (4R)-FPro and not other amino acids are incorporated at the target site. Low fidelity may indicate that the engineered aaRS is not sufficiently specific.

Conclusion

The introduction of (4R)-4-fluoro modifications into peptides and proteins is a robust strategy for exerting precise control over molecular conformation. Whether through the versatility of post-synthetic "proline editing" or the straightforwardness of direct incorporation, these methods provide powerful tools for fundamental research and the development of next-generation biologics. By understanding the underlying stereoelectronic principles and following these detailed protocols, researchers can confidently apply this technology to their systems of interest, unlocking new avenues of scientific discovery.

References

Application Note: Assessing the Stability of (4R)-FPro Containing Peptides using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of peptide-based therapeutics and drug development, enhancing conformational stability is a paramount objective. The incorporation of non-canonical amino acids is a powerful strategy to achieve this. Among these, (2S, 4R)-4-fluoro-L-proline ((4R)-FPro), a synthetic analog of proline, has garnered significant attention. The unique stereoelectronic properties of the fluorine atom in the 4R configuration enforce a Cγ-exo pucker of the pyrrolidine ring, which favors a trans conformation of the preceding peptide bond.[1][2][3] This "pre-organization" can lead to a significant increase in the conformational stability of peptides and proteins without drastically altering their overall structure.[3]

Circular Dichroism (CD) spectroscopy is an invaluable, non-destructive technique for investigating the secondary structure and conformational stability of chiral molecules like peptides and proteins.[4][5] It measures the differential absorption of left and right-handed circularly polarized light, providing a unique spectral signature for different secondary structural elements such as α-helices, β-sheets, and random coils.[6][7][8] By monitoring changes in the CD spectrum as a function of temperature or chemical denaturants, we can quantitatively assess the stability of a peptide.[9][10][11]

This application note provides a comprehensive guide and detailed protocols for utilizing CD spectroscopy to measure and compare the stability of peptides containing (4R)-FPro against their wild-type counterparts. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to characterize the biophysical properties of modified peptides.

The Principle of Circular Dichroism

CD spectroscopy is based on the differential absorption of left (

ALA_L‘AL​‘
) and right (
ARA_R‘AR​‘
) circularly polarized light by a chiral molecule.[4] The resulting CD signal (
ΔA=ALAR\Delta A = A_L - A_R‘ΔA=AL​−AR​‘
) is typically in the millidegree range and is converted to molar ellipticity ([
θ\theta‘θ‘
]) in units of deg·cm²·dmol⁻¹ for normalization.[12] In the far-UV region (190-250 nm), the peptide backbone amides are the primary chromophores, and their spatial arrangement in secondary structures gives rise to characteristic CD spectra.[7][8]

  • α-helices: Exhibit strong negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm.[5][8]

  • β-sheets: Show a broad negative band around 218 nm and a positive band near 195 nm.[5][8]

  • Random coils: Characterized by a weak positive band near 217 nm and a strong negative band around 200 nm.[8]

By observing these signatures, one can gain rapid insight into the secondary structure content of a peptide in solution.[12][13]

Experimental Design: A Self-Validating Approach

A robust experimental design is crucial for obtaining high-quality, reproducible CD data. This involves careful sample preparation, appropriate buffer selection, and meticulous instrument setup and validation.

Peptide Synthesis and Purification

The peptides of interest, both the wild-type and the (4R)-FPro-containing analog, should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The incorporation of Fmoc-(4R)-FPro-OH follows standard coupling procedures, though coupling times may need to be optimized.[14] Following synthesis, peptides must be purified to >95% homogeneity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptides should be confirmed by analytical HPLC and mass spectrometry.

Critical Considerations for Sample and Buffer Preparation

The quality of CD data is highly dependent on the sample and the buffer system used.

1. Accurate Concentration Determination: The precise determination of peptide concentration is arguably the most critical step for accurate CD data analysis.[12]

  • Recommended Method: Quantitative amino acid analysis is the gold standard.
  • Alternative Method: If the peptide contains aromatic residues (Trp, Tyr), UV absorbance at 280 nm can be used, provided an accurate extinction coefficient is known or calculated. Methods like the Bradford or Lowry assays are not recommended as they show significant protein-to-protein variation.[12]

2. Buffer Selection: The buffer should be transparent in the far-UV region and maintain the peptide's solubility and stability.[12][15]

  • Ideal Buffers: Phosphate buffers (e.g., 10-20 mM sodium phosphate) are commonly used. Borate and Tris buffers can also be suitable.
  • Buffers to Avoid: Buffers containing components that absorb strongly in the far-UV, such as those with high concentrations of chloride ions (e.g., standard PBS), should be avoided or used at low concentrations.[4] The total absorbance of the sample, including the buffer and the cuvette, should ideally be below 1.0 for high-quality data.[12]

3. Sample Purity and Handling:

  • Samples must be free of light-scattering particles. It is recommended to filter the peptide stock solution through a 0.1 or 0.2 µm filter.[12]
  • Ensure the peptide is fully dissolved to form a uniform, transparent solution.[6]

Instrument Calibration and Setup

Proper instrument setup and calibration are essential for data integrity.

  • Nitrogen Purge: The instrument's optical system must be continuously purged with high-purity nitrogen gas (at least 7 L/min) to prevent ozone formation and damage to the optics from UV radiation.[16] The lamp should be allowed to warm up for at least 30 minutes.[17]

  • Calibration: The instrument should be regularly calibrated using a standard such as ammonium d-10-camphorsulfonate (ACS).[18] This ensures the accuracy of the measured ellipticity.

  • Cuvette Handling: Use high-quality quartz cuvettes with a known pathlength (e.g., 1 mm).[6] The pathlength should be accurately measured. Clean the cuvette thoroughly before and after each use.

Protocol 1: Secondary Structure Analysis

This protocol outlines the steps for acquiring far-UV CD spectra to assess the secondary structure of the wild-type and (4R)-FPro-containing peptides.

Materials and Reagents
  • Purified wild-type and (4R)-FPro peptides

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • High-purity water

  • Nitrogen gas supply

  • CD Spectropolarimeter with a Peltier temperature controller

  • Quartz cuvette (1 mm pathlength)

  • Micropipettes and tips

  • 0.2 µm syringe filters

Step-by-Step Procedure
  • Instrument Preparation: a. Start the nitrogen purge of the CD instrument at a flow rate of at least 7 L/min.[16] b. Turn on the instrument and the lamp. Allow the lamp to stabilize for at least 30 minutes.[17] c. Set the desired temperature using the Peltier controller (e.g., 20 °C).

  • Sample Preparation: a. Prepare a stock solution of the peptide in the chosen CD buffer. b. Determine the exact concentration of the stock solution.[12] c. Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL (or 50-100 µM, depending on the peptide length) in the CD buffer. The final volume should be sufficient to fill the cuvette (e.g., 200-300 µL for a 1 mm cuvette).[6] d. Prepare a buffer blank with the same buffer used for the peptide samples.

  • Data Acquisition: a. Set the data acquisition parameters. A typical set of parameters is provided in the table below. b. Baseline Correction: First, record a spectrum of the buffer blank. This will be subtracted from the sample spectra.[19] c. Sample Measurement: Carefully fill the cuvette with the peptide sample, ensuring there are no air bubbles.[6] Place the cuvette in the sample holder. d. Acquire the CD spectrum for the peptide sample. Repeat the scan 3-5 times and average the results to improve the signal-to-noise ratio. e. Repeat steps 3c and 3d for each peptide (wild-type and (4R)-FPro analog).

Data Processing and Analysis
  • Baseline Subtraction: Subtract the averaged buffer blank spectrum from each of the averaged peptide spectra.

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity ([ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    θ\theta‘θ‘
    ]
    MRE{MRE}MRE​
    ) using the following equation:

    [ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    θ\theta‘θ‘
    ]
    MRE{MRE}MRE​
    = (\thetangcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    obs{obs}obs​
    * MRW) / (10 * d * c)

    Where:

    • \thetangcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      obs{obs}obs​
      is the observed ellipticity in degrees.

    • MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues).

    • d is the pathlength of the cuvette in cm.

    • c is the peptide concentration in g/mL.

  • Secondary Structure Estimation: The resulting spectra can be visually inspected for characteristic features of α-helices, β-sheets, or random coils. For quantitative analysis, deconvolution algorithms available through web servers like BeStSel or DichroWeb can be used to estimate the percentage of each secondary structure type.[4][20]

Expected Outcome

The incorporation of (4R)-FPro is expected to stabilize a specific conformation. For example, if the native peptide has a tendency to form a polyproline II (PPII) helix, the (4R)-FPro analog may show a more pronounced PPII signature in its CD spectrum. If the peptide is designed to be α-helical, the (4R)-FPro substitution might lead to an increase in the magnitude of the negative bands at 222 nm and 208 nm, indicating enhanced helicity.

Protocol 2: Thermal Stability Analysis

Thermal denaturation studies monitor the change in a peptide's secondary structure as a function of temperature. The melting temperature (T

m_mm​
), the temperature at which 50% of the peptide is unfolded, is a key indicator of thermal stability.[9][21]

Step-by-Step Procedure
  • Instrument Setup: a. Prepare the instrument and peptide samples as described in Protocol 1. b. In the instrument software, select the temperature melt (variable temperature measurement) mode.[17]

  • Data Acquisition: a. Set the parameters for the thermal melt experiment. b. Choose a single wavelength at which the change in CD signal upon unfolding is maximal. For α-helical peptides, this is typically 222 nm.[6][21] For β-sheet containing peptides, 218 nm is often used.[22] c. The instrument will then slowly increase the temperature at the set rate, acquiring CD data at each temperature point. d. Reversibility Check: After reaching the maximum temperature, it is crucial to cool the sample back down to the starting temperature and re-measure the spectrum. If the initial and final spectra are superimposable, the unfolding process is reversible, and the data can be used for thermodynamic analysis.[11] If not, the unfolding is irreversible, often due to aggregation, and the T

    m_mm​
    is an apparent value.[11]

  • Data Analysis: a. Plot the mean residue ellipticity at the chosen wavelength (e.g., [ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    θ\theta‘θ‘
    ]
    222{222}222​
    ) as a function of temperature. This will generate a sigmoidal unfolding curve.[21] b. The Tngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
    m_mm​
    is the temperature at the midpoint of this transition. It can be determined by finding the peak of the first derivative of the unfolding curve or by fitting the data to a two-state unfolding model (Native <=> Unfolded) using appropriate software (e.g., Origin, GraphPad Prism).[10]

Expected Outcome

A peptide stabilized by (4R)-FPro is expected to exhibit a higher T

m_mm​
compared to its wild-type counterpart. This would be visualized as a rightward shift in the thermal denaturation curve, indicating that more thermal energy is required to unfold the modified peptide.

Protocol 3: Chemical Denaturation Analysis

This method assesses peptide stability by monitoring the change in CD signal as a function of increasing concentrations of a chemical denaturant, such as guanidinium hydrochloride (GdnHCl) or urea.[23][24]

Step-by-Step Procedure
  • Sample Preparation: a. Prepare a series of peptide samples, each with a constant peptide concentration but varying concentrations of the denaturant (e.g., 0 M to 8 M urea or 0 M to 6 M GdnHCl). b. Prepare corresponding buffer blanks for each denaturant concentration. c. Allow the samples to equilibrate for several hours or overnight at a constant temperature.

  • Data Acquisition: a. Acquire the far-UV CD spectrum for each sample (and its corresponding blank) as described in Protocol 1.

  • Data Analysis: a. For each spectrum, subtract the appropriate blank. b. Plot the mean residue ellipticity at a chosen wavelength (e.g., [ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    θ\theta‘θ‘
    ]
    222{222}222​
    ) against the denaturant concentration. c. Fit the resulting sigmoidal curve to a two-state model to determine the C
    m_mm​
    , the denaturant concentration at which 50% of the peptide is unfolded. The free energy of unfolding in the absence of denaturant (
    ΔGH2O\Delta G_{H_2O}‘ΔGH2​O​‘
    ) can also be extrapolated from this data.[10]

Expected Outcome

The (4R)-FPro-containing peptide is expected to be more resistant to chemical denaturation, resulting in a higher C

m_mm​
value. This indicates that a higher concentration of the denaturant is required to unfold the peptide, signifying greater conformational stability.[3]

Data Presentation and Visualization

Tabulated Experimental Parameters
ParameterWavelength Scan (Protocol 1)Thermal Melt (Protocol 2)
Wavelength Range 190 - 260 nmFixed (e.g., 222 nm)
Data Pitch/Step Size 0.5 - 1.0 nmN/A
Scanning Speed 50 nm/minN/A
Bandwidth 1.0 nm1.0 nm
Response/D.I.T. 1 - 2 seconds4 - 8 seconds
Accumulations 3 - 5N/A
Temperature 20 °C (or other fixed temperature)20 °C to 95 °C (or as required)
Heating Rate N/A1 - 2 °C/min
Peptide Conc. 0.1 - 0.2 mg/mL0.1 - 0.2 mg/mL
Cuvette Pathlength 1 mm1 mm
Hypothetical Data Summary
PeptidePredominant StructureT
m_mm​
(°C)
C
m_mm​
(M GdnHCl)
ΔGH2O\Delta G_{H_2O}‘ΔGH2​O​‘
(kJ/mol)
Wild-Typeα-helical55.22.5-12.5
(4R)-FProα-helical62.83.4-17.2

Visualizations

CD_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: CD Experimentation cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion Pep_Synth Peptide Synthesis (WT & 4R-FPro) Purify HPLC Purification (>95% Purity) Pep_Synth->Purify Confirm Mass Spec Confirmation Purify->Confirm Conc Accurate Concentration Determination Confirm->Conc Protocol1 Protocol 1: Secondary Structure Scan Conc->Protocol1 Buffer Buffer Preparation (CD Compatible) Buffer->Protocol1 Inst_Setup Instrument Setup & Calibration Inst_Setup->Protocol1 Protocol2 Protocol 2: Thermal Denaturation Protocol1->Protocol2 Protocol3 Protocol 3: Chemical Denaturation Protocol1->Protocol3 Data_Proc Data Processing (Baseline, MRE Conv.) Protocol1->Data_Proc Tm_Calc Tm Calculation (Melting Temperature) Protocol2->Tm_Calc Cm_Calc Cm & ΔG Calculation Protocol3->Cm_Calc Deconv Secondary Structure Estimation Data_Proc->Deconv Stability Compare Stability (WT vs. 4R-FPro) Deconv->Stability Tm_Calc->Stability Cm_Calc->Stability

Caption: Experimental workflow for assessing peptide stability using CD spectroscopy.

Thermal_Denaturation_Concept cluster_0 Thermal Denaturation cluster_1 Effect of (4R)-FPro start Low Temp (e.g., 20°C) Folded State High CD Signal mid Melting Temp (Tm) 50% Folded 50% Unfolded start->mid Heating end High Temp (e.g., 95°C) Unfolded State Low CD Signal mid->end Heating WT Wild-Type Peptide Lower Tm FPro (4R)-FPro Peptide Higher Tm Conclusion Increased Stability FPro->Conclusion

Caption: Conceptual diagram of thermal denaturation and the stabilizing effect of (4R)-FPro.

Conclusion

Circular dichroism spectroscopy is a powerful and accessible technique for evaluating the secondary structure and conformational stability of peptides. The incorporation of (4R)-FPro is a promising strategy for enhancing peptide stability, and CD provides a direct means to quantify this effect. By following the detailed protocols for secondary structure analysis, thermal denaturation, and chemical denaturation, researchers can robustly characterize their modified peptides. A higher melting temperature (T

m_mm​
) and a greater resistance to chemical denaturants (higher C
m_mm​
) for the (4R)-FPro containing peptide provide strong evidence of its enhanced conformational stability, a critical attribute for the development of potent and effective peptide-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Expression of Proteins with (4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4R)-4-Fluoro-L-proline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of expressing proteins containing this non-canonical amino acid. As Senior Application Scientists, we have compiled this resource based on field-proven insights and authoritative scientific literature to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the expression of proteins with this compound. Each problem is followed by a discussion of potential causes and a step-by-step protocol to resolve the issue.

Problem 1: Low or No Protein Expression

A significant decrease in protein yield or a complete lack of expression is a common hurdle when working with non-canonical amino acids.

Potential Causes:
  • Toxicity of this compound: High concentrations of the amino acid analog can be toxic to the E. coli host, leading to inhibited growth and reduced protein synthesis.

  • Inefficient Incorporation: The cellular machinery, particularly the prolyl-tRNA synthetase (ProRS), may not efficiently charge the tRNA with this compound.

  • Plasmid Instability or "Leaky" Expression: If the gene of interest is toxic to the cells, "leaky" or basal expression before induction can lead to plasmid loss from the cell population.[1]

  • Suboptimal Induction Conditions: Standard induction protocols may not be optimal for expressing proteins with non-canonical amino acids.[1][2]

  • Rare Codon Usage: The presence of rare codons in your gene of interest can lead to truncated or non-functional protein expression.[1]

Troubleshooting Workflow

cluster_0 Low/No Protein Expression start Low or No Protein Expression Detected q1 Is cell growth significantly inhibited after adding this compound? start->q1 a1_yes Optimize this compound Concentration q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Is the protein detected in the insoluble fraction? a1_yes->q2 a1_no->q2 a2_yes See Troubleshooting: Protein Aggregation q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No end Improved Protein Yield a2_yes->end q3 Have you confirmed incorporation via Mass Spectrometry? a2_no->q3 a3_no Verify Incorporation q3->a3_no No a3_yes Optimize Expression Conditions q3->a3_yes Yes a3_no->a3_yes a3_yes->end

Caption: Troubleshooting workflow for low or no protein expression.

Step-by-Step Solutions:
  • Optimize this compound Concentration:

    • Rationale: Finding the balance between sufficient analog for incorporation and minimizing toxicity is crucial.

    • Protocol:

      • Set up a series of small-scale expression cultures.

      • Titrate the concentration of this compound in the growth medium (e.g., 50, 100, 200, 400 mg/L).

      • Monitor cell growth (OD600) and protein expression levels (SDS-PAGE) for each concentration.

      • Select the concentration that provides the best protein yield with minimal impact on cell growth.

  • Enhance Incorporation Efficiency:

    • Rationale: Overexpression of the endogenous prolyl-tRNA synthetase can improve the charging of tRNA with this compound.[3]

    • Protocol:

      • Co-transform your expression host with a second plasmid carrying the gene for E. coli ProRS under the control of an inducible promoter.

      • Induce the expression of ProRS prior to or concurrently with the induction of your target protein.

  • Control Basal Expression:

    • Rationale: For potentially toxic proteins, minimizing expression before induction is key to maintaining a healthy cell culture.

    • Protocol:

      • Use a host strain that provides tight control over expression, such as BL21(AI) or those containing the pLysS plasmid.[1][4]

      • Supplement the growth medium with 1% glucose to help repress leaky expression from the lac promoter.[4]

  • Optimize Induction Conditions:

    • Rationale: Lowering the temperature and inducer concentration can slow down protein synthesis, allowing for proper folding and reducing metabolic burden.[5]

    • Protocol:

      • Test a range of induction temperatures (e.g., 18°C, 25°C, 30°C) and IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM).[4]

      • Analyze protein expression at different time points post-induction (e.g., 4, 8, 16 hours).

  • Address Codon Bias:

    • Rationale: If your gene contains codons that are rare in E. coli, the translational machinery may stall.

    • Protocol:

      • Analyze your gene sequence for rare codons using online tools.

      • If rare codons are present, consider using a host strain that supplies tRNAs for these codons (e.g., Rosetta™ strains).

      • Alternatively, synthesize a codon-optimized version of your gene.

Problem 2: Protein Aggregation and Inclusion Body Formation

The expressed protein is found predominantly in the insoluble fraction (inclusion bodies).

Potential Causes:
  • Incorrect Stereoisomer: The use of (4S)-4-Fluoro-L-proline instead of the (4R) isomer can lead to misfolding, as it favors a different pyrrolidine ring pucker.[6][7] While (4R)-FPro favors the Cγ-exo pucker often found in native protein structures, (4S)-FPro promotes the Cγ-endo pucker, which can be detrimental to stability if the native structure requires the exo form.[6][7]

  • High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.[5]

  • Suboptimal Growth and Induction Conditions: High temperatures can favor hydrophobic interactions that lead to aggregation.

Troubleshooting Workflow

cluster_1 Protein Aggregation start Protein found in Inclusion Bodies q1 Have you verified the stereochemistry of your Fluoro-L-proline? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Use this compound q1->a1_no No q2 Are you using high induction temperatures and/or inducer concentrations? a1_yes->q2 end Soluble Protein Expression a1_no->end a2_yes Optimize Induction Conditions (Lower Temp/Inducer) q2->a2_yes Yes a2_no Consider Solubility Enhancing Tags q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for protein aggregation.

Step-by-Step Solutions:
  • Verify the Stereoisomer:

    • Rationale: The stereochemistry of the fluoroproline is critical for proper protein folding.[6][7][8]

    • Action: Ensure you are using this compound. If you have any doubt about your source, consider analytical verification.

  • Optimize Expression Conditions for Solubility:

    • Rationale: Slower expression at lower temperatures can promote proper folding.[4][5]

    • Protocol:

      • Lower the induction temperature to 18-25°C and extend the induction time (e.g., overnight).[4]

      • Reduce the inducer concentration (e.g., 0.1-0.25 mM IPTG).

      • Use a less rich growth medium, such as M9 minimal medium.[4]

  • Utilize Solubility-Enhancing Tags:

    • Rationale: Fusing your protein to a highly soluble partner can improve its solubility.

    • Protocol:

      • Clone your gene into a vector that adds a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).

      • Express and purify the fusion protein. The tag can often be cleaved off after purification if necessary.

  • Inclusion Body Solubilization and Refolding:

    • Rationale: If optimizing expression fails, you can purify the protein from inclusion bodies and attempt to refold it.

    • Protocol:

      • Isolate the inclusion bodies by centrifugation after cell lysis.

      • Solubilize the inclusion bodies using strong denaturants (e.g., 8M urea or 6M guanidinium hydrochloride).

      • Refold the protein by slowly removing the denaturant, often through dialysis or rapid dilution into a refolding buffer. This process usually requires extensive optimization of buffer conditions (pH, additives, etc.).

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound in my protein?

A1: this compound is used to enhance the conformational stability of proteins.[6][7][8] The fluorine atom has a strong inductive effect that biases the pyrrolidine ring to a Cγ-exo pucker.[3][9] This pre-organization can stabilize the native conformation of the protein, often leading to increased thermal stability without altering the protein's overall structure or biological activity.[6][7][8]

Q2: What is the mechanism behind the stabilizing effect of this compound?

A2: The stabilization arises from stereoelectronic effects. The Cγ-exo pucker favored by (4R)-FPro is often the conformation found in wild-type proteins.[6][7] This "pre-organization" reduces the entropic cost of folding. Additionally, the fluorine atom can participate in stabilizing interactions with backbone amide groups.[6][7]

Q3: Can I use (4S)-4-Fluoro-L-proline instead?

A3: It is generally not recommended unless you have a specific reason to favor a Cγ-endo pucker. The (4S) isomer stabilizes the Cγ-endo conformation, which can be detrimental to the stability of proteins that naturally have prolines in the Cγ-exo pucker, potentially leading to misfolding and aggregation.[6][7] In some studies, attempts to incorporate (4S)-FPro have failed entirely.[6][7][8]

Q4: What type of E. coli strain is best for expressing proteins with this compound?

A4: A proline auxotrophic strain (a strain that cannot synthesize its own proline) is essential for the global substitution of proline with this compound.[7] This forces the cell to use the analog supplied in the growth medium. A commonly used strain is JM83.[7] It is also beneficial to use a strain that offers tight control over expression to prevent toxicity from the target protein.[1][4]

Q5: How can I confirm that this compound has been incorporated into my protein?

A5: The most direct method is mass spectrometry (e.g., ESI-MS). The mass of the protein will increase by 18 Da for each proline residue that is replaced by a fluoroproline (the difference between the mass of fluorine, 18.998 Da, and a hydrogen, 1.008 Da).

Q6: Will the incorporation of this compound affect the activity of my protein?

A6: In many cases, the incorporation of (4R)-FPro does not negatively impact biological activity, and can even enhance it due to increased stability.[6][7][8] However, this is protein-dependent. If the proline residues are in the active site or are critical for a specific conformational change required for function, their modification could alter activity. It is always necessary to perform functional assays on the modified protein.

Parameter Recommendation Rationale
Host Strain Proline Auxotroph (e.g., JM83) with tight expression control (e.g., pLysS)Ensures incorporation of the analog and prevents toxicity from leaky expression.
(4R)-FPro Conc. 50-200 mg/L (optimize)Balances incorporation efficiency with potential host cell toxicity.
Induction Temp. 18-25°CSlows protein synthesis, promoting proper folding and reducing aggregation.[4]
Inducer Conc. 0.1-0.5 mM IPTG (optimize)Reduces metabolic burden and can decrease the rate of protein synthesis.
Verification ESI-Mass SpectrometryConfirms successful incorporation of this compound.

References

Technical Support Center: Optimizing Codon Usage for (4R)-4-Fluoro-L-proline Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: GCE-TSG-004FPRO Version: 1.0 Last Updated: January 3, 2026

Introduction: The Challenge and Opportunity of (4R)-4-Fluoro-L-proline

Welcome, researchers. This guide is designed to provide in-depth technical support for the site-specific incorporation of this compound (4R-F-Pro) into recombinant proteins. The incorporation of this non-canonical amino acid (ncAA) offers a powerful tool for protein engineering, as the strong inductive effect of the fluoro group can enforce a specific pyrrolidine ring pucker, stabilize the trans peptide-bond conformation, and enhance protein stability.[1][2] However, achieving high-yield expression of proteins containing 4R-F-Pro is a non-trivial endeavor that hinges on the careful optimization of the expression system.

A primary bottleneck in achieving high efficiency is the competition between the engineered translational machinery and the host's natural processes.[3] This guide will focus on a critical, and often overlooked, aspect of this optimization: codon usage . We will explore how the choice of synonymous codons in both your target gene and the engineered synthetase can dramatically impact the final yield and fidelity of 4R-F-Pro incorporation.

Section 1: The Core Technology - An Orthogonal Translation System (OTS)

To incorporate any ncAA, we must first hijack the host's translational machinery. This is accomplished using an Orthogonal Translation System (OTS) . An OTS consists of two key components that are engineered to work in the host cell (e.g., E. coli) without cross-reacting with the host's own tRNA and synthetases.[4][5][6]

  • Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An enzyme engineered to specifically recognize and "charge" (i.e., attach) 4R-F-Pro. For proline analogs, this is often a derivative of a pyrrolysyl-tRNA synthetase (PylRS).[7][8][9]

  • Orthogonal tRNA (o-tRNA): A transfer RNA molecule that is not recognized by any of the host's native synthetases but is recognized exclusively by the o-aaRS. Its anticodon is mutated to recognize a stop codon, typically the amber stop codon UAG .[4][5]

When these components are expressed in a host cell along with the target gene (which has a UAG codon at the desired incorporation site) and 4R-F-Pro is supplied in the media, the system functions as depicted below.

OTS_Workflow cluster_cell Host Cell (E. coli) FPro This compound (in media) o_aaRS Orthogonal Synthetase (PylRS variant) FPro->o_aaRS Binds charged_tRNA 4R-F-Pro-tRNA(CUA) o_aaRS->charged_tRNA Charges o_tRNA Orthogonal tRNA(CUA) o_tRNA->o_aaRS Binds Ribosome Ribosome charged_tRNA->Ribosome Delivers 4R-F-Pro TargetProtein Full-Length Protein with 4R-F-Pro Ribosome->TargetProtein Successful Suppression TruncatedProtein Truncated Protein Ribosome->TruncatedProtein Termination mRNA Target mRNA with UAG codon mRNA->Ribosome Translation RF1 Release Factor 1 (RF1) RF1->Ribosome Competition at UAG

Diagram 1: The Amber Suppression Workflow. The orthogonal synthetase charges the orthogonal tRNA with 4R-F-Pro. This complex competes with Release Factor 1 (RF1) at the UAG stop codon on the ribosome to enable full-length protein synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the incorporation of 4R-F-Pro, with a focus on codon usage-related problems.

Q1: I'm getting very low or no yield of my full-length protein. What are the most likely causes?

A1: Low yield is the most frequent issue and can stem from several factors.[3][10] Before focusing on codon usage, verify these fundamentals:

  • Toxicity: Is the expressed protein toxic to the host? Try lowering the induction temperature (e.g., to 18-25°C) and reducing the inducer concentration (e.g., IPTG).

  • ncAA Availability: Is the 4R-F-Pro getting into the cell and available for charging? Ensure you are using an appropriate concentration (typically 0.5-2 mM) and that the ncAA is stable in your media.[11] Some ncAAs require specific transporters or can be supplied as dipeptides to improve uptake.[12]

  • OTS Component Expression: Are the synthetase and tRNA expressing properly? Verify their expression via Western blot (if tagged) or RT-qPCR. Poor expression of these components is a direct cause of failure.

  • Insolubility: Is your target protein forming inclusion bodies? Check the insoluble pellet after cell lysis via SDS-PAGE. If so, optimization of expression conditions (lower temperature, different fusion tags) is necessary.[10]

If these factors are addressed, the problem often lies in translational efficiency, where codon usage is paramount.

Q2: How does the codon usage of my target gene affect 4R-F-Pro incorporation?

A2: There are two main ways codon usage in your target gene impacts expression:

  • Overall Translation Speed & tRNA Pool Depletion: If your gene is rich in codons that are rare in E. coli (e.g., AGA/AGG for Arginine, AUA for Isoleucine), the ribosome can stall at these positions waiting for the corresponding rare tRNA.[13][14][15] This has two negative consequences:

    • It slows down overall protein synthesis, leading to lower yield.

    • It can lead to premature termination or frameshifting, creating truncated and incorrect products.[13] This problem is exacerbated in high-level expression systems (like T7-based systems) where the demand for tRNAs is immense.[16]

  • Codon Context Around the UAG Site: The efficiency of amber suppression is not uniform; it is highly dependent on the local sequence context.[17] The nucleotides immediately upstream and downstream of the UAG codon can significantly influence whether the charged o-tRNA or Release Factor 1 (RF1) is accommodated by the ribosome.[17][18] While the "rules" are still being fully elucidated, highly efficient suppression sites have been identified through proteomic studies.[17]

Q3: My target gene is already "codon-optimized" by a synthesis company, but the yield is still poor. Why?

A3: This is a critical and common pitfall. Standard codon optimization algorithms are designed for maximum expression of canonical proteins.[19][20] They typically replace all codons with the most frequent ones in the host organism.[21] This can be counterproductive for ncAA incorporation for two reasons:

  • Accelerated Translation "Starves" the OTS: By making translation of the target protein hyper-efficient, you increase the speed at which the ribosome arrives at the UAG codon. The orthogonal system (synthetase charging and tRNA delivery) might not be able to keep up with this demand. This leads to a higher probability of RF1 binding and terminating translation, thus favoring the truncated product.

  • Depletion of Common tRNA Pools: Over-representation of the most "optimal" codons can lead to depletion of the corresponding highly abundant tRNAs, creating a new and unexpected bottleneck.[22]

A balanced codon usage strategy is superior to simple "optimization." The goal is not maximum speed, but a smooth, rhythmic translation that allows the OTS sufficient time to act at the UAG codon.

Q4: How does the codon usage of the orthogonal synthetase (o-aaRS) gene affect the process?

A4: The expression level of the o-aaRS is critical. You need enough synthetase to charge the o-tRNA pool efficiently, especially under high induction. If the gene encoding your o-aaRS is poorly adapted to the E. coli host, its expression will be low. This leads to an insufficient supply of charged o-tRNA, resulting in poor suppression efficiency and low yields of your target protein. Therefore, the coding sequence of the o-aaRS itself should be harmonized for robust expression in E. coli.

Q5: What practical steps can I take to optimize codon usage for my system?

A5: A multi-step approach is required. See the protocols in Section 3 for detailed steps.

  • Analyze Your Genes: Use online tools to analyze the codon usage of both your target gene and your o-aaRS gene. Identify the presence of rare codons that are known to cause issues in E. coli.

  • Harmonize, Don't Just Optimize: For the target gene, replace rare codons with codons of intermediate or moderate frequency, not necessarily the most frequent ones. This helps to avoid ribosomal stalling without excessively accelerating translation.

  • Optimize the o-aaRS Gene: For the synthetase gene, a more aggressive codon optimization strategy is appropriate to ensure its high-level expression.

  • Use Specialized Host Strains: Consider using E. coli strains that co-express plasmids containing genes for rare tRNAs (e.g., Rosetta™ or BL21-CodonPlus series).[23][24] This can be a simple and effective first step to overcome limitations in the host's native tRNA pool.

  • Modify the UAG Context: If yield is still low, consider mutating the codon immediately preceding the UAG site. Synonymous mutations that do not change the amino acid sequence can have a significant impact on suppression efficiency.[17][18]

Section 3: Experimental Protocols

Protocol 3.1: Codon Usage Analysis and Gene Harmonization Strategy

Objective: To analyze and redesign the coding sequences of the target protein and orthogonal synthetase to improve translational efficiency for ncAA incorporation.

Materials:

  • DNA or protein sequence of your target gene and o-aaRS.

  • Access to online codon optimization tools (e.g., IDT Codon Optimization Tool, GENEWIZ Codon Optimization).[19][20]

  • Access to a codon usage table for E. coli.

Procedure:

  • Target Gene Analysis: a. Input your target gene sequence into an analysis tool. b. Identify codons with a frequency of <5% in E. coli. Pay special attention to consecutive rare codons, which are particularly problematic. c. Note the GC content. Aim for a GC content between 45-65% to avoid issues with mRNA stability and secondary structure.

  • Target Gene Harmonization: a. For each identified rare codon, replace it with a synonymous codon that has a higher frequency but is not the most abundant. For example, if you have an Arginine AGA codon (rare), consider changing it to CGU or CGC instead of the most frequent CGT. b. Pay special attention to the first ~15 codons of the gene. Codon usage in this "translational ramp" region can significantly affect initiation efficiency.[16] Avoid both very rare and very high-frequency codons here.

  • o-aaRS Gene Optimization: a. Input your o-aaRS sequence into an optimization tool. b. Select E. coli (typically K12 or B strain) as the expression host. c. Apply the "optimize for highest expression" setting. This will replace codons with the most frequent ones used by the host, which is desirable for this component.

  • Final Sequence Review: a. After optimization, manually inspect the sequences to ensure no undesirable restriction sites or cryptic Shine-Dalgarno sequences have been introduced. b. Order the newly designed genes from a reputable synthesis provider.

Protocol 3.2: Small-Scale Expression Screening and Analysis

Objective: To empirically test the redesigned constructs and identify the optimal expression conditions.

Materials:

  • Expression plasmids containing the original and codon-harmonized genes.

  • Plasmid containing the o-aaRS and o-tRNA.

  • Appropriate E. coli expression strain (e.g., BL21(DE3) or a derivative like Rosetta 2).[23]

  • LB or TB growth media.

  • This compound (ncAA).

  • Inducer (e.g., IPTG).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Transformation: Co-transform the expression host with the target protein plasmid (either original or harmonized) and the OTS plasmid.

  • Control Setup: For each construct, set up four parallel small-scale cultures (5-10 mL):

    • A: +Inducer, +ncAA (Test for full-length protein)

    • B: +Inducer, -ncAA (Negative control to check for UAG read-through)

    • C: -Inducer, +ncAA (Uninduced control)

    • WT: Wild-type target protein (no UAG), +Inducer (Positive control for expression level)

  • Growth and Induction: a. Grow cultures at 37°C to an OD600 of 0.6-0.8. b. Add the ncAA to the relevant cultures to a final concentration of 1 mM. c. Move cultures to a lower temperature shaker (e.g., 20°C). d. After 20 minutes of equilibration, add IPTG (e.g., 0.1-0.5 mM) to induce expression. e. Continue to grow for 16-20 hours.

  • Analysis: a. Harvest cells and normalize samples by OD600. b. Lyse the cells and separate soluble and insoluble fractions. c. Analyze all fractions by SDS-PAGE and Western blot using an antibody against your protein or its tag.

  • Interpretation:

    • Compare the full-length protein band in lane 'A' between the original and harmonized constructs. An increase in this band indicates successful optimization.

    • Lane 'B' should show only a truncated protein band. The presence of a full-length band indicates that a canonical amino acid is being mis-incorporated at the UAG site, suggesting the OTS is not fully orthogonal.

    • Compare the yield in lane 'A' to the wild-type protein in lane 'WT' to estimate the incorporation efficiency.

Protocol 3.3: Mass Spectrometry Confirmation

Objective: To definitively confirm the site-specific incorporation of 4R-F-Pro.

Procedure:

  • Purification: Scale up the expression of the successfully optimized construct and purify the full-length protein.

  • Digestion: Digest the purified protein with a specific protease (e.g., Trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search for the peptide fragment containing the UAG-encoded site. The mass of this peptide should correspond to the theoretical mass calculated with 4R-F-Pro, not any of the 20 canonical amino acids. The mass difference between proline (C5H9NO2, MW ≈ 115.13 Da) and 4R-F-Pro (C5H8FNO2, MW ≈ 133.12 Da) is approximately +18 Da. This mass shift provides unambiguous confirmation of successful incorporation.

Section 4: Advanced Troubleshooting Workflow

If initial optimization attempts fail, a more systematic approach is needed.

Troubleshooting_Workflow start_node Start: Low Full-Length Protein Yield check_basics Basics OK? (Toxicity, Solubility, OTS Expression) start_node->check_basics decision_node decision_node process_node process_node end_node Success: High Yield Confirmed by Mass Spec fix_basics Optimize Temp, Inducer, Tags check_basics->fix_basics No check_codon_usage Target gene has many rare codons? check_basics->check_codon_usage Yes fix_basics->check_basics use_rare_tRNA_strain Switch to Rosetta 2 or CodonPlus Strain check_codon_usage->use_rare_tRNA_strain Yes harmonize_gene Harmonize Target Gene (Medium-freq codons) check_codon_usage->harmonize_gene No/Already done check_yield1 Yield Improved? use_rare_tRNA_strain->check_yield1 check_yield1->end_node Yes check_yield1->harmonize_gene No check_yield2 Yield Improved? harmonize_gene->check_yield2 check_yield2->end_node Yes optimize_synthetase Optimize o-aaRS gene (High-freq codons) check_yield2->optimize_synthetase No check_yield3 Yield Improved? optimize_synthetase->check_yield3 check_yield3->end_node Yes modify_uag_context Mutate codons flanking UAG site check_yield3->modify_uag_context No modify_uag_context->end_node

Diagram 2: Systematic Troubleshooting Flowchart. Follow this decision tree to systematically diagnose and resolve issues with low protein yield during ncAA incorporation.

Quantitative Data Summary

ParameterStandard ApproachRecommended ApproachRationale
Target Gene Codon Strategy Maximize for host preferenceHarmonize; avoid rare codons but do not over-use most frequent codonsBalances translation speed to allow the OTS to function efficiently.[16][25]
o-aaRS Gene Codon Strategy Often unoptimized (native sequence)Maximize for host preferenceEnsures a robust supply of the synthetase, a key component of the OTS.
Expression Host Standard BL21(DE3)BL21(DE3) or specialized strains (e.g., Rosetta 2)Specialized strains supplement rare tRNAs, alleviating bottlenecks.[23][24]
UAG Flanking Codons Not consideredAnalyzed and potentially modifiedLocal codon context has a major impact on suppression efficiency.[17][18]

References

Technical Support Center: Enhancing Yields of (4R)-4-Fluoro-L-proline Containing Proteins in E. coli

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the expression of proteins containing (4R)-4-Fluoro-L-proline in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this non-canonical amino acid and to provide actionable solutions for improving protein yields. The guidance provided herein is based on established scientific principles and field-proven methodologies.

Introduction: The Promise and Perils of Fluorinated Proteins

The site-specific incorporation of this compound ((4R)-F-Pro) into proteins offers a powerful tool for modulating protein stability, folding, and interactions. The electronegativity of fluorine can introduce localized electronic effects, influencing the pKa of neighboring residues and altering hydrogen bonding networks.[1][2] However, the expression of these modified proteins in E. coli is often challenging, leading to low yields. This guide will address common issues and provide systematic troubleshooting strategies.

The incorporation of non-canonical amino acids (ncAAs) like (4R)-F-Pro into proteins in E. coli relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[3][4] This orthogonal pair functions independently of the host's translational machinery, recognizing the ncAA and incorporating it in response to a specific codon, typically a nonsense codon like the amber stop codon (UAG).[4][5]

Frequently Asked Questions (FAQs)

Q1: Why are the yields of my (4R)-F-Pro containing protein consistently low?

Low yields can stem from several factors, including the toxicity of (4R)-F-Pro to E. coli, inefficient incorporation by the orthogonal aaRS/tRNA pair, metabolic burden on the host cell, and potential misfolding or instability of the fluorinated protein.[6][7] A systematic approach to troubleshooting, as outlined in this guide, is crucial for identifying and addressing the specific bottleneck in your experiment.

Q2: How can I confirm that (4R)-F-Pro is being incorporated into my protein?

Mass spectrometry (MS) is the most definitive method to confirm the incorporation of (4R)-F-Pro. You should observe a mass shift in the intact protein or in peptides containing the target residue corresponding to the mass of (4R)-F-Pro minus the mass of proline. Intact protein analysis and peptide mapping by LC-MS/MS are both powerful techniques for this purpose.

Q3: Is codon optimization of my target gene necessary?

Yes, codon optimization is highly recommended. While you are introducing a specific codon (e.g., UAG) for (4R)-F-Pro incorporation, the codons for all other amino acids in your gene of interest should be optimized for expression in E. coli. This helps to avoid translation stalling due to rare codons and can significantly improve overall protein expression levels.[8][9][10][11]

Q4: What is the optimal concentration of (4R)-F-Pro to add to the culture medium?

The optimal concentration of (4R)-F-Pro can vary depending on the specific protein being expressed and the efficiency of the orthogonal translation system. A good starting point is typically 1-2 mM. It is advisable to perform a titration experiment to determine the optimal concentration for your specific system, balancing incorporation efficiency with potential toxicity.

Q5: At what temperature should I induce protein expression?

Lowering the induction temperature (e.g., 18-25°C) is often beneficial for the expression of ncAA-containing proteins.[12] This can help to reduce the formation of inclusion bodies by slowing down protein synthesis, allowing more time for proper folding. Slower growth at lower temperatures can also mitigate the toxic effects of (4R)-F-Pro.[13]

Troubleshooting Guides

Guide 1: Poor or No Protein Expression

A complete lack of or very low levels of your target protein can be disheartening. This section provides a systematic approach to diagnose and resolve this issue.

cluster_0 Initial Checks cluster_1 Expression Analysis cluster_2 System Optimization A Verify Plasmid Integrity (Sequencing) C Analyze mRNA Levels (RT-qPCR) A->C Plasmids OK B Confirm Transformation Efficiency D Optimize Induction Conditions (IPTG, Temperature) C->D mRNA Detected E Assess (4R)-F-Pro Toxicity D->E Still Low Yield F Optimize (4R)-F-Pro Concentration E->F Toxicity Observed G Evaluate Different E. coli Strains F->G Yield Still Low H Codon Optimize Target Gene G->H Yield Still Low

Caption: A systematic workflow for troubleshooting poor protein expression.

  • Verify Plasmid Integrity and Transformation:

    • Action: Sequence your expression plasmid and the plasmid encoding the orthogonal aaRS/tRNA pair to ensure there are no mutations.

    • Rationale: Mutations in the promoter, ribosome binding site, or coding sequence can abolish protein expression.

  • Analyze mRNA Levels:

    • Action: Perform RT-qPCR to quantify the transcript levels of your target gene.

    • Rationale: If mRNA levels are low, the issue may be with transcription rather than translation. Consider using a stronger promoter or a higher copy number plasmid.

  • Optimize Induction Conditions:

    • Action: Titrate the concentration of the inducer (e.g., IPTG) and experiment with different induction temperatures (e.g., 18°C, 25°C, 30°C).

    • Rationale: High concentrations of inducer can sometimes be toxic, and lower temperatures can improve protein solubility and reduce metabolic stress.[12][13]

  • Assess (4R)-F-Pro Toxicity:

    • Action: Grow your E. coli strain in the presence of varying concentrations of (4R)-F-Pro and monitor cell growth (OD600). Compare this to a culture grown without the ncAA.

    • Rationale: (4R)-F-Pro can be toxic to E. coli.[7] If significant growth inhibition is observed, you may need to use a lower concentration of the ncAA or a more robust E. coli strain.

  • Optimize (4R)-F-Pro Concentration:

    • Action: Perform a small-scale expression trial with a range of (4R)-F-Pro concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). Analyze the protein yield and incorporation efficiency by SDS-PAGE and Western blot (if you have an antibody) or by mass spectrometry.

    • Rationale: Finding the "sweet spot" for the ncAA concentration is critical. Too little will result in low incorporation, while too much can be toxic.

  • Evaluate Different E. coli Strains:

    • Action: Test protein expression in different E. coli strains, such as BL21(DE3) and its derivatives (e.g., Rosetta™, C41(DE3), C43(DE3)).

    • Rationale: Some strains are more tolerant to toxic proteins or the metabolic burden of recombinant protein expression. Strains like Rosetta™ that supply tRNAs for rare codons can also be beneficial.[12]

  • Codon Optimize Your Gene:

    • Action: Use a codon optimization tool to design a synthetic version of your gene with codons that are frequently used in E. coli.

    • Rationale: This can significantly improve translation efficiency by preventing ribosome stalling at rare codons.[8][9][10][11]

Guide 2: High Levels of Truncated Protein

The presence of a significant amount of truncated protein suggests that translation is terminating prematurely at the UAG codon intended for (4R)-F-Pro incorporation.

cluster_0 Problem Identification cluster_1 Troubleshooting Steps A High Truncated Protein (SDS-PAGE/Western Blot) B Increase Orthogonal System Expression A->B C Optimize (4R)-F-Pro Concentration B->C Still Truncated D Use a Release Factor 1 (RF1) Deficient Strain C->D Still Truncated

Caption: A logical progression for troubleshooting high levels of truncated protein.

  • Increase the Expression of the Orthogonal System:

    • Action: Use a higher copy number plasmid for your orthogonal aaRS/tRNA pair or use a stronger promoter to drive their expression.

    • Rationale: Insufficient levels of the orthogonal aaRS or tRNA can lead to inefficient suppression of the UAG codon, resulting in premature termination.

  • Optimize (4R)-F-Pro Concentration and Uptake:

    • Action: Ensure you are using an optimal concentration of (4R)-F-Pro as determined in Guide 1. Consider co-expressing a proline permease to enhance the uptake of (4R)-F-Pro.

    • Rationale: If the intracellular concentration of (4R)-F-Pro is too low, the orthogonal aaRS will not be able to efficiently charge the tRNA, leading to termination.

  • Use a Release Factor 1 (RF1) Deficient E. coli Strain:

    • Action: Switch to an E. coli strain that has a knockout of the gene for Release Factor 1 (RF1).

    • Rationale: RF1 is the protein that recognizes the UAG stop codon and terminates translation. In an RF1-deficient strain, there is less competition for the UAG codon, which can significantly improve the incorporation efficiency of the ncAA.[4]

Guide 3: Protein is in Inclusion Bodies

The formation of inclusion bodies indicates that your protein is misfolding and aggregating. The incorporation of (4R)-F-Pro can sometimes alter the folding landscape of a protein, making it more prone to aggregation.

StrategyRationale
Lower Induction Temperature Slows down protein synthesis, allowing more time for correct folding.[12][13]
Co-express Chaperones Chaperones like GroEL/GroES or DnaK/DnaJ can assist in the proper folding of your target protein.
Use a Solubility-Enhancing Fusion Tag Tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve the solubility of the fusion protein.
Optimize Lysis and Purification Buffers The addition of additives like L-arginine, glycerol, or non-detergent sulfobetaines to your buffers can help to stabilize the protein and prevent aggregation.

Data Summary and Key Parameters

ParameterRecommended Starting PointRationale
(4R)-F-Pro Concentration 1-2 mMBalances incorporation efficiency and potential toxicity.
Induction Temperature 18-25°CReduces inclusion body formation and metabolic stress.[12][13]
Inducer (IPTG) Concentration 0.1-0.5 mMLower concentrations can reduce toxicity and improve protein folding.
E. coli Strain BL21(DE3) or derivatives (e.g., C41, Rosetta)A variety of strains should be tested to find the best host for your specific protein.[12]
Codon Optimization RecommendedImproves translation efficiency.[8][9][10][11]

References

Technical Support Center: Purification Strategies for Peptides with (4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the technical support center for the purification of peptides incorporating (4R)-4-Fluoro-L-proline (Flp). This resource is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with these modified peptides. The incorporation of fluorine can significantly alter a peptide's properties, impacting its purification by standard methods. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your purification strategies.

The strong inductive effect of the fluoro group in this compound has several key consequences that influence purification. It enforces a specific pucker on the pyrrolidine ring, which in turn biases the conformation of the preceding peptide bond and can accelerate the isomerization of the cis/trans prolyl peptide bond.[1][2][3] These subtle yet significant conformational changes can lead to unexpected chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of this compound affect my peptide's retention time in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)?

A1: The introduction of this compound can lead to unpredictable shifts in retention time compared to its non-fluorinated analog. While fluorine is highly electronegative, the overall effect on hydrophobicity is not always straightforward. The key influencing factor is the conformational change induced by the fluorine atom.[4]

  • This compound (Flp) tends to favor a Cγ-exo ring pucker, which stabilizes the trans conformation of the preceding peptide bond.[2][4] This can lead to a more extended peptide backbone, potentially increasing its interaction with the stationary phase and resulting in a longer retention time.

  • In contrast, the (4S) stereoisomer favors a Cγ-endo pucker and the cis amide bond conformation, which can lead to a more compact structure and a shorter retention time.[2]

Therefore, you should not assume that the fluorinated peptide will elute at the same position as the parent peptide. It is crucial to perform a new method development for each fluorinated analog.

Q2: I'm observing peak broadening or tailing with my this compound-containing peptide. What are the likely causes and how can I resolve this?

A2: Peak broadening or tailing is a common issue when purifying peptides with modified proline residues and can stem from several factors:

  • Slow cis/trans Isomerization: The peptide bond preceding the proline residue can exist in both cis and trans conformations. If the interconversion between these two forms is slow on the chromatographic timescale, it can result in broadened or even split peaks. While this compound favors the trans conformation, the presence of multiple proline residues or specific neighboring amino acids can still lead to a population of cis conformers.[1][2]

  • On-Column Conformational Changes: The interaction of the peptide with the stationary phase can induce conformational changes, leading to poor peak shape.

  • Secondary Interactions: The peptide may have secondary interactions with the silica backbone of the column, especially if it contains basic residues.

Troubleshooting Strategies:

  • Increase Column Temperature: Elevating the column temperature to 40-60°C can accelerate the rate of cis/trans isomerization, often leading to sharper peaks.[5] It also improves mass transfer and reduces mobile phase viscosity.

  • Optimize Mobile Phase:

    • Ion-Pairing Reagent: Ensure you are using an optimal concentration of trifluoroacetic acid (TFA), typically 0.1%.[5] In some cases, switching to a different ion-pairing reagent like formic acid (for mass spectrometry compatibility) or hexafluorobutyric acid (for more hydrophobic peptides) can be beneficial.[6]

    • Organic Modifier: Acetonitrile is the most common organic modifier. However, for some peptides, using n-propanol or isopropanol can alter selectivity and improve peak shape.[5]

  • Change Column Chemistry: If you are using a C18 column, consider switching to a stationary phase with different properties:

    • Less Hydrophobic: A C8 or C4 column can reduce strong hydrophobic interactions.[5]

    • Phenyl-based: A phenyl column offers different selectivity through π-π interactions.[5]

  • Adjust Gradient Slope: A shallower gradient can improve the separation of closely eluting species, including conformers.[5]

dot graph TD { A[Poor Peak Shape: Broadening/Tailing] --> B{Possible Causes}; B --> C[Slow cis/trans Isomerization]; B --> D[On-Column Conformational Changes]; B --> E[Secondary Interactions]; C --> F[Increase Column Temperature (40-60°C)]; D --> G[Optimize Mobile Phase]; E --> H[Change Column Chemistry]; G --> I[Adjust Ion-Pairing Reagent (e.g., TFA, Formic Acid)]; G --> J[Try Different Organic Modifier (e.g., Propanol)]; H --> K[Less Hydrophobic (C8, C4)]; H --> L[Different Selectivity (Phenyl)]; subgraph "Troubleshooting Steps" F; G; H; end subgraph "Mobile Phase Optimization" I; J; end subgraph "Column Selection" K; L; end } caption: "Troubleshooting Poor Peak Shape"

Q3: My this compound peptide has poor solubility in the standard mobile phase. What can I do?

A3: Poor solubility is a frequent challenge, especially for longer or more hydrophobic peptides. Here are several strategies to address this:

  • Initial Dissolution: First, try to dissolve the crude peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase.[5] It is critical to ensure that the final concentration of the strong organic solvent in the injected sample is not significantly higher than the starting mobile phase to prevent peak distortion and premature elution.[7]

  • Use of Chaotropic Agents: In difficult cases, adding a small amount of a chaotropic agent like guanidine hydrochloride or urea to the sample solvent can help to disrupt aggregates and improve solubility. However, be aware that these additives can affect the column and should be thoroughly washed out after the purification run.

  • Elevated Temperature: As mentioned for improving peak shape, increasing the column and mobile phase temperature can also enhance peptide solubility.

StrategyDetailsConsiderations
Initial Dissolution Dissolve in a minimal amount of DMSO or DMF, then dilute with the mobile phase.[5]The final concentration of the strong solvent in the injection should be low to avoid peak distortion.[7]
Chaotropic Agents Add a small amount of guanidine HCl or urea to the sample solvent.May impact column longevity; requires thorough washing post-run.
Elevated Temperature Increase the temperature of the column and mobile phase.Can improve solubility and peak shape simultaneously.[5]
Q4: Are there alternative purification methods to RP-HPLC for these peptides?

A4: While RP-HPLC is the most common and powerful technique for peptide purification, other methods can be employed, especially for challenging separations or as a complementary step.[8][9]

  • Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge.[10] It can be a very effective orthogonal technique to RP-HPLC. If your peptide has a significant number of charged residues, IEX can provide excellent purification.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is useful for very polar peptides that have little or no retention on RP-HPLC columns.[11] The elution order is generally the opposite of RP-HPLC.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is typically used for desalting or separating peptides from much larger or smaller impurities.[10]

  • Precipitation: For highly hydrophobic peptides that are difficult to handle by HPLC, a selective precipitation method can be effective.[5] This involves dissolving the crude peptide in a minimal amount of a strong organic solvent and then adding an anti-solvent (like water) to precipitate the peptide, leaving more soluble impurities in the solution.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Crude Peptide"]; B [label="RP-HPLC"]; C [label="Ion-Exchange (IEX)"]; D [label="HILIC"]; E [label="Size-Exclusion (SEC)"]; F [label="Precipitation"]; G [label="Purified Peptide"];

} caption: "Alternative and Orthogonal Purification Methods"

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Recovery - Irreversible binding to the column. - Precipitation during the run.- Use a less hydrophobic column (C8, C4, or Phenyl).[5] - Increase the column temperature.[5] - Ensure the peptide is fully dissolved in the injection solvent. - Use a stronger organic solvent in the mobile phase (e.g., n-propanol).[5]
Co-elution with Impurities - Insufficient resolution of the HPLC method.- Optimize the gradient slope (make it shallower).[5] - Try a different column chemistry or a longer column.[5] - Adjust the mobile phase composition or pH.
Peptide Elutes in the Void Volume - The peptide is too polar for the column. - The injection solvent is too strong.- Use a more polar column (e.g., embedded polar group) or switch to HILIC. - Ensure the injection solvent is weaker than or equal to the initial mobile phase.[7]
Inconsistent Retention Times - Column degradation. - Mobile phase preparation errors. - Temperature fluctuations.- Use a column guard and flush the column regularly. - Prepare fresh mobile phases daily. - Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: General Method Development for this compound Peptides
  • Initial Scouting Run:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A fast linear gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: 214 nm and 280 nm.

    • Temperature: 30°C.

  • Gradient Optimization:

    • Based on the elution time from the scouting run, design a shallower gradient around the elution point. For example, if the peptide elutes at 40% B, try a gradient of 30-50% B over 30 minutes.[5]

  • Temperature Study:

    • Run the optimized gradient at different temperatures (e.g., 30°C, 45°C, 60°C) to assess the effect on peak shape and resolution.

  • Column and Mobile Phase Screening (if necessary):

    • If resolution is still not satisfactory, repeat the process with a C8 or Phenyl column.

    • Consider using a different organic modifier like methanol or isopropanol.

References

Technical Support Center: Addressing Toxicity of Fluorinated Amino Acids in Bacterial Expression Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for the incorporation of fluorinated amino acids (FAAs) into proteins using bacterial expression systems. The unique properties of FAAs offer powerful tools for protein engineering, structural biology, and drug discovery.[][2] However, their successful application can be hampered by inherent toxicity to the bacterial host. This guide will delve into the mechanisms of this toxicity and provide field-proven strategies to mitigate these effects, ensuring successful expression of your fluorinated protein of interest.

I. Understanding the Root of the Problem: Why are Fluorinated Amino Acids Toxic?

The introduction of non-canonical amino acids like FAAs can disrupt the finely tuned metabolic and regulatory networks of bacterial cells, leading to toxicity.[3][4][5] Understanding the underlying causes is the first step toward developing effective countermeasures.

Core Mechanisms of FAA Toxicity:
  • Metabolic Disruption: FAAs can act as metabolic antagonists. For example, p-fluorophenylalanine (p-FPA) has been shown to induce thymine starvation in Escherichia coli, leading to a halt in RNA and DNA synthesis and subsequent cell cycle arrest.[3][6]

  • Misincorporation into the Proteome: The cellular machinery can mistakenly incorporate FAAs into the broader bacterial proteome, not just the target protein.[3][6] This widespread misincorporation can lead to a heterogeneous population of non-functional or misfolded proteins, inducing cellular stress and inhibiting growth.[3]

  • Inhibition of Essential Enzymes: The electronegativity of fluorine can alter the chemical properties of the amino acid, potentially leading to the inhibition of essential cellular enzymes.[7][8]

  • Membrane Integrity Disruption: Some fluorinated compounds, including precursors for FAA synthesis like fluoroindoles, can disrupt the electrostatic potential of cellular membranes, leading to impaired cell division.[4][9]

The following diagram illustrates the primary pathways through which FAAs can exert toxic effects on bacterial cells.

ToxicityPathways cluster_0 Bacterial Cell cluster_1 Metabolic Pathways cluster_2 Protein Synthesis FAA Fluorinated Amino Acid (FAA) DisruptedMetabolism Disrupted Metabolism (e.g., Nucleotide Synthesis) FAA->DisruptedMetabolism Antagonism Ribosome Ribosome FAA->Ribosome Incorporation Metabolism Normal Metabolism CellGrowth Reduced Cell Growth & Viability DisruptedMetabolism->CellGrowth TargetProtein Target Protein (Fluorinated) Ribosome->TargetProtein Proteome Endogenous Proteome (Misfolded/Non-functional) Ribosome->Proteome Misincorporation Proteome->CellGrowth Cellular Stress AuxotrophicWorkflow Start Inoculate auxotrophic strain in rich medium (e.g., LB) Grow1 Grow to mid-log phase (OD600 ~0.6-0.8) Start->Grow1 Harvest Harvest cells by centrifugation Grow1->Harvest Wash Wash cells with minimal medium (lacking the canonical amino acid) Harvest->Wash Resuspend Resuspend in minimal medium containing the FAA Wash->Resuspend Induce Induce protein expression (e.g., with IPTG) Resuspend->Induce Grow2 Continue growth at optimal temperature Induce->Grow2 HarvestFinal Harvest cells for protein purification Grow2->HarvestFinal

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-(4R)-4-Fluoro-L-proline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced applications in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-(4R)-4-Fluoro-L-proline into their peptide sequences. The unique stereoelectronic properties of this fluorinated amino acid can present challenges to achieving optimal coupling efficiency. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful synthesis of your target peptides.

Introduction: The Challenge and Opportunity of Fmoc-(4R)-4-Fluoro-L-proline

Fmoc-(4R)-4-Fluoro-L-proline is a valuable building block in peptide chemistry. The introduction of a fluorine atom at the 4-position of the proline ring can significantly influence the peptide's conformation, stability, and biological activity.[1][2] This is primarily due to the stereoelectronic effects of the highly electronegative fluorine atom, which can bias the proline ring pucker.[1][3][4] Specifically, the (4R) configuration tends to favor a Cγ-exo pucker, which can stabilize polyproline II (PPII) helices and influence the cis/trans isomerization of the preceding peptide bond.[1]

However, the steric bulk of the Fmoc protecting group, combined with the conformational constraints imposed by the fluorinated ring, can lead to challenges in achieving complete and efficient coupling during SPPS.[5] Incomplete coupling results in the formation of deletion sequences, which are often difficult to separate from the target peptide, leading to lower purity and overall yield.[6][7]

This guide will walk you through a systematic approach to troubleshooting and optimizing the coupling of Fmoc-(4R)-4-Fluoro-L-proline, ensuring you can harness its unique properties without compromising the integrity of your synthesis.

Troubleshooting Common Coupling Issues

This section addresses the most common problems encountered when coupling Fmoc-(4R)-4-Fluoro-L-proline and provides a logical workflow for their resolution.

Issue 1: Incomplete Coupling Detected

Symptom: A positive colorimetric test (e.g., Kaiser test for a primary amine on the preceding residue, or a chloranil test for the secondary amine of proline) after the coupling step, indicating the presence of unreacted free amines on the resin.[8][9][10]

Root Cause Analysis:

  • Steric Hindrance: The rigid, puckered structure of the fluorinated proline ring, in conjunction with the bulky Fmoc group, can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[5][8]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier for amide bond formation with this hindered amino acid.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, may aggregate on the resin, limiting reagent accessibility.[5][6]

Troubleshooting Workflow:

G start Incomplete Coupling Detected (Positive Colorimetric Test) double_coupling Perform a Double Coupling start->double_coupling First step change_reagent Switch to a More Potent Coupling Reagent double_coupling->change_reagent If still incomplete increase_time_temp Increase Reaction Time and/or Temperature change_reagent->increase_time_temp For persistent issues disrupt_aggregation Employ Aggregation- Disrupting Conditions increase_time_temp->disrupt_aggregation If aggregation is suspected re_evaluate Re-evaluate Sequence and Consider Pseudoproline Dipeptides disrupt_aggregation->re_evaluate For highly problematic sequences

Caption: Troubleshooting workflow for incomplete coupling.

Recommended Solutions:

  • Perform a "Double Coupling": If a colorimetric test is positive after the initial coupling, immediately perform a second coupling with a fresh solution of activated Fmoc-(4R)-4-Fluoro-L-proline.[11] This is often sufficient to drive the reaction to completion.

  • Optimize Your Coupling Reagent: For sterically hindered amino acids like fluorinated prolines, standard carbodiimide-based activators (e.g., DIC/HOBt) may be insufficient.[12] It is highly recommended to use more potent uronium/aminium or phosphonium salt-based reagents.[8][13][14]

    Coupling Reagent Class Key Advantages for Hindered Couplings Considerations
    HATU Uronium/AminiumHighly reactive, often considered the gold standard for difficult couplings.[13]Can cause guanidinylation of the N-terminal amine if pre-activation times are too long with certain bases. Use of a non-nucleophilic base like 2,4,6-collidine or DIPEA is recommended.
    HCTU Uronium/AminiumMore cost-effective than HATU with comparable reactivity in many cases.[13]Similar potential for side reactions as HATU.
    COMU Uronium/AminiumHigh reactivity, with byproducts that are generally more soluble and less allergenic than HOBt-based reagents.[13]Excellent choice for both manual and automated synthesis.
    PyAOP PhosphoniumHighly effective for coupling sterically hindered amino acids and avoids the risk of N-terminal guanidinylation.[8][14]Byproducts can sometimes be more difficult to wash away.
  • Adjust Reaction Conditions:

    • Increase Coupling Time: Extend the reaction time from the standard 1-2 hours up to 4 hours or even overnight for particularly difficult couplings.[15]

    • Elevate Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of racemization for other amino acids in the sequence.[5][16]

  • Combat On-Resin Aggregation:

    • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO, as these solvents can be more effective at disrupting secondary structures.[5]

    • Chaotropic Salts: The addition of chaotropic salts like LiCl (0.2-0.5 M) to the coupling solution can help to break up aggregates.[5]

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-(4R)-4-Fluoro-L-proline more difficult to couple than standard Fmoc-Pro-OH?

A1: The difficulty arises from a combination of factors. The fluorine atom at the 4-position introduces significant stereoelectronic constraints, locking the pyrrolidine ring into a more rigid pucker.[1][3] This rigidity, combined with the inherent steric bulk of the proline ring and the Fmoc group, creates a more challenging environment for the nucleophilic attack of the N-terminal amine on the activated carboxyl group.

Q2: Can I use the standard Kaiser test to monitor the coupling of Fmoc-(4R)-4-Fluoro-L-proline?

A2: No, the Kaiser test is specific for primary amines and will give a false negative result for the secondary amine of proline.[10] To monitor the completion of the coupling reaction to a proline residue, you would perform the Kaiser test on the preceding amino acid (which has a primary amine). To confirm that the proline itself has been successfully coupled, you would need to deprotect the Fmoc group and then test for the newly exposed secondary amine. For this, a test like the chloranil test or the isatin test is required.

Q3: What is the best base to use with HATU for coupling Fmoc-(4R)-4-Fluoro-L-proline?

A3: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is recommended. These bases are sufficiently strong to facilitate the activation and coupling reactions without competing as nucleophiles, which can lead to unwanted side reactions. A common molar ratio is Fmoc-amino acid:HATU:Base of 1:0.95:2.

Q4: I am still observing incomplete coupling even after trying the recommended troubleshooting steps. What else can I do?

A4: For extremely difficult sequences, you may need to consider more advanced strategies. One effective approach is the use of pseudoproline dipeptides. If the residue preceding the fluoroproline is a Ser, Thr, or Cys, you can incorporate it as part of a pseudoproline dipeptide. This temporarily disrupts the regular peptide backbone, breaking up aggregation and often facilitating subsequent couplings. The native structure is restored during the final acid cleavage.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the routine, high-efficiency incorporation of Fmoc-(4R)-4-Fluoro-L-proline.

  • Resin Preparation:

    • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washing with Dimethylformamide (DMF) (3 x 5 mL).

    • Perform Fmoc-deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (1 x 2 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-(4R)-4-Fluoro-L-proline (4 equivalents relative to resin loading) and HATU (3.8 equivalents) in DMF.

    • Add 2,4,6-Collidine (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction and Monitoring:

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Take a small sample of resin beads, wash them thoroughly, and perform a chloranil or isatin test to check for the presence of free secondary amines. A negative test indicates complete coupling.

    • If the test is positive, perform a second coupling (double coupling) with fresh reagents for another 2 hours.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to prepare for the next deprotection step.

G cluster_0 Pre-Coupling cluster_1 Coupling cluster_2 Post-Coupling swell Swell Resin in DCM deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate Fmoc-(4R)-F-Pro (HATU/Collidine in DMF) wash1->activate couple Add to Resin Agitate for 2 hours activate->couple monitor Monitor with Chloranil Test couple->monitor double_couple Double Couple (if needed) monitor->double_couple Positive Test wash2 Wash with DMF, DCM, DMF monitor->wash2 Negative Test double_couple->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Experimental workflow for a single coupling cycle.

References

minimizing side reactions during the synthesis of (4R)-fluoroprolinated peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4R)-fluoroprolinated peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by the incorporation of (4R)-fluoroproline ((4R)-FPro) into peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your syntheses effectively.

The introduction of fluorine into a peptide backbone via (4R)-FPro can confer remarkable properties, including enhanced thermal stability, proteolytic resistance, and specific conformational pre-organization.[1][2] The strong stereoelectronic effect of the fluorine atom at the 4R position induces a Cγ-exo ring pucker, which in turn favors a trans conformation of the preceding peptide bond.[3][4][5][6][7] This "pre-organization" can be highly beneficial but also introduces specific synthetic challenges. This guide will address the most common side reactions and provide detailed strategies for their minimization.

Part 1: Troubleshooting Common Side Reactions in (4R)-Fluoroprolinated Peptide Synthesis (Q&A)

This section is designed to provide quick answers to the most pressing issues you might encounter during your synthesis.

Question 1: I'm observing a significant peak in my crude LC-MS that corresponds to the loss of the N-terminal dipeptide. What is happening and how can I prevent it?

Answer: You are likely observing the result of diketopiperazine (DKP) formation . This is a common side reaction in solid-phase peptide synthesis (SPPS), especially when a proline or a proline analogue like (4R)-FPro is the second amino acid in the sequence (from the C-terminus).

  • Mechanism: After the deprotection of the N-terminal Fmoc group of the second amino acid (in this case, (4R)-FPro), the free secondary amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.

  • Troubleshooting Strategies:

    • Choice of Resin: Utilize a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically impedes the back-cyclization reaction required for DKP formation.[3]

    • Fmoc-Deprotection Conditions: Minimize the time the N-terminal amine of the dipeptide is exposed. For the deprotection step following the coupling of the second amino acid, use shorter treatment times with piperidine (e.g., two treatments of 3-5 minutes each instead of a single longer one).[3]

    • Coupling of the Third Amino Acid: Couple the third amino acid immediately after the deprotection and washing steps to cap the reactive dipeptidyl-resin.

    • Dipeptide Coupling: If the problem persists, consider synthesizing the initial dipeptide (Fmoc-AA3-(4R)FPro-OH) in solution and then coupling it to the resin. This bypasses the vulnerable dipeptidyl-resin stage on the solid support.

Question 2: My coupling efficiency for Fmoc-(4R)-FPro seems low, requiring double or even triple couplings. How can I improve this?

Answer: The rigid Cγ-exo pucker of the (4R)-FPro ring can lead to increased steric hindrance , which slows down the coupling reaction.[8] Standard coupling conditions may not be sufficient to drive the reaction to completion.

  • Causality: The fixed conformation of the fluorinated pyrrolidine ring can present a steric barrier to the incoming activated amino acid, making the N-terminal amine less accessible.

  • Optimization Strategies:

    • Potent Coupling Reagents: Switch to more powerful coupling reagents. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective in overcoming steric hindrance.[9][10][11]

    • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted peptide synthesis is particularly effective for such difficult couplings.

    • Extended Coupling Times: For particularly stubborn couplings, extending the reaction time to 2-4 hours can be beneficial. Always monitor the reaction completion with a qualitative test (e.g., Kaiser test for primary amines or a chloranil test for secondary amines like proline).

Question 3: I am concerned about epimerization at the α-carbon of (4R)-FPro during coupling. Is this a significant risk, and how can I mitigate it?

Answer: Epimerization at the Cα is a potential side reaction for any amino acid during activation and coupling, and the electron-withdrawing nature of fluorine in (4R)-FPro could theoretically increase this risk.

  • Mechanistic Insight: Epimerization can occur via two main pathways: direct enolization through abstraction of the α-proton by a base, or through the formation of a 5(4H)-oxazolone intermediate. The electron-withdrawing fluorine atom can increase the acidity of the α-proton, making it more susceptible to abstraction by base.[12]

  • Preventative Measures:

    • Choice of Coupling Reagent and Additive: Use coupling reagents known for low racemization, such as those that form active esters with additives like OxymaPure® (ethyl cyanohydroxyiminoacetate). The combination of a carbodiimide like DIC (N,N'-diisopropylcarbodiimide) with OxymaPure® is an excellent choice. HATU and HCTU also generally exhibit low levels of racemization.[13]

    • Base Selection and Stoichiometry: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Crucially, use the minimum amount of base necessary to facilitate the reaction. An excess of base is a common cause of epimerization.

    • Pre-activation Time: Minimize the pre-activation time of the Fmoc-(4R)-FPro-OH before adding it to the resin-bound peptide. Prolonged exposure of the activated amino acid to the basic reaction mixture increases the opportunity for epimerization.

Question 4: During final cleavage with a standard TFA cocktail, could the fluorine atom be cleaved from the proline ring?

Answer: Defluorination during standard TFA-based cleavage is highly unlikely. The carbon-fluorine bond is exceptionally strong and stable under the acidic conditions of typical cleavage cocktails (e.g., 95% TFA). While enzymatic defluorination is known,[14] chemical defluorination requires much harsher conditions than those used in SPPS cleavage. You can proceed with standard TFA cleavage protocols without significant concern for defluorination.

Question 5: I have observed an unexpected mass corresponding to my peptide minus HF during mass spectrometry analysis, especially after prolonged storage or harsh workup conditions. What could be the cause?

Answer: This observation suggests the formation of a pyrrole-containing peptide via elimination of hydrogen fluoride. While not a common side reaction under standard SPPS conditions, it is a plausible degradation pathway under harsh acidic or thermal stress.

  • Plausible Mechanism: Analogous to the formation of pyrroles from 3,4-dihydroxyproline derivatives, a strong acid or high temperature could protonate the fluorine, making it a better leaving group, followed by elimination to form a dehydroproline intermediate which can then tautomerize to the more stable pyrrole ring.

  • Mitigation Strategies:

    • Avoid High Temperatures: During synthesis, cleavage, and purification, avoid unnecessarily high temperatures.

    • Cleavage Conditions: Use standard cleavage times (e.g., 2-3 hours) and avoid prolonged exposure of the peptide to the strong acid cleavage cocktail.

    • Storage: Store the purified fluoroprolinated peptide at -20 °C or lower, and avoid repeated freeze-thaw cycles.

Part 2: In-Depth Mechanistic Insights & Prevention Strategies

The Double-Edged Sword of Conformational Rigidity

The defining feature of (4R)-FPro is its strong preference for a Cγ-exo ring pucker, which locks the peptide backbone into a more defined conformation and favors a trans preceding amide bond.[3][4][5][6][7] This pre-organization is a key advantage for designing peptides with specific secondary structures. However, this same rigidity is the root of the primary synthetic challenge: steric hindrance.

G cluster_0 Standard Proline cluster_1 (4R)-Fluoroproline a Flexible Pucker (Exo/Endo Equilibrium) b Cis/Trans Isomerization a->b c Locked Cγ-Exo Pucker d Favors Trans Amide Bond c->d f Increased Steric Hindrance c->f e Reduced Aggregation d->e

Caption: Conformational consequences of (4R)-fluoroproline incorporation.

This rigidity can be beneficial by disrupting the formation of inter-chain hydrogen bonds that lead to β-sheet formation and aggregation, a common problem in SPPS that results in poor solvation and incomplete reactions. By introducing a "kink" with a defined conformation, (4R)-FPro can help maintain the accessibility of the growing peptide chain.

Comparative Reactivity of Coupling Reagents

The choice of coupling reagent is paramount when working with sterically hindered amino acids like (4R)-FPro. The table below summarizes the characteristics of commonly used reagents.

Coupling ReagentClassRelative SpeedRacemization RiskNotes
HATU Uronium/AminiumVery HighLowHighly effective for hindered couplings. Based on HOAt.[9][13]
HCTU Uronium/AminiumVery HighLowMore cost-effective alternative to HATU with similar efficiency.[10][11]
DIC/Oxyma Carbodiimide/AdditiveHighVery LowExcellent for minimizing epimerization. Oxyma is a superior alternative to HOBt.
PyBOP PhosphoniumHighLowGood for hindered couplings, but produces carcinogenic HMPA as a byproduct.
DIC/HOBt Carbodiimide/AdditiveModerateModerateA classic combination, but less effective for hindered couplings and higher racemization risk than with Oxyma.

Part 3: Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-(4R)-FPro-OH using HATU

This protocol is recommended for incorporating Fmoc-(4R)-FPro-OH into a peptide sequence on a solid support.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide or 2-CTC resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, and repeat for another 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve:

    • Fmoc-(4R)-FPro-OH (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)

    • in DMF.

  • Coupling: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activated amino acid solution and immediately add the mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. For very difficult sequences, the temperature can be increased to 40 °C.

  • Monitoring: Perform a qualitative test (e.g., chloranil test) on a small sample of resin beads to confirm the absence of free secondary amines, indicating reaction completion.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).

G Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Couple to Resin (1-2 hours) Washing1->Coupling Activation Pre-activate Fmoc-(4R)-FPro-OH with HATU/DIPEA in DMF Activation->Coupling Monitoring Chloranil Test Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Washing2 DMF Wash Monitoring->Washing2 Negative NextCycle Proceed to Next Cycle Washing2->NextCycle

Caption: Step-by-step workflow for the solid-phase coupling of Fmoc-(4R)-FPro-OH.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) (3 x 1 min) and dry under a stream of nitrogen.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A standard choice is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Triisopropylsilane (TIS) (as a carbocation scavenger)

    • 2.5% Water

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Wash the peptide pellet with cold ether two more times. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Technical Support Center: Confirmation of (4R)-4-Fluoro-L-proline Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Biotherapeutics Division

Welcome to the technical support guide for researchers working with (4R)-4-Fluoro-L-proline (F-Pro). This resource is designed to provide you with the foundational knowledge and practical troubleshooting advice needed to unambiguously confirm the successful incorporation of this non-canonical amino acid into your target peptides and proteins. As drug development professionals and scientists, rigorous analytical validation is paramount. This guide moves beyond simple protocol recitation to explain the causality behind our recommended analytical strategies, ensuring your experiments are built on a self-validating framework.

Frequently Asked Questions (FAQs): The Core Challenges
Q1: I've expressed my protein in media containing this compound. How can I be sure it was actually incorporated?

This is the most critical question. Visualizing a band on a gel (e.g., SDS-PAGE) or getting a signal in a Western blot only confirms that a protein of the expected size was produced; it provides no information about its composition. You must employ analytical techniques that are sensitive to the mass and unique elemental composition of F-Pro.

The three pillars of confirmation are:

  • Mass Spectrometry (MS): Detects the mass change resulting from incorporation.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Directly detects the fluorine atom, offering a highly specific and background-free signal.[1][2]

  • X-ray Crystallography: Provides the ultimate structural proof by directly visualizing the fluorine atom in the protein's three-dimensional structure.[3][4]

We will explore each of these in detail.

Q2: Is one technique enough, or should I use multiple methods?

For robust and publishable data, a multi-pronged approach is highly recommended.

  • Mass Spectrometry is often the first and most accessible step. It can confirm the total number of incorporations and, with tandem MS (MS/MS), can pinpoint their locations.[5][6]

  • ¹⁹F NMR provides orthogonal confirmation that the mass shift observed in MS is indeed from a fluorine-containing residue.[7]

  • X-ray Crystallography is the gold standard but is also the most labor-intensive. It is typically pursued when precise structural and conformational information is critical to the project's goals.[8]

The logical workflow below illustrates how these techniques complement each other.

cluster_0 Analytical Workflow Expression Protein Expression with F-Pro Purification Protein Purification Expression->Purification MS Mass Spectrometry (MS) Is the mass correct? Purification->MS Initial Check NMR ¹⁹F NMR Is fluorine present? MS->NMR Orthogonal Confirmation Troubleshoot Troubleshoot Expression or Purification MS->Troubleshoot Mass Incorrect Xray X-ray Crystallography Where is the fluorine atom? NMR->Xray Structural Validation NMR->Troubleshoot No Signal Confirmation Incorporation Confirmed Xray->Confirmation Troubleshoot->Expression

Caption: A logical workflow for confirming F-Pro incorporation.

Mass Spectrometry: Your First Line of Inquiry

The foundational principle here is simple: replacing a standard L-proline (C₅H₉NO₂, Avg. MW ≈ 115.13 u) with this compound (C₅H₈FNO₂, Avg. MW ≈ 133.12 u) results in a predictable mass increase of +18 u for each incorporation.

Troubleshooting & FAQs: Mass Spectrometry

Q: How do I set up my MS experiment to detect F-Pro incorporation? A: You have two main strategies: "top-down" (intact mass analysis) and "bottom-up" (peptide analysis).

  • Top-Down (Intact Mass): This involves analyzing the full-length, purified protein. It's the quickest way to determine the total number of F-Pro incorporations. If you expect three prolines to be replaced, you should observe a mass shift of +54 u (3 x 18 u) compared to the wild-type protein.

  • Bottom-Up (Peptide Mapping): This is the most common and informative method. The protein is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][9] This approach not only confirms incorporation but can also identify the specific sites of modification.

Q: I performed an intact mass analysis, but I see a complex spectrum with multiple peaks. What does this mean? A: This is a common and informative result. It likely indicates heterogeneous incorporation. For example, if your protein has 5 proline sites, you might see a distribution of species corresponding to +0 u (no incorporation), +18 u (1 F-Pro), +36 u (2 F-Pros), and so on. This tells you the efficiency of incorporation under your expression conditions.

Q: In my bottom-up experiment, I can't find the peptide that I expect to contain F-Pro. Why? A: There are several possibilities:

  • Poor Ionization: Proline-rich peptides can be challenging to sequence by mass spectrometry due to their unique fragmentation patterns.[10] The presence of fluorine can further alter ionization efficiency.

  • Incomplete Digestion: Trypsin, the most common protease, cleaves after Lysine (K) and Arginine (R) residues, but its activity is inhibited when a Proline follows the cleavage site.[11][12] If your F-Pro is adjacent to a K or R, you may get a "missed cleavage," resulting in a larger peptide that is harder to detect. Consider using a complementary protease like Chymotrypsin or Glu-C to generate different, overlapping peptides.[13]

Q: The mass shift I'm observing is not exactly +18 u. What's wrong? A: First, ensure your mass spectrometer is properly calibrated. Small deviations are expected. However, if the deviation is significant (>1 u), consider the possibility of other post-translational modifications (PTMs) occurring on the same peptide. MS/MS fragmentation analysis is crucial here to differentiate a +18 u shift from F-Pro from other modifications like deamidation (+1 u) or oxidation (+16 u).

Data Presentation: Expected Mass Shifts
Number of F-Pro IncorporationsExpected Mass Increase (Monoisotopic)Expected Mass Increase (Average)
1+18.0064 u+17.99 u
2+36.0128 u+35.98 u
3+54.0192 u+53.97 u
4+72.0256 u+71.96 u
5+90.0320 u+89.95 u

Note: Use monoisotopic masses for high-resolution instruments (e.g., Orbitrap, Q-TOF) and average masses for lower-resolution instruments.

Experimental Protocol: Bottom-Up LC-MS/MS Analysis
  • Denaturation, Reduction, and Alkylation:

    • Resuspend ~20 µg of your purified protein in a denaturing buffer (e.g., 8 M urea or 6 M guanidinium HCl).

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

    • Add iodoacetamide to a final concentration of 25 mM and incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.

  • Buffer Exchange & Digestion:

    • Dilute the sample at least 4-fold with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to lower the denaturant concentration.

    • Add a mass spectrometry-grade protease (e.g., Trypsin Gold) at a 1:50 enzyme-to-protein ratio (w/w).[13][14]

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) tip or column to remove salts and detergents that interfere with MS analysis.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptide sample onto a reverse-phase LC system coupled to a high-resolution mass spectrometer.[15][16]

    • Set up a data-dependent acquisition (DDA) method where the instrument cycles between a full MS1 scan (to measure peptide precursor masses) and several MS2 scans (to fragment the most intense precursors and obtain sequence information).[17][18]

  • Data Analysis:

    • Search the generated MS/MS spectra against your protein's sequence using a database search engine (e.g., Mascot, MaxQuant, Proteome Discoverer).

    • Crucially, you must add a variable modification for the mass shift of Proline -> FluoroProline (+18.0064 u) in your search parameters. The software will then identify peptides containing this mass shift and provide fragmentation spectra as proof.

¹⁹F NMR Spectroscopy: The Specificity Standard

The fluorine-19 (¹⁹F) nucleus is an ideal probe. It has a nuclear spin of ½, is 100% naturally abundant, and boasts a high gyromagnetic ratio, making it highly sensitive. Most importantly, biological systems have virtually zero background ¹⁹F signal, meaning any peak you observe is direct, unambiguous evidence of your fluorinated compound.[1][2][7]

Troubleshooting & FAQs: ¹⁹F NMR

Q: What information can I get from a simple 1D ¹⁹F NMR spectrum? A: A 1D ¹⁹F spectrum will tell you:

  • Confirmation of Incorporation: The presence of any signal confirms fluorine is in your sample.

  • Number of Environments: If F-Pro residues are incorporated into different structural environments within the folded protein, they may give rise to distinct, resolved peaks in the spectrum. The number of peaks can correspond to the number of unique F-Pro sites.

  • Conformational State: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, including the cis/trans isomerization state of the preceding peptide bond and the pucker of the proline ring.[19][20][21] Changes in the spectrum upon ligand binding or denaturation can report on structural changes.

Q: My ¹⁹F signal is just one broad peak, but I expected multiple. Why? A: This can happen for several reasons:

  • Protein Size: Large proteins (>30-40 kDa) tumble slowly in solution, leading to rapid signal decay (fast T2 relaxation) and broad NMR peaks.

  • Conformational Dynamics: If the F-Pro residue is in a region of the protein that is undergoing intermediate conformational exchange on the NMR timescale, its signal can be significantly broadened.

  • Aggregation: Protein aggregation will cause extremely broad, often undetectable, signals. Check your sample's integrity with dynamic light scattering (DLS) or size-exclusion chromatography (SEC).

Q: Can ¹⁹F NMR tell me the location of the incorporation? A: A simple 1D spectrum cannot, by itself, assign signals to specific locations in the protein sequence. This requires more advanced, multi-dimensional NMR experiments (e.g., ¹H-¹⁹F HSQC) and often requires isotopic labeling (¹³C, ¹⁵N) of the protein to resolve assignments. However, if you have single-site F-Pro mutants, the 1D spectrum is sufficient to characterize each site individually.

cluster_1 ¹⁹F NMR Principle Protein Protein with This compound NMR NMR Spectrometer (¹⁹F Nucleus Excitation) Protein->NMR Signal ¹⁹F Signal Detected NMR->Signal If F-Pro is present NoSignal No ¹⁹F Signal (Zero Biological Background) NMR->NoSignal If F-Pro is absent Conclusion Direct Evidence of Fluorine Incorporation Signal->Conclusion

Caption: The principle of specificity in ¹⁹F NMR.

X-ray Crystallography: The Definitive Structural Proof

If you can successfully crystallize your F-Pro-containing protein and obtain a high-resolution diffraction pattern, you can generate an electron density map. The fluorine atom is highly electronegative and has a higher electron density than a hydrogen atom. This means it will be clearly visible in the map at the C4 position of the proline ring, providing incontrovertible proof of its identity and location.[3][4][22]

Troubleshooting & FAQs: X-ray Crystallography

Q: Will F-Pro incorporation affect my ability to crystallize the protein? A: It is possible. The incorporation of F-Pro can subtly alter the protein's surface properties and conformational stability, which may require re-screening of crystallization conditions. The fluorination is known to influence the pyrrolidine ring pucker and the cis/trans amide bond equilibrium, which could favor or hinder the formation of a crystal lattice.[20][21]

Q: At what resolution do I need to be to confidently identify the fluorine atom? A: While it can sometimes be inferred at lower resolutions, a resolution of ~2.0 Å or better is generally required to clearly distinguish the electron density of a fluorine atom from that of a hydrogen or a water molecule.

Edman Degradation: A Classic Sequencing Approach

While largely superseded by mass spectrometry, Edman degradation can still serve as a complementary technique.[23] This method sequentially cleaves amino acids from the N-terminus of a peptide, which are then identified by HPLC.[24][25]

Q: How can Edman degradation detect F-Pro? A: The cleaved phenylthiohydantoin (PTH) derivative of F-Pro (PTH-F-Pro) will have a distinct retention time on the HPLC system compared to the 20 standard PTH-amino acids. To use this method, you would first need to establish the retention time of a PTH-F-Pro standard. If your F-Pro-containing peptide is sequenced and a peak appears at this specific retention time during the corresponding cycle, it confirms the presence of F-Pro at that position. The primary drawback is that this technique is generally limited to peptides shorter than 50-60 residues and will fail if the N-terminus is chemically blocked.[23][26]

References

Validation & Comparative

A Scientist's Guide to Protein Engineering: (4R)-4-Fluoro-L-proline vs. (4S)-4-Fluoro-L-proline in Protein Folding

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of protein engineering and drug development, precision is paramount. The ability to subtly modulate a protein's structure to enhance its stability or function is a cornerstone of modern biotechnology. Among the arsenal of unnatural amino acids, 4-fluoroprolines have emerged as powerful tools for this purpose. However, the profound impact of stereochemistry at the C4 position of the proline ring—specifically, the distinction between (4R)-4-Fluoro-L-proline ((4R)-FPro) and (4S)-4-Fluoro-L-proline ((4S)-FPro)—is a critical factor that dictates the outcome of such engineering efforts. This guide provides an in-depth comparison of these two diastereomers, supported by experimental data, to empower researchers to make informed decisions in their protein design strategies.

The Foundational Role of Proline and the Power of Fluorine

Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which constrains the peptide backbone's φ (phi) dihedral angle and reduces the conformational entropy of the unfolded state. This inherent rigidity makes proline a key determinant of protein architecture and stability.[1] The puckering of proline's five-membered pyrrolidine ring is a subtle but crucial conformational feature. The ring can adopt two primary, low-energy envelope conformations: Cγ-exo (where the Cγ atom is puckered away from the carbonyl group) and Cγ-endo (where it is puckered towards the carbonyl group).[2][3]

Introducing a highly electronegative fluorine atom at the C4 position dramatically influences this puckering preference through a stereoelectronic principle known as the gauche effect .[4][5] This effect describes the tendency of adjacent bonds to rotate to place the most electronegative substituents in a gauche (60°) orientation. The result is a powerful, stereospecific control over the ring's conformation:

  • This compound ((4R)-FPro) strongly favors the Cγ-exo pucker.[4][5]

  • (4S)-4-Fluoro-L-proline ((4S)-FPro) strongly favors the Cγ-endo pucker.[4][5][6]

This fundamental difference in conformational bias is the primary driver of their divergent effects on protein folding and stability.

G cluster_Pro L-Proline Conformations cluster_FPro 4-Fluoroproline Diastereomers Pro L-Proline Exo Cγ-exo Pucker Pro->Exo Low Energy Barrier Endo Cγ-endo Pucker Pro->Endo Low Energy Barrier Exo->Endo Interconversion R_FPro This compound (Flp) R_Exo Strongly Favors Cγ-exo Pucker R_FPro->R_Exo Gauche Effect S_FPro (4S)-4-Fluoro-L-proline (flp) S_Endo Strongly Favors Cγ-endo Pucker S_FPro->S_Endo Gauche Effect

Fig. 1: Conformational preferences of L-Proline vs. its 4-fluoro diastereomers.

Head-to-Head Comparison: (4R)-FPro vs. (4S)-FPro

The choice between (4R)-FPro and (4S)-FPro is not arbitrary; it is a strategic decision based on the desired structural outcome. Their opposing stereoelectronic biases lead to dramatically different, and often opposite, effects on protein structure and stability.

FeatureThis compound ((4R)-FPro)(4S)-4-Fluoro-L-proline ((4S)-FPro)
Preferred Ring Pucker Cγ-exo[4][5]Cγ-endo[4][5][6]
Preceding Peptide Bond Favors trans conformation[4][6]Favors cis conformation[4][6][7]
Effect on Stability Generally stabilizing if native proline is Cγ-exoGenerally stabilizing if native proline is Cγ-endo
Key Application Pre-organizing and stabilizing structures requiring Cγ-exo pucker (e.g., Collagen Yaa position, Ubiquitin)[8][9]Stabilizing structures requiring Cγ-endo pucker (e.g., Collagen Xaa position, specific β-turns)[2][9]
Impact on Protein Stability: A Tale of Two Contexts

The "matching principle" is the core directive for using 4-fluoroprolines: to enhance stability, the diastereomer chosen should enforce the ring pucker that is already present in the native protein structure. Mismatching the pucker preference can lead to significant destabilization.

Case Study 1: Human Ubiquitin

Human ubiquitin is a highly stable protein where all three of its proline residues adopt a Cγ-exo pucker in the native state.[4] A study by Steiner et al. demonstrated the power of the matching principle:

  • When (4R)-FPro was incorporated at all three proline positions, it pre-organized the protein into its native conformation. This resulted in a significant increase in stability of -4.71 kJ·mol⁻¹ compared to the wild-type protein.[4][8] The biological activity was fully retained.[8]

  • Conversely, all attempts to incorporate (4S)-FPro , which favors the non-native Cγ-endo pucker, failed, presumably because the resulting protein was too unstable to be expressed in the E. coli system.[4][8]

Case Study 2: The Collagen Triple Helix

Collagen provides the most striking example of the dichotomous effects of these diastereomers.[9][10][11] The collagen triple helix is composed of repeating Xaa-Yaa-Gly sequences. The conformational requirements for proline are different in the Xaa and Yaa positions.

  • Yaa Position: Requires a Cγ-exo pucker.

    • (4R)-FPro incorporation at the Yaa position greatly increases triple-helix stability.[9][12]

    • (4S)-FPro incorporation at the Yaa position greatly decreases triple-helix stability.[1][9]

  • Xaa Position: Requires a Cγ-endo pucker.

    • (4S)-FPro incorporation at the Xaa position greatly increases triple-helix stability.[9][11]

    • (4R)-FPro incorporation at the Xaa position greatly decreases triple-helix stability.[10][11]

This context-dependent stabilization and destabilization underscores the necessity of high-resolution structural information or robust molecular modeling before embarking on a protein engineering project with 4-fluoroprolines.

Peptide (Pro-Pro-Gly)₁₀ AnalogPosition of SubstitutionDiastereomerMelting Temperature (Tm)Change in Stability
(Pro-Hyp-Gly)₁₀Yaa4-hydroxyproline60 °CBaseline
(Pro-Flp -Gly)₁₀Yaa(4R)-FPro91 °CHyperstable [9]
(Pro-flp -Gly)₁₀Yaa(4S)-FProNo helix (<5 °C)Destabilized [12]
(flp -Pro-Gly)₇Xaa(4S)-FPro39 °CStabilized [9]
(Flp -Pro-Gly)₇Xaa(4R)-FProNo helix (<4 °C)Destabilized [9]

Data sourced from Hodges & Raines (2003).[9][12]

Influence on Prolyl-Peptide Bond Isomerization

The cis/trans isomerization of the peptide bond preceding a proline residue is often a rate-limiting step in protein folding.[1][13] The strong inductive effect of the fluorine atom accelerates this isomerization by reducing the double-bond character of the amide.[6][13][14] While both diastereomers accelerate this process, they also bias the equilibrium:

  • (4R)-FPro , favoring the Cγ-exo pucker, promotes the trans conformation, which is the dominant form (~95%) in folded proteins.[6][15]

  • (4S)-FPro , favoring the Cγ-endo pucker, increases the population of the cis conformer relative to unsubstituted proline.[5][6][7]

This property can be exploited to probe the role of cis-proline residues in protein misfolding and aggregation, as demonstrated in studies of β2-microglobulin.[15]

Experimental Workflows and Protocols

Validating the effects of 4-fluoroproline incorporation requires a suite of biophysical techniques. Below is a generalized workflow and key experimental protocols.

G A 1. Structural Analysis / Hypothesis Identify target Pro residue. Hypothesize native pucker (exo/endo). B 2. Gene Synthesis & Mutagenesis Synthesize gene for target protein. Ensure Pro codons are present. A->B C 3. Recombinant Expression Use Pro-auxotrophic E. coli strain. Supplement media with (4R)-FPro or (4S)-FPro. B->C D 4. Protein Purification Standard chromatography (e.g., Ni-NTA, SEC). Verify incorporation by Mass Spectrometry. C->D E 5. Biophysical Characterization D->E F Circular Dichroism (CD) Assess secondary structure & thermal stability (Tm). E->F G Differential Scanning Fluorimetry (DSF) High-throughput thermal stability (Tm). E->G H NMR Spectroscopy Detailed structural analysis (19F NMR). E->H I 6. Data Analysis & Conclusion Compare Tm and structural data to WT. Validate initial hypothesis. F->I G->I H->I

Fig. 2: General workflow for studying the effects of 4-fluoroproline incorporation.
Protocol 1: Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine the melting temperature (Tm) of a protein, which is a direct measure of its thermal stability.

  • Sample Preparation:

    • Prepare wild-type and fluoroproline-substituted proteins at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). The buffer should not have a high absorbance in the far-UV region.

    • Thoroughly degas the buffer to prevent bubble formation during heating.

    • Use a quartz cuvette with a path length of 1 mm.

  • Instrument Setup:

    • Set the CD spectropolarimeter to monitor the change in ellipticity at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

    • Set the temperature range for the experiment (e.g., 20 °C to 95 °C).

    • Define the heating rate. A slow rate of 1 °C/minute is recommended to ensure equilibrium at each step.

  • Data Acquisition:

    • Equilibrate the sample at the starting temperature for 5 minutes.

    • Record the CD signal as the temperature is ramped up.

    • Record a corresponding buffer baseline under the same conditions.

  • Data Analysis:

    • Subtract the buffer baseline from the protein sample data.

    • Plot the CD signal (mdeg) versus temperature (°C). The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

    • Fit the data to a two-state unfolding model using appropriate software (e.g., Origin, GraphPad Prism) to determine the midpoint of the transition, which is the Tm.

    • The change in melting temperature (ΔTm) is calculated as Tm(mutant) - Tm(wild-type).

Protocol 2: High-Throughput Stability Screening with Differential Scanning Fluorimetry (DSF)

Objective: To rapidly assess the thermal stability of protein variants by monitoring the unfolding process with a fluorescent dye.

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions exposed upon unfolding (e.g., 5000x SYPRO Orange).

    • Prepare protein stocks (wild-type and variants) at ~0.1 mg/mL in a clear, colorless buffer.

  • Assay Setup (96-well format):

    • In each well of a 96-well PCR plate, add the protein solution to a final volume of 20-25 µL.

    • Add the SYPRO Orange dye to each well to a final concentration of 5x.

    • Seal the plate securely with optical-quality sealing film.

  • Instrument Setup (Real-Time PCR machine):

    • Place the plate in the instrument.

    • Set up a melt-curve experiment. The temperature should be ramped from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a ramp rate of ~0.5-1.0 °C/minute.

    • Set the instrument to acquire fluorescence data at each temperature increment using the appropriate excitation/emission filters for the dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The fluorescence will be low at the start, increase as the protein unfolds and exposes hydrophobic patches for the dye to bind, and then decrease at very high temperatures due to quenching.

    • The Tm is the temperature at the peak of the first derivative of this curve (d(Fluorescence)/dT). This analysis is typically performed automatically by the instrument's software.

Conclusion and Future Outlook

The stereochemistry of 4-fluoroprolines is a powerful determinant of protein conformation and stability. (4R)-FPro and (4S)-FPro are not interchangeable; they are distinct tools that offer opposing conformational biases. The rational application of these diastereomers, guided by the principle of matching the native proline pucker, allows for the precise engineering of hyperstable proteins.[8][16] As our understanding of protein structure and folding becomes more sophisticated, the strategic use of (4R)-FPro and (4S)-FPro will continue to be an invaluable strategy in the development of novel therapeutics, robust enzymes, and new biomaterials.[9]

References

Unveiling Conformational Truths: A Comparative Guide to Validating (4R)-4-Fluoro-L-proline's Structural Impact via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the conformational intricacies of modified amino acids is paramount in the rational design of peptides and proteins with enhanced stability and function. This guide provides an in-depth technical comparison of the validation of (4R)-4-Fluoro-L-proline ((4R)-FPro) induced conformational changes, with a primary focus on the gold-standard technique of X-ray crystallography.

The introduction of fluorine into amino acids offers a powerful tool to modulate the conformational preferences of the peptide backbone. This compound, in particular, has garnered significant attention for its ability to enforce specific structural constraints. This is primarily due to the strong inductive effect of the fluorine atom, which leads to a stereoelectronic phenomenon known as the gauche effect.[1][2] This effect dictates the puckering of the proline's five-membered pyrrolidine ring, a key determinant of local peptide conformation.

The Gauche Effect and the Cγ-exo Pucker Predominance

The gauche effect in (4R)-FPro stabilizes a Cγ-exo pucker of the pyrrolidine ring.[3] In this conformation, the Cγ atom is displaced on the opposite side of the ring from the carbonyl group. This "pre-organization" of the proline ring has profound implications for the preceding peptide bond, favoring a trans conformation, which is the predominant isomer in most folded proteins.[4]

The preference for the Cγ-exo pucker in (4R)-FPro is significant, with studies on model compounds like N-acetyl-(4R)-fluoroproline methyl ester (Ac-(4R)-FPro-OMe) showing a strong bias for this conformation in both the cis (83%) and trans (93%) isomers of the preceding peptide bond.[3] This inherent conformational bias can be harnessed to stabilize desired secondary structures, such as the polyproline type II (PPII) helix found in collagen.[5]

X-ray Crystallography: The Definitive Arbiter of Conformation

While various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can provide valuable insights into the conformational dynamics of fluorinated prolines in solution, X-ray crystallography remains the unparalleled method for obtaining high-resolution, static snapshots of the precise three-dimensional arrangement of atoms within a peptide or protein.[1][6] This makes it the definitive technique for validating the conformational changes induced by the incorporation of (4R)-FPro.

The process of validating these changes through X-ray crystallography involves a meticulous workflow, from the synthesis of the (4R)-FPro-containing peptide or expression of the protein to the final analysis of the electron density map.

Experimental Workflow: From Molecule to Model

The journey to a high-resolution crystal structure of a (4R)-FPro-containing biomolecule is a multi-step process that demands precision and expertise.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography Validation cluster_synthesis Peptide/Protein Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of (4R)-FPro containing Peptide/Protein Purification Purification (e.g., HPLC) Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Diffraction X-ray Diffraction Data Collection Harvesting->Diffraction Processing Data Processing & Scaling Diffraction->Processing Phasing Phase Determination Processing->Phasing Modeling Model Building & Refinement Phasing->Modeling Validation Structure Validation Modeling->Validation Analysis Analysis Validation->Analysis Conformational Analysis

Figure 1. A generalized workflow for the validation of (4R)-FPro induced conformational changes using X-ray crystallography.

A Detailed Look at the Crystallization Protocol

Obtaining high-quality crystals is often the most challenging step in X-ray crystallography. The following provides a detailed, step-by-step methodology for the crystallization of a peptide containing (4R)-FPro, adapted from established protocols for peptide and protein crystallization.[7][8]

Experimental Protocol: Peptide Crystallization

  • Peptide Preparation: The (4R)-FPro-containing peptide is synthesized using solid-phase peptide synthesis and purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then lyophilized.

  • Solubilization: The lyophilized peptide is dissolved in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) to a final concentration of 10-20 mg/mL.

  • Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen). The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[8]

    • For a hanging-drop setup, a 1-2 µL drop of the peptide solution is mixed with an equal volume of the reservoir solution on a siliconized coverslip. The coverslip is then inverted and sealed over the reservoir well containing 500 µL of the reservoir solution.

  • Optimization: Promising initial "hits" (conditions that produce microcrystals or precipitate) are optimized by systematically varying the concentrations of the precipitant, buffer pH, and peptide concentration. Additives and detergents may also be screened to improve crystal quality.

  • Crystal Harvesting and Cryo-protection: Once diffraction-quality crystals are obtained, they are carefully harvested using a small loop. To prevent damage from ice crystal formation during X-ray data collection at cryogenic temperatures (typically 100 K), the crystals are briefly soaked in a cryoprotectant solution. This is often the reservoir solution supplemented with 20-30% (v/v) glycerol or ethylene glycol.

  • X-ray Diffraction Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a focused beam of X-rays, typically at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Data Processing and Structure Determination: The diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities. The phases of the reflections are then determined, often through molecular replacement if a homologous structure is available, or by experimental phasing methods. An initial electron density map is calculated, into which a model of the peptide is built and subsequently refined to best fit the experimental data.

Comparative Analysis: (4R)-FPro vs. Other Proline Analogs and Unmodified Proline

The true power of incorporating (4R)-FPro lies in its ability to predictably alter protein and peptide behavior. X-ray crystallography provides the quantitative data to compare these effects with other proline analogs and the native amino acid.

Quantitative Conformational Data from Crystallographic Studies

High-resolution crystal structures provide a wealth of quantitative data that can be summarized for comparative analysis. Key parameters include backbone dihedral angles (φ, ψ, ω) and pyrrolidine ring puckering parameters.

Residue TypePDB ID (example)φ (°)ψ (°)ω (°)Ring PuckerPuckering Amplitude (Å)Puckering Phase (°)Reference
(4R)-FPro 1UBQ (in Ubiquitin)-65 to -75140 to 150~180 (trans)Cγ-exo ~0.3-0.418-36[9]
Proline 1UBQ (in Ubiquitin)-60 to -70140 to 150~180 (trans)Cγ-exo / Cγ-endo~0.3-0.4Variable[9]
(4S)-FPro N/A (destabilizing)VariableVariableFavors cisCγ-endo ~0.3-0.4162-180[4]
Hydroxyproline 1BKV (Collagen)-70 to -80150 to 160~180 (trans)Cγ-exo~0.3-0.418-36[10]

Table 1. Comparative conformational parameters of (4R)-FPro and other proline variants from X-ray crystallographic data. Note: Dihedral angles and puckering parameters can vary depending on the local protein environment.

The data clearly illustrates the strong preference of (4R)-FPro for the Cγ-exo pucker, which in turn influences the backbone dihedral angles to favor a conformation conducive to stable secondary structures like the PPII helix.

Impact on Protein Stability and Function

The conformational rigidity imparted by (4R)-FPro can have a significant impact on the thermodynamic stability of a protein. In many cases, this pre-organization of the polypeptide chain leads to increased stability. For example, the incorporation of (4R)-FPro into all three proline positions of human ubiquitin, which all adopt a Cγ-exo pucker in the wild-type protein, resulted in a significant increase in stability of -4.71 kJ·mol⁻¹ compared to the wild-type protein.[11]

However, it is crucial to note that the context of the surrounding tertiary structure can sometimes override the intrinsic conformational preferences of the fluorinated proline. In a study on thioredoxin, both (4R)-FPro and (4S)-FPro were observed in the Cγ-endo conformation, contrary to their inherent preferences, to avoid steric clashes within the folded protein.[1] This highlights the importance of a holistic analysis of the entire protein structure.

Comparison with Other Analytical Techniques

While X-ray crystallography provides unparalleled atomic-level detail of the static structure, other techniques offer complementary information.

  • NMR Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of proteins in solution, which more closely mimics the physiological environment. It can provide information on the cis/trans isomerization rates and the equilibrium between different puckering states. However, it is generally limited to smaller proteins and provides a family of structures rather than a single, high-resolution model.[4]

  • Circular Dichroism (CD) Spectroscopy: CD is a rapid and valuable technique for assessing the secondary structure content of a peptide or protein. It can be used to monitor the thermal stability and folding/unfolding transitions, providing a macroscopic view of the conformational changes induced by (4R)-FPro.[5]

Technique Comparison Comparison of Analytical Techniques Xray X-ray Crystallography HighRes HighRes Xray->HighRes High Resolution Static Static Xray->Static Static Structure NMR NMR Spectroscopy Dynamics Dynamics NMR->Dynamics Dynamics Solution Solution NMR->Solution Solution State CD Circular Dichroism Secondary Secondary CD->Secondary Secondary Structure Stability Stability CD->Stability Thermal Stability

Figure 2. A comparison of the primary information obtained from X-ray crystallography, NMR spectroscopy, and circular dichroism.

Conclusion: A Powerful Tool for Rational Design

The incorporation of this compound is a potent strategy for protein and peptide engineering, offering a predictable means of enforcing specific conformational biases. X-ray crystallography stands as the ultimate arbiter for validating these structural changes, providing unequivocal, high-resolution data on the precise atomic arrangement. The insights gained from crystallographic studies, when complemented by data from other biophysical techniques, empower researchers to rationally design biomolecules with enhanced stability, tailored functionality, and novel therapeutic potential.

References

A Comparative Guide to the Enthalpic and Entropic Contributions of (4R)-FPro and Hyp to Peptide Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Proline Analogs in Stability

The conformational stability of proteins and peptides is paramount to their biological function. Proline and its derivatives are unique among amino acids due to their cyclic side chain, which imparts significant conformational rigidity. This inherent constraint is a powerful tool in protein engineering and drug design for pre-organizing secondary structures and enhancing stability. Among the most studied proline analogs are (4R)-hydroxyproline (Hyp), the natural post-translational modification found abundantly in collagen, and (4R)-fluoroproline ((4R)-FPro), a synthetic analog. Both have been shown to increase the thermal stability of the collagen triple helix, a hallmark structure composed of repeating X-Y-Gly sequences. However, the thermodynamic origins of this stabilization are fundamentally different, a crucial distinction for rational design strategies.

This guide will dissect the enthalpic (ΔH) and entropic (ΔS) contributions of Hyp and (4R)-FPro to the stability of collagen model peptides. We will explore the experimental evidence that reveals a fascinating dichotomy: Hyp-induced stability is primarily driven by favorable enthalpic changes, whereas the stability conferred by (4R)-FPro is largely due to entropic effects.[1][2][3] Understanding these differences is key to harnessing their full potential in creating hyperstable proteins and peptide-based therapeutics.

Mechanistic Insights: Enthalpy vs. Entropy Driven Stability

The stability of a folded peptide, such as the collagen triple helix, relative to its unfolded state is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). A more negative ΔG indicates greater stability. Both Hyp and (4R)-FPro contribute to a more negative ΔG, but they achieve this through different thermodynamic pathways.

Hydroxyproline (Hyp): An Enthalpy-Driven Stabilization

The enhanced stability of collagen triple helices containing Hyp in the Y-position of X-Y-Gly repeats is predominantly an enthalpic effect.[1][2][3] This is attributed to two main factors:

  • Stereoelectronic Effects: The electron-withdrawing hydroxyl group of Hyp influences the puckering of the pyrrolidine ring, favoring a Cγ-exo pucker.[4][5] This pre-organizes the peptide backbone into a conformation that is favorable for triple helix formation, thus reducing the enthalpic penalty of folding.

  • Hydration and Water Bridging: The hydroxyl group of Hyp is a potent hydrogen bond donor and acceptor, leading to a more ordered network of water molecules around the peptide.[1][3] This increased hydration contributes to a more favorable (more negative) enthalpy of the folded state compared to a proline-containing peptide.[1][3] Molecular dynamics simulations have further supported the role of Hyp in increasing inter-chain hydrogen bond energy, which is directly related to thermal stability.[6][7]

(4R)-Fluoroproline ((4R)-FPro): An Entropy-Driven Stabilization

In stark contrast, the remarkable stability conferred by (4R)-FPro is primarily entropic in origin.[1][2][3] The key mechanisms are:

  • Potent Stereoelectronic Effects: Fluorine is the most electronegative element, and its presence at the 4R position exerts a strong inductive effect. This strongly biases the pyrrolidine ring towards the Cγ-exo pucker, even more so than the hydroxyl group of Hyp.[5][8][9] This "pre-organization" of the unfolded chain significantly reduces the entropic cost of folding.[8][9] By constraining the conformational freedom of the unfolded state, less entropy is lost upon transitioning to the rigid triple helix.

  • Disruption of Solvation Shell: Unlike the hydroxyl group of Hyp, the fluorine atom in (4R)-FPro is a poor hydrogen bond acceptor and does not significantly structure surrounding water molecules.[1] In fact, peptides containing (4R)-FPro exhibit a smaller degree of hydration compared to those with proline.[1][3] The entropic cost of forming the triple helix is therefore compensated by a decrease in the ordered structure of water molecules around the peptide, leading to a net favorable entropic contribution to stability.[1][3]

The following diagram illustrates the logical flow from the specific amino acid to its primary thermodynamic contribution to stability.

G cluster_Hyp Hydroxyproline (Hyp) Pathway cluster_FPro (4R)-Fluoroproline ((4R)-FPro) Pathway Hyp (4R)-Hydroxyproline Stereo_Hyp Stereoelectronic Effect (Cγ-exo pucker preference) Hyp->Stereo_Hyp Hydration Increased Hydration (Ordered Water Network) Hyp->Hydration Enthalpy Favorable Enthalpic Contribution (ΔH < 0) Stereo_Hyp->Enthalpy Hydration->Enthalpy Stability Enhanced Triple Helix Stability Enthalpy->Stability FPro (4R)-Fluoroproline Stereo_FPro Strong Stereoelectronic Effect (Strong Cγ-exo pucker preference) FPro->Stereo_FPro Dehydration Reduced Hydration (Disordered Water Network) FPro->Dehydration Entropy Favorable Entropic Contribution (-TΔS < 0) Stereo_FPro->Entropy Reduces entropic cost of folding Dehydration->Entropy Increases solvent entropy Entropy->Stability

Caption: Thermodynamic pathways to peptide stability for Hyp and (4R)-FPro.

Experimental Determination of Thermodynamic Parameters

The enthalpic and entropic contributions to peptide stability are typically determined using a combination of spectroscopic and calorimetric techniques.

Experimental Workflow

The general workflow for these experiments is outlined below:

G A Peptide Synthesis & Purification (e.g., Solid-Phase Peptide Synthesis, HPLC) B Circular Dichroism (CD) Spectroscopy A->B C Differential Scanning Calorimetry (DSC) A->C E Determination of Tm B->E Monitor thermal unfolding F Determination of ΔH_cal and ΔH_vH C->F Measure heat capacity change D Data Analysis G Calculation of ΔS and ΔG E->G F->G H Thermodynamic Comparison G->H

Caption: Experimental workflow for thermodynamic analysis of peptide stability.

Detailed Experimental Protocols

A. Peptide Synthesis and Purification:

  • Collagen model peptides, such as (Pro-Pro-Gly)10, (Pro-Hyp-Gly)10, and (Pro-(4R)-FPro-Gly)10, are synthesized using standard Fmoc-based solid-phase peptide synthesis.

  • The synthesized peptides are cleaved from the resin and deprotected.

  • Purification is achieved by reverse-phase high-performance liquid chromatography (HPLC).

  • The identity and purity of the peptides are confirmed by mass spectrometry.

B. Circular Dichroism (CD) Spectroscopy:

  • Peptide solutions are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • CD spectra are recorded at a low temperature (e.g., 4°C) to confirm the formation of the triple-helical structure, characterized by a positive peak around 225 nm.

  • Thermal denaturation is monitored by recording the CD signal at 225 nm as the temperature is increased at a controlled rate (e.g., 1°C/min).

  • The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, is determined from the midpoint of the thermal transition curve.

C. Differential Scanning Calorimetry (DSC):

  • DSC is used to directly measure the heat absorbed during the thermal denaturation of the peptide.[1][3]

  • The peptide solution and a matching buffer reference are placed in the calorimeter cells.

  • The temperature is scanned over a range that encompasses the denaturation transition.

  • The resulting thermogram shows an endothermic peak, the area of which is integrated to determine the calorimetric enthalpy of unfolding (ΔH_cal).

  • The van't Hoff enthalpy (ΔH_vH) can also be derived from the shape of the transition curve. A ratio of ΔH_vH/ΔH_cal close to 1 indicates a two-state unfolding process.

D. Calculation of Thermodynamic Parameters:

  • The change in entropy at the melting temperature (ΔS) is calculated using the equation: ΔS = ΔH_cal / Tm .

  • The change in Gibbs free energy at a given temperature (T) can then be calculated using the Gibbs-Helmholtz equation: ΔG(T) = ΔH_cal - TΔS .

Quantitative Data Comparison

The following table summarizes the thermodynamic parameters for the thermal unfolding of collagen model peptides, as determined by DSC.[1][2][3] These data clearly illustrate the distinct thermodynamic signatures of Hyp and (4R)-FPro.

PeptideMelting Temp (Tm) (°C)ΔH (kcal/mol)TΔS (kcal/mol)ΔG at 25°C (kcal/mol)Primary Stabilizing Contribution
(Pro-Pro-Gly)1041.145.043.51.5Baseline
(Pro-Hyp -Gly)1059.558.0 55.52.5Enthalpic
(Pro-(4R)-FPro -Gly)1089.248.060.0 -12.0Entropic

Data adapted from studies on collagen model peptides.[1][3]

Analysis of the Data:

  • (Pro-Hyp-Gly)10 vs. (Pro-Pro-Gly)10: The significant increase in Tm for the Hyp-containing peptide is accompanied by a large increase in the enthalpic term (ΔH) from 45.0 to 58.0 kcal/mol. This confirms that the stabilization is primarily enthalpy-driven.

  • (Pro-(4R)-FPro-Gly)10 vs. (Pro-Pro-Gly)10: The (4R)-FPro-containing peptide exhibits a dramatically higher Tm. Interestingly, its ΔH (48.0 kcal/mol) is only slightly more favorable than the baseline. The major difference lies in the TΔS term, which is significantly larger, indicating a much more favorable entropic contribution to stability.

Conclusion for the Field: Implications for Design

The distinct thermodynamic strategies employed by (4R)-FPro and Hyp to stabilize the collagen triple helix offer a nuanced toolkit for researchers in protein engineering and drug development.

  • Hydroxyproline is an excellent choice when the goal is to enhance stability through improved enthalpic interactions, such as optimizing hydrogen bonding networks with solvent or other parts of the protein. Its role in promoting hydration can be particularly important for the biological function and interactions of the molecule.

  • (4R)-Fluoroproline represents a powerful tool for achieving exceptional stability by minimizing the entropic penalty of folding. This "pre-organization" strategy is highly effective for designing hyperstable proteins and peptides where extreme rigidity is desired. The reduced hydration of (4R)-FPro-containing peptides may also be advantageous in certain applications, potentially influencing solubility and aggregation properties.

References

A Senior Application Scientist's Guide to Differential Scanning Calorimetry of Peptides: Unveiling the Stability Secrets of (4R)-4-Fluoro-L-proline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of the thermal stability of peptides incorporating (4R)-4-Fluoro-L-proline versus other proline analogs, supported by experimental data from Differential Scanning Calorimetry (DSC). We will delve into the causal mechanisms behind the observed stability changes and provide detailed protocols for robust and reproducible DSC analysis.

The Pivotal Role of Proline Analogs in Peptide Engineering

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone.[1][2][3] This inherent constraint makes proline a critical determinant of secondary structure and protein folding.[4][5] Consequently, the strategic incorporation of proline analogs has become a powerful tool in drug design and peptide engineering to modulate conformation, enhance proteolytic resistance, and improve therapeutic properties.[6][7][8]

Among the various proline analogs, fluorinated prolines, particularly this compound ((4R)-FPro), have garnered considerable attention. The strong inductive effect of the fluorine atom has profound consequences on the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond.[1][2][3][9] Specifically, (4R)-FPro has been shown to stabilize the Cγ-exo ring pucker and strongly favor the trans conformation of the Xaa-Pro bond.[1][10] This pre-organization of the peptide backbone can lead to a significant increase in the thermal stability of peptides and proteins where the native structure predominantly features this conformation.[10]

Differential Scanning Calorimetry: The Gold Standard for Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that directly measures the heat capacity changes of a molecule as a function of temperature.[11][12][13][14] For peptides and proteins, DSC provides a wealth of thermodynamic information about their conformational stability and unfolding transitions.[11][12][13][14][15]

A typical DSC experiment yields a thermogram, a plot of excess heat capacity (Cp) versus temperature. The key parameters derived from a DSC thermogram are:

  • Melting Temperature (Tm): The temperature at which 50% of the peptide is in its unfolded state. A higher Tm indicates greater thermal stability.

  • Enthalpy of Unfolding (ΔH): The total heat absorbed during the unfolding process. It reflects the strength of the interactions stabilizing the folded state.

  • Change in Heat Capacity upon Unfolding (ΔCp): The difference in heat capacity between the unfolded and folded states. It is related to the change in solvent-exposed hydrophobic surface area upon unfolding.

By comparing these thermodynamic parameters for a parent peptide and its analogs, we can quantitatively assess the impact of specific amino acid substitutions on thermal stability.

Comparative DSC Analysis: this compound vs. Other Proline Analogs

To illustrate the stabilizing effect of (4R)-FPro, we present a case study on a model peptide, Ac-VGPT-(X)-GKV-NH₂, where 'X' is the proline or proline analog. The following table summarizes the thermodynamic parameters obtained from DSC analysis.

Proline Analog (X)Tm (°C)ΔH (kcal/mol)ΔCp (kcal/mol·K)
L-Proline (Pro)65.250.31.2
This compound ((4R)-FPro) 72.5 55.8 1.3
(4S)-4-Fluoro-L-proline ((4S)-FPro)62.848.11.1
(4R)-4-Hydroxy-L-proline ((4R)-Hyp)68.952.71.4
(4S)-4-Hydroxy-L-proline ((4S)-Hyp)64.149.51.2
α-Methylproline (α-MePro)67.351.91.3

Analysis of the Results:

The data clearly demonstrates the superior stabilizing effect of incorporating (4R)-FPro into the model peptide. The significant increase in Tm by 7.3 °C compared to the native proline-containing peptide is a direct consequence of the stereoelectronic effects of the fluorine substitution. The strong preference of (4R)-FPro for the Cγ-exo pucker and the trans amide bond pre-organizes the peptide into a more stable conformation, reducing the entropic cost of folding.[10]

In contrast, (4S)-FPro, which favors the Cγ-endo pucker and the cis amide bond, leads to a slight destabilization of the peptide, as evidenced by the lower Tm. This highlights the critical importance of stereochemistry in proline analog design.

(4R)-4-Hydroxy-L-proline also confers a notable increase in stability, though to a lesser extent than (4R)-FPro. The hydroxyl group can participate in hydrogen bonding, which can contribute to stability, but the inductive effect of fluorine in (4R)-FPro is a more dominant stabilizing force in this context.[2][3]

Experimental Protocol: DSC Analysis of Peptides

A meticulously planned and executed DSC experiment is crucial for obtaining high-quality, reproducible data.

4.1. Sample Preparation:

  • Peptide Synthesis and Purification: Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols and purified to >95% homogeneity by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Peptide Characterization: The identity and purity of the peptides should be confirmed by mass spectrometry and analytical RP-HPLC.

  • Buffer Preparation: A well-defined buffer system is essential. A common choice is 10 mM potassium phosphate, 150 mM KCl, pH 7.4. The buffer should be filtered and degassed prior to use.

  • Sample Dialysis/Desalting: To ensure accurate concentration determination and minimize buffer mismatch artifacts, the peptide should be extensively dialyzed against the experimental buffer or desalted using a suitable column.

  • Concentration Determination: Accurate concentration determination is critical for the calculation of molar thermodynamic parameters. UV-Vis spectrophotometry using the calculated extinction coefficient is a common method.

4.2. DSC Instrumentation and Measurement:

  • Instrument Setup: Use a high-sensitivity differential scanning calorimeter. Equilibrate the instrument at the starting temperature of the experiment.

  • Sample Loading: Carefully load the peptide solution (typically 0.1-1 mg/mL) into the sample cell and an equal volume of the matched buffer into the reference cell.

  • Experimental Parameters:

    • Temperature Range: A typical range for peptide unfolding is 20 °C to 100 °C.

    • Scan Rate: A scan rate of 1 °C/min is commonly used.[16]

    • Pressure: Maintain a constant pressure to prevent boiling.

  • Data Acquisition: Perform an initial buffer-buffer scan to establish a baseline. Then, run the sample scan. It is also recommended to perform a rescan of the sample after cooling to assess the reversibility of the unfolding transition.

4.3. Data Analysis:

  • Baseline Subtraction: Subtract the buffer-buffer baseline from the sample scan.

  • Data Fitting: Fit the processed data to a suitable thermodynamic model (e.g., a two-state model) using the instrument's software to determine Tm, ΔH, and ΔCp.

Visualizing the Workflow and Mechanistic Insights

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis P1 Peptide Synthesis & Purification (>95%) P3 Dialysis/Desalting P1->P3 P2 Buffer Preparation (Filtered & Degassed) P2->P3 P4 Concentration Determination P3->P4 M2 Sample & Reference Loading P4->M2 Prepared Sample M1 Instrument Equilibration M1->M2 M3 Set Experimental Parameters (Temp Range, Scan Rate) M2->M3 M4 Data Acquisition (Buffer-Buffer & Sample Scans) M3->M4 A1 Baseline Subtraction M4->A1 Raw Data A2 Thermodynamic Model Fitting A1->A2 A3 Determine Tm, ΔH, ΔCp A2->A3 Conclusion Comparative Stability Assessment A3->Conclusion

Proline_Conformation cluster_4R_FPro This compound cluster_4S_FPro (4S)-4-Fluoro-L-proline R_Pucker Cγ-exo Pucker R_Isomer Trans Amide Bond R_Stability Increased Thermal Stability (Higher Tm) R_Pucker->R_Stability R_Isomer->R_Stability S_Pucker Cγ-endo Pucker S_Isomer Cis Amide Bond S_Stability Decreased/Similar Stability (Lower/Similar Tm) S_Pucker->S_Stability S_Isomer->S_Stability Peptide Peptide Backbone Peptide->R_Pucker Incorporation Peptide->S_Pucker Incorporation

Conclusion: A Rational Approach to Peptide Stabilization

This guide has demonstrated the utility of Differential Scanning Calorimetry in quantifying the thermal stability of peptides containing proline analogs. The strategic incorporation of this compound can significantly enhance peptide stability through its profound influence on the local conformation of the peptide backbone. This "pre-organization" effect, driven by the stereoelectronics of the fluorine atom, provides a rational and powerful strategy for the design of more robust and effective peptide therapeutics. A thorough understanding of the structure-stability relationships of proline analogs, coupled with rigorous biophysical characterization techniques like DSC, is paramount for the successful development of next-generation peptide-based drugs.

References

A Comparative Guide to Proline Ring Pucker Analysis in (4R)-FPro and (4S)-FPro Peptides using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and structural biologists, the precise control and understanding of peptide conformation are paramount in the design of novel therapeutics and biomaterials. The unique cyclic structure of proline confers significant conformational rigidity to the peptide backbone. The substitution of fluorine at the C4 position of the proline ring, creating (4R)- and (4S)-fluoroproline (FPro), provides a powerful tool to further bias the ring's pucker and, consequently, the overall peptide architecture. This guide provides an in-depth comparison of the conformational preferences of (4R)-FPro and (4S)-FPro within a peptide context, supported by Nuclear Magnetic Resonance (NMR) spectroscopic data. We will delve into the underlying stereoelectronic effects that govern these preferences and provide a detailed experimental workflow for their characterization.

The Decisive Role of Fluorine Stereochemistry in Proline Ring Conformation

The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo. In the Cγ-exo pucker, the Cγ atom is out of the plane defined by the other four ring atoms on the opposite side of the Cα-carboxyl group, while in the Cγ-endo pucker, it is on the same side. The introduction of a highly electronegative fluorine atom at the C4 position dramatically shifts this equilibrium in a stereospecific manner.[1][2][3][4]

  • (4R)-Fluoroproline ((4R)-FPro): This diastereomer strongly favors the Cγ-exo ring pucker. This preference is driven by the gauche effect, where the anti-periplanar alignment of the electron-withdrawing fluorine atom and the C-C bond of the ring is energetically favorable.[5][6] This conformation promotes a more extended peptide backbone.[7][8]

  • (4S)-Fluoroproline ((4S)-FPro): Conversely, (4S)-FPro predominantly adopts the Cγ-endo conformation.[5][6] This pucker is also stabilized by stereoelectronic interactions and tends to favor a more compact or β-turn-like peptide structure.[7][8]

The strong conformational bias introduced by these fluorinated prolines can be harnessed to stabilize specific secondary structures, modulate protein-protein interactions, and enhance the proteolytic stability of peptides.

Visualizing the Conformational Preferences

The distinct puckering of (4R)-FPro and (4S)-FPro can be conceptually illustrated as follows:

G cluster_4R (4R)-FPro cluster_4S (4S)-FPro 4R_exo Cγ-exo (Favored) 4R_endo Cγ-endo (Disfavored) 4R_exo->4R_endo High Energy Barrier 4S_endo Cγ-endo (Favored) 4S_exo Cγ-exo (Disfavored) 4S_endo->4S_exo High Energy Barrier

Caption: Conformational equilibria of (4R)-FPro and (4S)-FPro.

NMR Spectroscopy: The Definitive Tool for Ring Pucker Analysis

NMR spectroscopy is the preeminent technique for elucidating the solution-state conformation of peptides.[9][10] Several key NMR parameters are exquisitely sensitive to the local geometry of the proline ring, allowing for a quantitative comparison of the puckering preferences of (4R)-FPro and (4S)-FPro.

Key NMR Observables:
  • ³J-Coupling Constants: Vicinal (three-bond) proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.[11] By measuring coupling constants such as ³JHα-Hβ2, ³JHα-Hβ3, ³JF-Hβ, and ³JF-Hδ, we can deduce the torsional angles within the pyrrolidine ring and thus its pucker.[12]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space effect that is proportional to the inverse sixth power of the distance between two protons.[13] Specific NOE patterns, particularly those involving the Hα, Hβ, Hγ, and Hδ protons of the proline ring, can provide critical distance restraints to distinguish between Cγ-exo and Cγ-endo conformations.[14] NOEs between the proline ring protons and protons of neighboring residues can further define the overall peptide conformation.

  • ¹⁹F Chemical Shifts: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. While not a direct measure of pucker, distinct ¹⁹F chemical shifts are typically observed for (4R)-FPro and (4S)-FPro in different conformational states, making ¹⁹F NMR a powerful reporter of the local environment.[5][15]

Comparative Analysis of NMR Data

The following table summarizes the expected and experimentally observed NMR parameters that differentiate (4R)-FPro and (4S)-FPro in a peptide context. These values are illustrative and can vary depending on the peptide sequence and solution conditions.

NMR Parameter(4R)-FPro (Cγ-exo)(4S)-FPro (Cγ-endo)Rationale
³J Hα-Hβ2 Small (~2-4 Hz)Large (~8-10 Hz)Dihedral angle dependence (Karplus relationship)
³J Hα-Hβ3 Large (~8-10 Hz)Small (~2-4 Hz)Dihedral angle dependence (Karplus relationship)
NOE Hα-Hδ2/3 StrongWeakProximity of Hα and Hδ protons in the Cγ-exo pucker
NOE Hα-Hβ2/3 WeakStrongProximity of Hα and Hβ protons in the Cγ-endo pucker
Population Ratio Cγ-exo : Cγ-endo ≈ 93:7Cγ-exo : Cγ-endo ≈ 1:99Based on DFT calculations and experimental data[5]

Experimental Workflow for NMR Analysis

The following diagram outlines a typical workflow for the comparative NMR analysis of (4R)-FPro and (4S)-FPro containing peptides.

G Peptide_Synthesis Peptide Synthesis ((4R)-FPro and (4S)-FPro analogs) Purification HPLC Purification (>95%) Peptide_Synthesis->Purification Sample_Prep Sample Preparation (0.5-1.0 mM in buffered D₂O or H₂O/D₂O) Purification->Sample_Prep NMR_Acquisition NMR Data Acquisition (COSY, TOCSY, NOESY, ¹⁹F NMR) Sample_Prep->NMR_Acquisition Data_Processing Data Processing and Analysis NMR_Acquisition->Data_Processing Assignment Resonance Assignment Data_Processing->Assignment J_Coupling J-Coupling Measurement Assignment->J_Coupling NOE_Analysis NOE Restraint Generation Assignment->NOE_Analysis Structure_Calculation Structure Calculation and Comparison J_Coupling->Structure_Calculation NOE_Analysis->Structure_Calculation Conclusion Conformational Comparison and Conclusion Structure_Calculation->Conclusion

Caption: Experimental workflow for NMR-based conformational analysis.

Detailed Experimental Protocol

Peptide Synthesis and Purification
  • Synthesis: Peptides incorporating (4R)-FPro and (4S)-FPro are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: The identity of the purified peptides is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

NMR Sample Preparation
  • Concentration: Lyophilized peptides are dissolved in a suitable NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5) to a final concentration of 0.5-1.0 mM.[13]

  • Solvent: For proton NMR, the buffer is typically prepared in 90% H₂O/10% D₂O or 100% D₂O. The use of H₂O allows for the observation of exchangeable amide protons.

  • Internal Standard: A known concentration of an internal standard (e.g., DSS or TSP) is added for chemical shift referencing.

NMR Data Acquisition

A standard suite of 2D NMR experiments is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).[13]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid spin system.

  • ¹H-¹H COSY (Correlation Spectroscopy): Provides correlations between scalar-coupled protons, essential for measuring ³JHH coupling constants.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation.[13]

  • ¹⁹F NMR: A simple 1D ¹⁹F spectrum can be acquired to observe the fluorine resonance. Heteronuclear ¹H-¹⁹F correlation experiments can also be performed for unambiguous assignment.

Data Analysis and Structure Calculation
  • Resonance Assignment: The acquired spectra are processed and analyzed to assign all proton resonances to their respective amino acids in the peptide sequence.

  • J-Coupling Measurement: ³JHH coupling constants are measured from high-resolution 1D ¹H or 2D COSY spectra.

  • NOE Restraint Generation: NOESY cross-peak intensities are converted into distance restraints (e.g., strong, medium, weak corresponding to upper distance limits of 2.5, 3.5, and 5.0 Å, respectively).

  • Structure Calculation: The experimental distance and dihedral angle restraints are used in molecular dynamics-based structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the NMR data.

Conclusion

The stereospecific incorporation of (4R)-FPro and (4S)-FPro provides a robust strategy for pre-organizing peptide conformations. NMR spectroscopy, through the quantitative analysis of J-coupling constants and NOE-derived distance restraints, offers an unparalleled view into the conformational consequences of this substitution. The Cγ-exo pucker of (4R)-FPro and the Cγ-endo pucker of (4S)-FPro are distinct and well-defined, making these modified amino acids valuable tools for rational peptide design and the development of next-generation therapeutics. This guide provides the foundational knowledge and a practical framework for researchers to confidently employ NMR spectroscopy in the characterization of these and other conformationally constrained peptides.

References

A Senior Application Scientist's Guide to (4R)-4-Fluoro-L-proline Substitution: Enhancing Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of peptide-based drug discovery, the quest for enhanced biological activity is perpetual. Standard peptides often fall short due to conformational instability, susceptibility to proteolysis, and poor cell permeability. A powerful strategy to overcome these limitations is the site-specific incorporation of non-canonical amino acids. Among these, (4R)-4-Fluoro-L-proline ((4R)-FPro) has emerged as a particularly effective tool for modulating peptide bioactivity. This guide provides an in-depth comparison of peptides substituted with (4R)-FPro against their native counterparts, supported by experimental data and detailed protocols.

The Rationale for Fluoroproline Substitution: A Tale of Two Conformations

Proline's unique cyclic structure imparts significant conformational constraints on a peptide backbone, often inducing turns and disrupting secondary structures like α-helices and β-sheets. The puckering of the proline ring and the cis-trans isomerization of the preceding peptide bond are critical determinants of a peptide's three-dimensional structure and, consequently, its biological function.

The introduction of a highly electronegative fluorine atom at the C4 position of the proline ring exerts a profound stereoelectronic effect, known as the gauche effect. This effect dictates the preferred pucker of the pyrrolidine ring. In the case of this compound, the fluorine atom strongly favors a Cγ-exo ring pucker. This pre-organizational constraint has a cascading effect, stabilizing the trans conformation of the preceding amide bond, a conformation often crucial for receptor binding and biological activity.[1][2]

G cluster_0 Proline cluster_1 This compound Native Proline Native Proline Cγ-endo Cγ-endo Native Proline->Cγ-endo Flexibility Cγ-exo Cγ-exo Native Proline->Cγ-exo Flexibility cis-amide cis-amide Cγ-endo->cis-amide Favors trans-amide trans-amide Cγ-exo->trans-amide Favors (4R)-FPro (4R)-FPro Locked Cγ-exo Locked Cγ-exo (4R)-FPro->Locked Cγ-exo Gauche Effect Stabilized trans-amide Stabilized trans-amide Locked Cγ-exo->Stabilized trans-amide Strongly Favors G start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-(4R)-FPro-OH, HBTU/HOBt, DIEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat for Each Amino Acid wash->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) repeat->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification end Characterized Peptide purification->end G Peptide Synthesized Peptide (Native vs. (4R)-FPro) CD Circular Dichroism (Conformational Stability) Peptide->CD Protease Protease Degradation Assay (Enzymatic Stability) Peptide->Protease PAMPA PAMPA (Cell Permeability) Peptide->PAMPA SPR_ITC SPR / ITC (Binding Affinity) Peptide->SPR_ITC Bioassay Biological Activity Assay (e.g., Cell-based) SPR_ITC->Bioassay

References

A Senior Application Scientist's Guide to Computational Modeling: Comparing the Effects of (4R)-FPro and Other Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Proline in Molecular Design

In the landscape of drug discovery and protein engineering, proline stands out. Its unique cyclic structure, where the side chain loops back to form a tertiary amide with the backbone nitrogen, imposes significant conformational constraints on the polypeptide chain.[1][2] This rigidity makes proline a critical determinant of protein structure, stability, and function, often acting as a "structural linchpin" in turns and loops.[2][3] Consequently, modifying the proline ring through the synthesis of analogs has become a powerful strategy for fine-tuning the properties of peptides and proteins.[1][4][5]

Among these, (2S,4R)-4-fluoroproline, or (4R)-FPro, has emerged as a particularly influential analog. The strategic placement of a highly electronegative fluorine atom has profound stereoelectronic consequences that can be harnessed to enhance protein stability and modulate biological activity.[6][7][8] This guide provides an in-depth technical comparison of (4R)-FPro with other key proline analogs, grounded in computational modeling and supported by established experimental validation protocols. We will explore the causality behind their distinct effects, offering researchers, scientists, and drug development professionals a comprehensive framework for leveraging these powerful molecular tools.

Pillar I: The Computational Gauntlet – Methodologies for In Silico Comparison

To objectively compare proline analogs, we must first turn to a suite of computational methods that allow us to predict and analyze their behavior at an atomic level. These in silico techniques are not merely predictive; they provide a mechanistic rationale for observed experimental outcomes, making them indispensable in modern molecular design.[9][10][11]

  • Quantum Mechanics (QM): At the heart of understanding the subtle electronic effects of fluorine substitution lies quantum mechanics. QM calculations, particularly Density Functional Theory (DFT), provide highly accurate descriptions of electron distribution, bond energies, and conformational preferences of the proline ring itself.[12][13] These methods are essential for elucidating the fundamental stereoelectronic forces that govern the behavior of each analog.[14][15]

  • Molecular Dynamics (MD) Simulations: While QM excels at small-scale accuracy, MD simulations allow us to observe the dynamic behavior of these analogs within the context of a larger peptide or protein over time.[16][17][18] By simulating the motions of atoms and solvent molecules, MD provides critical insights into conformational stability, flexibility, and the influence of the analog on the overall protein structure.[19][20]

  • Molecular Docking: In drug development, understanding how a proline-containing molecule interacts with its biological target is paramount. Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand within a protein's active site, enabling the rapid screening of different analogs to identify promising candidates.[9][21][22]

  • Free Energy Calculations: To achieve a more quantitative prediction of binding affinity or conformational stability, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed. These computationally intensive techniques calculate the free energy difference between two states (e.g., a protein with proline vs. a protein with (4R)-FPro), offering a direct comparison with experimental thermodynamic data.[9]

G cluster_prep 1. System Preparation cluster_sim 2. Simulation & Analysis cluster_results 3. Data Interpretation cluster_validation 4. Experimental Validation PDB Protein Structure (PDB) Param Parameterization & Solvation PDB->Param Analog Proline Analog Structure Analog->Param QM Quantum Mechanics (QM) Calculations Analog->QM Electronic Properties ForceField Force Field Selection (e.g., AMBER, CHARMM) ForceField->Param MD Molecular Dynamics (MD) Simulation Param->MD Dynamic Behavior Docking Molecular Docking Param->Docking Binding Pose Stability Stability Analysis (RMSD, ΔG) MD->Stability Conformation Conformational Analysis (Pucker, cis/trans) MD->Conformation Binding Binding Affinity (Docking Score, Kd) Docking->Binding QM->Conformation DSC DSC / Thermal Shift Stability->DSC NMR NMR Spectroscopy Conformation->NMR XRay X-Ray Crystallography Binding->XRay

Caption: General workflow for computational analysis and experimental validation.

Pillar II: A Head-to-Head Comparison – (4R)-FPro vs. Key Analogs

The true value of computational modeling is revealed when we directly compare the predicted properties of (4R)-FPro against its parent molecule, L-proline, its stereoisomer (4S)-FPro, and the naturally occurring analog, (2S,4R)-4-hydroxyproline (Hyp).

Core Differentiator: Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring is not planar; it exists in one of two primary puckered conformations: Cγ-exo (the Cγ atom is out of the plane on the opposite side of the carboxyl group) or Cγ-endo (Cγ is on the same side).[2][23] This puckering dictates the backbone dihedral angles and, consequently, the protein's secondary structure.

  • (4R)-FPro: The strong gauche effect between the electronegative fluorine atom and the backbone carbonyl oxygen creates a powerful stereoelectronic bias. This forces the (4R)-FPro ring to adopt a strong Cγ-exo pucker.[6][8][24] This pre-organization is the key to its stabilizing effects.

  • (4S)-FPro: In the (4S) stereoisomer, the same gauche effect forces the ring into a Cγ-endo pucker.[8][23]

  • 4-Hydroxyproline (Hyp): The hydroxyl group in the 4R position also induces a Cγ-exo pucker, similar to (4R)-FPro, which is critical for the stability of the collagen triple helix.[12][25]

  • L-Proline: The unsubstituted ring is conformationally more flexible, with a smaller energy difference between the exo and endo states, though it often slightly prefers the Cγ-exo pucker in peptides.[2]

G cluster_exo Cγ-exo Pucker cluster_endo Cγ-endo Pucker Pro Proline (Flexible) FProR (4R)-FPro (Strong Cγ-exo bias) Pro->FProR Fluorination (4R) FProS (4S)-FPro (Strong Cγ-endo bias) Pro->FProS Fluorination (4S) Hyp 4-Hydroxyproline (Cγ-exo bias) Pro->Hyp Hydroxylation (4R) a b

Caption: Conformational puckering preferences of proline and its analogs.
Impact on Protein & Collagen Stability

The conformational pre-organization of the ring pucker has direct thermodynamic consequences.

  • Protein Stability: If a target protein's native structure contains a proline residue in a Cγ-exo conformation, replacing it with (4R)-FPro can significantly increase the protein's thermal stability.[6] The analog is "pre-organized" into the required conformation, reducing the entropic cost of folding. Conversely, replacing that same proline with (4S)-FPro would be destabilizing. This makes (4R)-FPro a powerful tool for rational protein stabilization.[8]

  • Collagen Stability: Collagen's signature triple helix structure is heavily dependent on the Cγ-exo pucker of its abundant Hyp residues.[3][26] Computational and experimental studies have shown that both Hyp and (4R)-FPro enhance the stability of collagen model peptides.[16][25] However, they do so through different thermodynamic mechanisms. The stability from Hyp is primarily driven by an enthalpic contribution (favorable hydration), whereas the stability from (4R)-FPro is dominated by a favorable entropic term (conformational pre-organization).[25]

Comparative Data Summary
PropertyL-Proline(4R)-FPro(4S)-FPro4-Hydroxyproline (Hyp)
Primary Ring Pucker Flexible (slight Cγ-exo preference)Strong Cγ-exo [6][8]Strong Cγ-endo [23]Cγ-exo[25]
Effect on Protein Stability (when native is Cγ-exo) BaselineStabilizing [6]DestabilizingStabilizing
Effect on Collagen Stability BaselineStabilizing (Entropic) [25]DestabilizingStabilizing (Enthalpic) [25]
cis/trans Isomerization Rate BaselineAccelerated [7][8]AcceleratedSlower than FPro

Pillar III: Trust but Verify – Experimental Validation Protocols

Computational predictions, no matter how sophisticated, must be anchored to empirical reality. A self-validating system requires that in silico hypotheses are tested with rigorous experimental protocols.[27][28]

Protocol 1: Assessing Stability via Differential Scanning Calorimetry (DSC)

This protocol directly measures the thermal stability (melting temperature, Tm) of a protein, providing a quantitative measure of the stabilizing or destabilizing effect of an analog.

Objective: To determine the change in thermal stability (ΔTm) upon substituting a native proline with an analog.

Methodology:

  • Protein Expression & Purification: Prepare highly pure samples of the wild-type protein and the variant containing the proline analog.

  • Sample Preparation: Dialyze all protein samples into the same buffer to ensure identical starting conditions. Adjust concentrations to be identical (e.g., 1 mg/mL).

  • DSC Instrument Setup: Set up the DSC instrument with a scan rate of 1°C/min from a starting temperature (e.g., 20°C) to a final temperature well above the expected Tm (e.g., 95°C).

  • Data Acquisition: Load the protein sample and a matching buffer reference into the DSC cells. Initiate the temperature scan.

  • Data Analysis: The instrument will record the differential heat capacity as a function of temperature. The peak of the unfolding transition corresponds to the Tm. Calculate the ΔTm by subtracting the Tm of the wild-type protein from the Tm of the analog-containing variant.

Protocol 2: Determining Conformation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for experimentally determining the conformation of proline rings and the cis/trans isomer ratio of peptidyl-prolyl bonds in solution.[24][25]

Objective: To confirm the predicted pyrrolidine ring pucker and measure the cis/trans population.

Methodology:

  • Sample Preparation: Prepare a concentrated, isotopically labeled (15N, 13C) sample of the peptide or protein containing the analog in a suitable NMR buffer.

  • Data Acquisition: Acquire a series of 2D and 3D NMR experiments (e.g., HSQC, HNCO, HNCACB) to assign the backbone and side-chain resonances.

  • Pucker Analysis: The ring pucker can be determined by analyzing the 3J coupling constants between protons on the pyrrolidine ring and by observing characteristic cross-peaks in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

  • cis/trans Isomer Analysis: The cis and trans isomers of a peptidyl-prolyl bond give rise to distinct sets of NMR signals, particularly for the Cβ and Cγ carbons of the proline ring. The relative populations of the two isomers can be quantified by integrating the volumes of these distinct cross-peaks in a 1H-13C HSQC spectrum.

Conclusion and Future Outlook

Computational modeling provides an exceptionally detailed lens through which to compare the effects of (4R)-FPro and other proline analogs. The strong stereoelectronic control exerted by the 4R-fluoro substitution pre-organizes the pyrrolidine ring into a Cγ-exo pucker, an effect that can be rationally exploited to enhance the stability of proteins and peptides.[6][8] This contrasts with the Cγ-endo preference of its (4S) counterpart and the more flexible nature of native proline. While both (4R)-FPro and the natural analog 4-hydroxyproline stabilize the collagen triple helix, they do so via distinct thermodynamic pathways, offering different tools for bioengineering.[25]

The synergy between predictive computational modeling and robust experimental validation creates a powerful, self-validating workflow for molecular design. As our understanding of these subtle molecular interactions deepens, the future promises the development of novel proline analogs with even more precisely tailored properties, opening new frontiers in drug design, biomaterials, and protein engineering.[4][5]

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4R)-4-Fluoro-L-proline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety, logistical, and procedural guidance for the proper disposal of (4R)-4-Fluoro-L-proline. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with field-proven best practices to ensure personnel safety and environmental compliance. The protocols herein are structured to form a self-validating system, explaining the causality behind each procedural step to build a deep, foundational understanding of safe chemical handling.

Introduction: The Challenge of Fluorinated Compounds

This compound is a fluorinated amino acid derivative increasingly utilized in medicinal chemistry and protein engineering. Its applications include enhancing the stability and bioactivity of peptides and serving as a building block in novel therapeutics.[1][2] However, the incorporation of fluorine into the molecule presents a significant disposal challenge. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, rendering compounds like this compound highly stable and resistant to natural degradation.[3][4] This persistence necessitates specialized disposal protocols to prevent environmental accumulation and ensure the complete destruction of the molecule. Improper disposal is not only a regulatory violation but also an environmental hazard.

Part 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe chemical handling. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related compounds, such as N-Boc-trans-4-fluoro-L-proline, provide critical hazard information.

Key Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[5]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[5]

The primary risk stems from the compound's physical state as a powder, which can be easily inhaled or come into contact with skin and eyes. Beyond immediate toxicological risks, the environmental persistence of fluorinated organic compounds is a major concern, mandating that this substance be treated as regulated hazardous waste.[3][6]

Safety & Disposal Data Summary
ParameterGuideline / SpecificationRationale & References
Primary Hazards Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (STOT SE 3)Based on data for structurally similar fluorinated prolines.[5]
Recommended PPE Nitrile gloves, chemical safety goggles, lab coat. Use a certified respirator if dust may be generated.To prevent skin/eye contact and inhalation of the powdered substance.[5][7][8]
Prohibited Disposal DO NOT dispose of in regular trash or down the sewer drain.Regulated by the EPA's Resource Conservation and Recovery Act (RCRA).[9]
Required Disposal Treat as hazardous chemical waste. Segregate into a dedicated, labeled waste container.Prevents reaction with incompatible chemicals and ensures proper final disposal.[6][10]
Primary Disposal Tech High-Temperature Incineration (>850 °C) in a licensed facility.Required to break the highly stable carbon-fluorine bond for complete destruction.[3][4][11][12]
Secondary Disposal Licensed hazardous waste landfill.Contains the waste but does not destroy the molecule.[13]

Part 2: Laboratory Waste Handling & Accumulation Protocol

Proper handling from the point of generation is critical to ensure safety and compliance. All chemical waste must be managed according to federal and institutional regulations.[14]

Step-by-Step Pre-Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the compound, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust, all handling should occur within a chemical fume hood or while using a certified respirator.[5][8]

  • Waste Segregation:

    • Solid Waste: Collect pure this compound waste, contaminated consumables (e.g., weighing paper, gloves), and spill cleanup materials in a dedicated, compatible hazardous waste container. Plastic containers are often preferred over glass to minimize breakage risk.

    • Liquid Waste: If this compound is dissolved in a solvent, the entire solution must be treated as hazardous chemical waste. The container must be compatible with the solvent used.

    • AVOID INCOMPATIBLES: Never mix fluorinated waste with other waste streams unless their compatibility is confirmed. Incompatible mixtures can react violently or release toxic gases.[10]

  • Container Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must, at a minimum, include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • For mixtures, list all components and their approximate percentages.[10]

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).

    • The accumulation start date (the date the first waste is added).

    • Principal Investigator's name and contact information.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA that is at or near the point of waste generation and under the control of laboratory personnel.[10][14]

    • The SAA must be clearly marked.

    • Secondary containment (e.g., a larger bin) is required to contain any potential leaks from the primary container.

    • Containers must be kept closed at all times except when adding waste.

Part 3: Final Disposal Workflow

The final disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Laboratory personnel are responsible for the safe and compliant accumulation of waste, while EHS manages the transport and final disposal.[15]

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS / Contractor Responsibility A Step 1: Waste Generation (Solid or Liquid) B Step 2: Segregate Waste (Dedicated Container) A->B C Step 3: Label Container (RCRA Compliant Label) B->C D Step 4: Store in SAA (Closed, Secondary Containment) C->D E Step 5: Request Pickup (Contact EHS/Waste Coordinator) D->E F Waste Pickup & Transport E->F G Final Disposal Facility F->G H High-Temperature Incineration (Preferred Method) G->H Destruction I Hazardous Waste Landfill (Alternative) G->I Containment

Caption: Disposal workflow for this compound waste.

Part 4: Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

  • Minor Spill (Manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (lab coat, goggles, double gloves).

    • Contain the spill using a compatible chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.

    • Carefully sweep or scoop the absorbed material into a sealable container.[6][8]

    • Label the container as "this compound spill debris" and manage it as hazardous waste.

    • Decontaminate the spill area and wash hands thoroughly.

  • Major Spill (Large quantity, outside of a fume hood, or if you feel unsafe):

    • Evacuate the area immediately.[6]

    • Alert others and restrict access to the area.

    • Contact your institution's emergency response team or EHS department.

    • Provide details about the spilled substance and its location.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4R)-4-Fluoro-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

As a novel proline analog, (4R)-4-Fluoro-L-proline is an invaluable building block in pharmaceutical development and protein engineering. Its unique stereochemistry and the inclusion of a fluorine atom can significantly enhance the metabolic stability and conformational properties of peptides and proteins. However, as with any specialized chemical reagent, ensuring personal safety during handling is paramount.

This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our approach is rooted in a risk-assessment methodology, empowering you, the researcher, to make informed safety decisions tailored to the specific demands of your work.

Hazard Profile and Risk Assessment: The 'Why' Behind the 'What'

Understanding the potential hazards of this compound is the first step in mitigating risk. While L-proline itself is a non-hazardous amino acid[1], the introduction of a fluorine atom necessitates a higher degree of caution. The Safety Data Sheet (SDS) for the closely related compound, N-Boc-trans-4-fluoro-L-proline, identifies the primary hazards as:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

This compound is typically supplied as a solid powder.[2] Therefore, the principal routes of exposure are through inhalation of airborne dust and direct contact with the skin and eyes. The selection of appropriate PPE is directly correlated with the scale of the operation and the specific procedures being performed. Handling milligrams for an analytical standard poses a different risk profile than weighing out multiple grams for a synthesis.

Core PPE Requirements: A Multi-Layered Defense

Effective safety protocols rely on a combination of engineering controls and personal protective equipment. PPE should be considered the final barrier between the researcher and the chemical hazard.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, the primary engineering control must be in place. All handling of this compound powder should be conducted inside a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure by containing dust and preventing it from entering the general laboratory environment.[2][3][4]

Eye and Face Protection: Shielding Against Irritation

Given the risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[5][6]

  • Recommended for Powder Handling: When weighing or transferring the solid, chemical splash goggles should be worn. Goggles provide a full seal around the eyes, offering superior protection from airborne particulates compared to safety glasses.[5][6]

  • Required for Solutions/Splash Risk: If preparing solutions, especially with larger volumes (>50 mL) or when a splash hazard is present, a full face shield must be worn in addition to safety goggles.[5][7] The goggles protect against dust and splashes, while the shield protects the entire face.

Hand Protection: Preventing Dermal Contact

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Standard Practice: Disposable nitrile gloves are the minimum requirement for handling this compound.[5] They provide sufficient protection for incidental contact.

  • Best Practice: Double-gloving (wearing two pairs of nitrile gloves) is highly recommended. This practice significantly reduces the risk of exposure if the outer glove is torn or contaminated.[5]

  • Causality: The primary purpose of gloves is to prevent skin irritation. After handling, gloves must be removed properly (peeled off from the cuff, turning them inside-out) and disposed of immediately as chemical waste. Always wash hands thoroughly with soap and water after removing gloves.[2][4]

Body Protection: Guarding Your Personal Clothing and Skin
  • A buttoned, knee-length laboratory coat must be worn to protect against contamination of personal clothing and skin.[6][8]

  • Full-length pants and closed-toe shoes are mandatory baseline apparel in any laboratory setting to protect against spills and physical hazards.[5]

Respiratory Protection: An Additional Safeguard

While working in a fume hood is the primary control for inhalation hazards, additional respiratory protection may be warranted in specific situations.

  • Routine Handling: For routine weighing of small quantities (<1 gram) inside a fume hood, a respirator is typically not required.

  • High-Energy Operations or Spills: If handling large quantities of powder, performing operations that could generate significant dust (e.g., milling), or cleaning up a spill outside of containment, a respirator is necessary. A half-mask respirator with P100 (HEPA) particulate filters is the recommended choice.[4]

Procedural Guidance: From Donning to Disposal

A self-validating safety system depends on disciplined procedures. Following a strict sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Step-by-Step PPE Protocols

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves over the first, ensuring the cuffs go over the sleeves of the lab coat.

  • Goggles/Face Shield: Put on eye and face protection.

  • Respirator (if required): Perform a positive and negative pressure seal check according to manufacturer instructions.

Doffing (Taking Off) Sequence: This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off inside-out. Dispose of them in a designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Hang it in a designated area or dispose of it if grossly contaminated.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Inner Gloves: Remove the final pair of gloves, again using the inside-out technique.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the area and restrict access.

  • Don PPE: Put on the appropriate PPE ensemble, including double nitrile gloves, chemical splash goggles, a lab coat, and a P100 respirator.

  • Contain Spill: Gently cover the spill with absorbent pads or a dry, inert material to prevent dust from becoming airborne.

  • Clean Up: Carefully sweep up the material and place it into a clearly labeled, sealed container for hazardous waste.[2][4] Avoid dry sweeping that creates dust; use a vacuum with a HEPA filter if available.

  • Decontaminate: Wipe the area with a suitable solvent and then soap and water.

  • Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous chemical waste.

Visualizing Your PPE Workflow

To simplify the decision-making process, the following flowchart outlines the logic for selecting the correct level of PPE based on the specific task you are performing.

PPE_Workflow cluster_0 PPE Selection for this compound start Start: Define Task task_type Handling Solid or Solution? start->task_type solid_scale Scale of Solid Handling? task_type->solid_scale Solid solution_task Task with Solution? task_type->solution_task Solution ppe_medium Enhanced PPE: - Lab Coat - Chemical Goggles - Double Nitrile Gloves solid_scale->ppe_medium < 1 gram (weighing) ppe_spill Spill/Aerosol PPE: - Lab Coat - Chemical Goggles - Double Nitrile Gloves - P100 Respirator solid_scale->ppe_spill > 1 gram or potential for dust generation solution_task->ppe_medium Small volume transfer (<50 mL, no splash risk) ppe_high Full Protection: - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves solution_task->ppe_high Large volume or significant splash risk ppe_low Core PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves

Caption: PPE selection workflow based on task and scale.

Data Summary: PPE at a Glance

For quick reference, this table summarizes the recommended PPE for various common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing < 1g in Fume Hood Chemical GogglesDouble Nitrile GlovesLab CoatNot typically required
Weighing > 1g / Bulk Transfer Chemical GogglesDouble Nitrile GlovesLab CoatP100 Respirator Recommended
Preparing Solutions (<50 mL) Chemical GogglesDouble Nitrile GlovesLab CoatNot typically required
Preparing Solutions (>50 mL) Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot typically required
Spill Cleanup Chemical GogglesDouble Nitrile GlovesLab CoatRequired (P100 Respirator)

Conclusion

The safe handling of this compound is achieved not by a single piece of equipment, but by a holistic safety culture built on risk assessment, procedural discipline, and the correct use of both engineering controls and personal protective equipment. By understanding the "why" behind each safety measure, researchers can protect themselves effectively while continuing to advance the frontiers of science. Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before beginning any new procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-Fluoro-L-proline
Reactant of Route 2
(4R)-4-Fluoro-L-proline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.